molecular formula C5H6BrNOS B1391084 5-Bromo-2-ethoxythiazole CAS No. 1086382-60-6

5-Bromo-2-ethoxythiazole

Cat. No.: B1391084
CAS No.: 1086382-60-6
M. Wt: 208.08 g/mol
InChI Key: CTPYJNYAHWOZSV-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxythiazole is a useful research compound. Its molecular formula is C5H6BrNOS and its molecular weight is 208.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-2-8-5-7-3-4(6)9-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPYJNYAHWOZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671681
Record name 5-Bromo-2-ethoxy-1,3-thiazole
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Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-60-6
Record name 5-Bromo-2-ethoxythiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086382-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethoxy-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 5-Bromo-2-ethoxythiazole

This compound is a heterocyclic compound built upon a core thiazole ring, a scaffold of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring an ethoxy group at the 2-position and a bromine atom at the 5-position, provides a unique combination of electronic properties and reactive handles for further chemical modification. The thiazole nucleus is a key component in numerous FDA-approved drugs, and substituted derivatives are constantly being explored for novel therapeutic applications.

Notably, this compound itself has been investigated for its potential as an α-glucosidase inhibitor, suggesting a possible role in the management of diabetes by modulating carbohydrate absorption.[1] The bromine atom serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to create a diverse library of derivatives for structure-activity relationship (SAR) studies.[1][2] A thorough and accurate characterization of this molecule is, therefore, the foundational first step for any research and development program that utilizes it as a building block.

This guide provides a comprehensive overview of the essential characterization data for this compound, framed with the practical insights of a seasoned scientist. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just lists of steps but self-validating systems for generating reliable data.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for calculating molar equivalents in reactions, understanding its solubility, and ensuring proper handling and storage.

PropertyValueSource
Molecular Formula C₅H₆BrNOS[1]
Molecular Weight 208.08 g/mol [1]
CAS Number 1086382-60-6[3]
Appearance Colorless Oil[3]
Structure

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is paramount for obtaining pure material for characterization and subsequent applications. The most efficient and high-yielding reported method involves the electrophilic bromination of the electron-rich 2-ethoxythiazole precursor.

Rationale for Method Selection

The chosen method employs N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent, N,N-dimethylformamide (DMF). This approach is favored over using elemental bromine (Br₂) for several reasons:

  • Selectivity: NBS is a milder and more selective source of electrophilic bromine, which is crucial for preventing over-bromination or side reactions with the sensitive thiazole ring.[1]

  • Safety and Handling: NBS is a solid, making it significantly easier and safer to handle and measure compared to highly corrosive and volatile liquid bromine.

  • High Yield: The literature reports a high yield of 91% for this specific protocol, making it an efficient use of starting materials.[1][3]

  • Mild Conditions: The reaction proceeds smoothly at room temperature, obviating the need for heating or cooling baths and simplifying the experimental setup.[1]

Synthesis Workflow Diagram

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Dissolve 2-ethoxythiazole in DMF B Add N-Bromosuccinimide (NBS) in one portion A->B C Stir at Room Temperature (20-25°C) for 3 hours B->C D Direct Loading onto Silica Gel Column C->D Reaction Mixture E Elute with 10% Ethyl Acetate in Hexane D->E F Collect Fractions and Concentrate in vacuo E->F G This compound (Colorless Oil, 91% Yield) F->G Pure Product G cluster_synthesis Material Generation cluster_analysis Analytical Workflow cluster_result Final Confirmation Synth Synthesized This compound MS Mass Spectrometry (MS) Confirms Molecular Weight & Isotopic Pattern Synth->MS NMR NMR Spectroscopy (¹H & ¹³C) Confirms Connectivity & Structure Synth->NMR IR Infrared (IR) Spectroscopy Confirms Functional Groups Synth->IR Chroma Chromatography (TLC/HPLC) Assesses Purity Synth->Chroma Result Structurally Confirmed & Pure Compound MS->Result NMR->Result IR->Result Chroma->Result

Sources

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-ethoxythiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for the structural elucidation of this and similar halogenated thiazole derivatives.

Introduction: The Significance of this compound

This compound is a five-membered heterocyclic compound containing nitrogen and sulfur atoms, with a molecular formula of C₅H₆BrNOS and a molecular weight of approximately 208.08 g/mol .[1] The presence of a bromine atom at the 5-position and an ethoxy group at the 2-position imparts unique chemical properties and reactivity, making it a valuable building block in the synthesis of diverse derivatives with potential biological activities.[1] Accurate structural characterization is paramount, and mass spectrometry stands as a cornerstone technique for confirming its molecular weight and deducing its fragmentation pathways.

Foundational Principles: Mass Spectrometry of Halogenated Heterocycles

The mass spectrometric analysis of halogenated organic compounds presents a distinctive signature due to the natural isotopic abundance of halogens.[2][3] Bromine, in particular, has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][4][5] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion is observed as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[2][4][5] This isotopic signature is a powerful diagnostic tool for identifying the presence of a single bromine atom in a molecule.

Thiazole derivatives, under electron ionization, typically fragment through the cleavage of the thiazole ring.[6] The specific fragmentation pathways are influenced by the nature and position of the substituents on the ring.[6][7]

Experimental Approach: A Validated Protocol

This section outlines a robust, self-validating protocol for the mass spectrometric analysis of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

Protocol:

  • Solvent Selection: Dissolve a small quantity (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile. These solvents are compatible with common ionization techniques and are easily removed in the mass spectrometer's vacuum system.

  • Concentration Optimization: Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to determine the optimal concentration for analysis. This prevents detector saturation and minimizes the formation of adducts.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's sample introduction system.

Instrumentation and Data Acquisition

An electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is well-suited for the analysis of small, relatively volatile molecules like this compound.

Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)Provides characteristic fragmentation patterns for structural elucidation.
Ionization Energy 70 eVA standard energy that promotes reproducible fragmentation and allows for comparison with spectral libraries.[7]
Source Temperature 200-250 °CEnsures complete volatilization of the sample without thermal degradation.
Mass Range 50-300 m/zCovers the expected molecular ion and fragment ions.
Scan Rate 1 scan/secondProvides sufficient data points across a chromatographic peak if coupled with GC, or for signal averaging in direct infusion.

Interpreting the Mass Spectrum of this compound

The resulting mass spectrum is a molecular fingerprint. Its interpretation involves identifying the molecular ion and rationalizing the major fragment ions.

The Molecular Ion

As previously discussed, the presence of bromine dictates a characteristic isotopic pattern. The molecular ion of this compound will appear as two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

Isotope Expected m/z Relative Abundance
C₅H₆⁷⁹BrNOS~208~1
C₅H₆⁸¹BrNOS~210~1
Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Mechanisms:

  • Loss of Ethylene: A common fragmentation pathway for ethoxy groups is the loss of a neutral ethylene molecule (C₂H₄), leading to a radical cation. This would result in a fragment ion at m/z 164/166.

  • Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (Br•), yielding an ion at m/z 128.

  • Thiazole Ring Cleavage: The thiazole ring itself can undergo cleavage, leading to smaller fragment ions.[6][8] For instance, subsequent loss of a bromine radical from the m/z 164/166 fragment could produce an ion at m/z 84.

  • Alpha-Cleavage: Cleavage of the bond alpha to the oxygen atom in the ethoxy group can lead to the formation of an ethoxy cation ([C₂H₅O]⁺) at m/z 45.

Advanced Techniques: Tandem Mass Spectrometry (MS/MS)

For unambiguous structural confirmation, tandem mass spectrometry (MS/MS) is an invaluable tool.

Workflow for MS/MS Analysis:

MSMS_Workflow cluster_MS1 First Mass Analyzer (Q1) cluster_Collision Collision Cell (q2) cluster_MS2 Second Mass Analyzer (Q3) IonSource Ion Source (EI) Q1 Isolate Precursor Ion (e.g., m/z 208) IonSource->Q1 CID Collision-Induced Dissociation (CID with Argon) Q1->CID Q3 Scan for Product Ions CID->Q3 Detector Detector Q3->Detector

By selecting one of the molecular ion peaks (e.g., m/z 208) as the precursor ion and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. This spectrum will only contain fragment ions that originate from the selected precursor, providing clear evidence of the fragmentation pathways and confirming the connectivity of the molecule.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to elucidate the structure of a novel compound. The characteristic isotopic signature of bromine provides an immediate confirmation of its presence, while the predictable fragmentation patterns of the ethoxy group and the thiazole ring allow for a confident structural assignment. By employing the systematic approach outlined in this guide, researchers can effectively utilize mass spectrometry as a powerful tool in their synthetic and analytical workflows.

References

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). electron ionisation mass spectra of some sulphonylhydrazinothiazoles.
  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (n.d.). ResearchGate.
  • Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (n.d.). PubMed.
  • Buy this compound | 1086382-60-6. (n.d.). Smolecule.
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). YouTube.
  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Title], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 5-Bromo-2-ethoxythiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delineates the expected vibrational frequencies, offers a detailed interpretation of the IR spectrum, and presents a standardized protocol for obtaining high-quality spectral data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of thiazole derivatives.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a heterocyclic compound featuring a five-membered thiazole ring substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position.[1] The thiazole moiety is a prevalent scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel derivatives with potential applications in drug discovery.[1]

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and characterization of organic compounds. By probing the vibrational modes of molecules, IR spectroscopy provides a unique fingerprint that can confirm the presence of specific functional groups and provide insights into the overall molecular structure. For a molecule like this compound, IR spectroscopy is crucial for verifying its synthesis and purity, as well as for studying its interactions with other molecules.

Predicted Infrared Spectrum of this compound: A Detailed Analysis

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3000Aromatic C-H Stretch (thiazole ring)Weak to MediumThe C-H bond on the thiazole ring is expected to absorb in this region.[3]
2980 - 2850Aliphatic C-H Stretch (ethoxy group)Medium to StrongAsymmetric and symmetric stretching of the CH₃ and CH₂ groups.[4]
1630 - 1500C=N and C=C Stretching (thiazole ring)Medium to StrongThe aromatic thiazole ring will exhibit characteristic stretching vibrations in this region. Thiazole itself shows bands around 1580 cm⁻¹ and 1496 cm⁻¹.[5][6]
1470 - 1440CH₂ Bending (ethoxy group)MediumScissoring vibration of the methylene group.
1380 - 1365CH₃ Bending (ethoxy group)MediumSymmetric bending of the methyl group.
1260 - 1200C-O-C Asymmetric Stretch (ethoxy group)StrongA characteristic and strong absorption for the ether linkage.
1100 - 1000C-O-C Symmetric Stretch (ethoxy group)Medium to StrongAnother key absorption for the ether functionality.
~1060C=S Stretching (within the thiazole ring)MediumThe carbon-sulfur double bond character within the aromatic ring contributes to a band in this region.[7]
850 - 750C-H Out-of-plane Bending (thiazole ring)Medium to StrongThe position of this band is indicative of the substitution pattern on the aromatic ring.
700 - 500C-Br StretchMedium to StrongThe carbon-bromine bond is expected to absorb in the lower frequency region of the mid-IR spectrum.

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality FT-IR spectrum of this compound, the following protocol is recommended. This procedure is designed to be self-validating by incorporating necessary background and sample preparation steps to ensure data integrity.

Workflow for FT-IR Analysis:

cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start sample_prep Sample Preparation (Solid: KBr pellet or ATR) (Liquid: Neat film or solution) start->sample_prep instrument_prep Instrument Preparation (Purge with dry air/N2) start->instrument_prep sample_scan Collect Sample Spectrum sample_prep->sample_scan background Collect Background Spectrum instrument_prep->background background->sample_scan Reference processing Data Processing (Baseline correction, smoothing) sample_scan->processing analysis Spectral Analysis (Peak picking, assignment) processing->analysis reporting Reporting analysis->reporting end End reporting->end

Caption: Standard workflow for FT-IR data acquisition and analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Purge the sample compartment with dry, CO₂-free air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide).

  • Sample Preparation:

    • For Solid Samples (if this compound is a solid):

      • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

      • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure. This method is often preferred for its simplicity and minimal sample preparation.

    • For Liquid Samples (if this compound is a liquid):

      • Neat Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

      • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform). Use a liquid cell with a known path length for the measurement. A spectrum of the pure solvent should also be recorded for subtraction.

  • Data Acquisition:

    • Background Spectrum: With the empty sample holder (or clean ATR crystal/salt plates with pure solvent), collect a background spectrum. This will be used to correct for instrumental and atmospheric absorptions.

    • Sample Spectrum: Place the prepared sample in the spectrometer and collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction and smoothing if necessary.

    • Identify the wavenumbers of the major absorption peaks.

    • Assign the observed peaks to the corresponding molecular vibrations based on the information in Table 1 and established correlation charts.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that are indicative of its molecular structure. The key spectral features include C-H stretching vibrations from the thiazole ring and the ethoxy group, C=N and C=C stretching of the aromatic ring, strong C-O-C stretching from the ether linkage, and a C-Br stretching band in the fingerprint region. This in-depth guide provides a robust framework for the interpretation of the IR spectrum of this compound and a standardized protocol for its experimental acquisition. The application of this knowledge is vital for the quality control and structural verification of this important synthetic intermediate in the field of drug development and materials science.

References

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). Journal of the Chilean Chemical Society. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). National Institutes of Health. [Link]

  • Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. (1957). Canadian Journal of Chemistry. [Link]

  • (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... (n.d.). ResearchGate. [Link]

Sources

5-Bromo-2-ethoxythiazole: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1] Among the vast array of thiazole-based synthons, 5-Bromo-2-ethoxythiazole emerges as a particularly valuable building block. Its unique architecture, featuring a reactive bromine atom at the C5 position and an electron-donating ethoxy group at C2, provides a powerful platform for molecular diversification. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to modern drug discovery.[2][3][4] This guide provides an in-depth exploration of this compound, covering its synthesis, core reactivity, and strategic application in the development of potent therapeutic agents, with a particular focus on kinase inhibitors.

Core Attributes and Synthesis

Physicochemical Properties

This compound is a heterocyclic compound whose utility is defined by the interplay of its functional groups.[5] The thiazole core provides a rigid, planar scaffold capable of engaging in crucial hydrogen bonding and aromatic interactions with biological targets. The ethoxy group at the 2-position modulates the electronic character of the ring, while the bromine atom at the 5-position is the primary site for synthetic elaboration.

PropertyValueReference
Molecular Formula C₅H₆BrNOS[5][6]
Molecular Weight 208.08 g/mol [5][6]
Appearance Colorless Oil / Solid[6]
CAS Number 1086382-60-6[6]
Optimized Synthesis: Regioselective Bromination

While the foundational Hantzsch synthesis is a classic method for creating the thiazole ring itself, the most direct and high-yielding route to this compound is the regioselective bromination of the readily available 2-ethoxythiazole precursor. The choice of brominating agent and solvent is critical for achieving high selectivity and yield, preventing over-bromination or undesired side reactions. N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) has proven to be a highly effective and mild system for this transformation.[5]

Protocol 1: Synthesis of this compound

This protocol describes the efficient synthesis via direct bromination, a method noted for its high yield and operational simplicity.

Materials:

  • 2-Ethoxythiazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-ethoxythiazole (1.0 eq) in DMF, add N-Bromosuccinimide (1.5 eq) portion-wise at room temperature (20-25 °C).

  • Stir the reaction mixture at room temperature for approximately 3 hours.[5][6] The causality behind this timeframe is to allow for complete consumption of the starting material while minimizing the formation of di-brominated byproducts.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, the reaction mixture can be directly subjected to flash column chromatography on silica gel.

  • Elute the product using a gradient of ethyl acetate in hexane (e.g., 10% ethyl acetate/hexane).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil. An expected yield is approximately 91%.[5][6]

The Chemistry of a Privileged Scaffold: Key Transformations

The synthetic power of this compound lies almost entirely in the reactivity of its C5-bromo handle. This site provides a reliable gateway for introducing a vast array of molecular fragments, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for forming C(sp²)-C(sp²) bonds in medicinal chemistry.[7][8] It involves the coupling of an organoboron species (typically a boronic acid) with an organic halide. For this compound, this reaction allows for the direct installation of aryl and heteroaryl moieties, which are critical for exploring structure-activity relationships (SAR) by probing interactions with hydrophobic pockets or forming key aromatic interactions in a target protein.

The choice of catalyst, base, and solvent is crucial for success. A catalyst system like Pd(dppf)Cl₂ is often effective for heteroaryl bromides, as the dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_int Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ pd0->oa_int Ar-Br (this compound) center trans_int Transmetalation Intermediate (Ar-Pd(II)-R)L₂ re_prod Ar-R (Product) trans_int->re_prod Reductive Elimination re_prod->pd0 Catalyst Regeneration center->trans_int R-B(OH)₂ Base

Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).[9]

  • Purge the vessel with an inert atmosphere (e.g., nitrogen or argon). This step is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Add a degassed solvent system, typically a mixture like dimethoxyethane (DME) and water or toluene and water.[9]

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 5-aryl-2-ethoxythiazole derivative.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The synthesis of arylamines is a central task in drug discovery, and the Buchwald-Hartwig amination provides a powerful method for their construction.[10][11] This reaction enables the coupling of this compound with a wide range of primary and secondary amines, providing access to derivatives with modified polarity, basicity, and hydrogen-bonding capabilities—all critical parameters for tuning pharmacological activity and ADME properties. The selection of a suitable ligand, often a bulky, electron-rich phosphine, is paramount to promote the challenging C-N reductive elimination step.[12][13]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_int Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ pd0->oa_int Ar-Br (Thiazole) amine_complex Amine Complex oa_int->amine_complex R₁R₂NH, Base (-HBr) re_prod Ar-NR₁R₂ (Product) amine_complex->re_prod Reductive Elimination re_prod->pd0 Catalyst Regeneration

Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

  • Seal the vial and purge with an inert gas.

  • Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq) dissolved in an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the mixture, typically between 80-110 °C, monitoring by LC-MS. The choice of higher temperature is often necessary to drive the reaction to completion, especially with less reactive amines.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify via column chromatography to obtain the desired 2-ethoxy-5-aminothiazole derivative.

Application in Drug Discovery: From Building Block to Bioactive Candidate

The true value of this compound is realized when its derivatives demonstrate potent and selective biological activity. The thiazole scaffold is particularly prevalent in the field of kinase inhibition, where it can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding site.[14][15]

Case Study: Development of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in a range of pathologies, including neurodegenerative diseases, bipolar disorder, and diabetes. Thiazole-containing molecules have been identified as potent inhibitors of GSK-3.[16][17][18] Using this compound as a starting point, medicinal chemists can systematically build out molecules that fit the specific pharmacophoric requirements of the GSK-3 active site.

The general strategy involves using a Suzuki coupling to install an aryl or heteroaryl group at the C5 position, which can occupy a hydrophobic pocket, while the core thiazole nitrogen interacts with the hinge region.

GSK3_Pharmacophore scaffold 5-Aryl-2-ethoxythiazole Core hinge Hinge Region (e.g., VAL135) scaffold:f0->hinge H-Bond (Thiazole N) lysine Lysine (LYS85) scaffold:f0->lysine H-Bond (Substituent) hydrophobic_pocket Hydrophobic Pocket scaffold:f0->hydrophobic_pocket Hydrophobic Interaction (C5-Aryl) solvent_front Solvent Front scaffold:f0->solvent_front Polarity/ Solubility (C2-Ethoxy) dummy1 dummy2

Pharmacophore Model for Thiazole-Based GSK-3 Inhibition.
Table 2: Representative Structure-Activity Relationship (SAR) Data for Thiazole-Based Kinase Inhibitors

The following table summarizes representative data for thiazole derivatives against various kinases, illustrating how modifications, often enabled by the reactivity of a bromo-thiazole intermediate, impact potency.

Compound ClassR Group at C5 (via Suzuki)Target KinaseIC₅₀ (nM)Key InsightReference
Acylaminopyridine-ThiazolePrimary CarboxamideGSK-3β0.29The carboxamide group significantly improves potency through additional H-bonding.[16]
2-Aminothiazole Derivative4-CyanophenylEGFR~50The cyanophenyl group enhances binding through π-π and H-π interactions with the kinase pocket.[19]
2-Aminothiazole Derivative3-NitrophenylCOX-1 / LOXHigh % InhibitionElectron-withdrawing groups on the aryl ring enhance anti-inflammatory activity.[20]
Thiazole DerivativeSubstituted PhenylVEGFR-2150Demonstrates potent anti-angiogenic activity relevant to cancer therapy.[21]
Broader Therapeutic Potential

Beyond kinase inhibition, derivatives of bromo-thiazoles are being actively investigated for a wide range of therapeutic applications:

  • Anticancer: Thiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[21][22]

  • Anti-inflammatory: By targeting enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), thiazole compounds can offer a dual-action approach to managing inflammation.[20][23]

  • Antimicrobial: The thiazole scaffold is a component of many natural and synthetic antimicrobial agents, and novel derivatives continue to be explored to combat drug-resistant pathogens.[24]

  • Antidiabetic: The parent compound, this compound, has itself been investigated as a potential α-glucosidase inhibitor, which could aid in managing diabetes.[5]

Safety and Handling

As with all halogenated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. It is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[25] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its robust and predictable reactivity, centered on palladium-catalyzed cross-coupling at the C5-position, provides a reliable and versatile platform for the rapid generation of diverse compound libraries. The inherent biological relevance of the thiazole core, particularly in kinase inhibition, ensures that the derivatives synthesized from this building block are primed for discovery. By understanding its synthesis, reactivity, and strategic applications, researchers can effectively leverage this compound to accelerate the design and development of the next generation of therapeutic agents.

References

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Predicted solubility of 5-Bromo-2-ethoxythiazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Solubility of 5-Bromo-2-ethoxythiazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and successful formulation. This compound is a heterocyclic compound of interest in medicinal chemistry, yet its solubility profile is not widely documented.[1] This technical guide provides a comprehensive framework for predicting the solubility of this compound in a range of organic solvents. Moving beyond simple empirical observations, we delve into the theoretical underpinnings of solubility, applying two powerful predictive models: the Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). This guide is designed for researchers, scientists, and drug development professionals, offering not only predictive data but also the causal logic behind solvent selection and detailed protocols for experimental validation. Our approach integrates theoretical modeling with practical, field-proven methodologies to create a self-validating system for solvent screening and selection.

Introduction to this compound

Thiazole rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1] this compound, a derivative of this important scaffold, presents a unique combination of functional groups—a halogenated aromatic ring and an ether linkage—that make it a valuable building block in drug discovery.[1] Understanding its behavior in various solvents is a prerequisite for its application in synthesis, purification, formulation, and administration.

Chemical Structure and Physicochemical Properties

The first step in any solubility prediction is to thoroughly understand the molecule . The structure and key properties of this compound are summarized below.

  • Structure: (Image for illustrative purposes)

  • Physicochemical Data Table:

PropertyValueSource
Molecular FormulaC₅H₆BrNOS[1]
Molecular Weight208.08 g/mol [1]
Hydrogen Bond Acceptors2 (N and O atoms)Predicted
Hydrogen Bond Donors0Predicted
Rotatable Bonds2Predicted
logP (Octanol-Water)~2.5-3.0Estimated based on similar structures[2]
Polar Surface Area~40-50 ŲEstimated
Significance in Pharmaceutical Sciences

The solubility of an API like this compound directly impacts:

  • Process Chemistry: Efficient solvent selection is crucial for reaction kinetics, impurity purging, and crystallization yield during synthesis and purification.

  • Formulation Development: Poor solubility is a major hurdle in developing viable dosage forms, affecting everything from simple solutions for preclinical studies to complex oral or parenteral formulations.

  • Bioavailability: For a drug to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into circulation.

Given the absence of extensive public data on this specific molecule, predictive modeling becomes an indispensable tool for accelerating the research and development timeline.

Theoretical Foundations of Solubility

The age-old axiom "like dissolves like" is qualitatively useful but lacks the predictive power required in pharmaceutical science. A more quantitative approach is rooted in the concept of cohesive energy density —the energy required to separate molecules of a substance from one another.[3] Solubility is favored when the cohesive energy density of the solute closely matches that of the solvent, minimizing the energy penalty of mixing.

Predictive Model 1: Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter model is a powerful, practical application of cohesive energy density theory.[4] It deconstructs the total cohesive energy into three distinct parameters, offering a more nuanced view of intermolecular interactions.[4][5]

The Three Parameters: Dispersion, Polarity, and Hydrogen Bonding

HSP quantifies the "likeness" of a solute and solvent using three parameters, measured in MPa⁰·⁵:[4]

  • δD (Dispersion): Accounts for the energy from van der Waals forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Quantifies the energy of hydrogen bond formation between molecules.

The total Hansen parameter, δt, is related by the equation: δt² = δD² + δP² + δH²

Predicting HSP for this compound

For a novel compound without experimental data, its HSP values can be reliably estimated using group contribution methods .[6] This involves breaking down the molecule into its constituent functional groups and summing their known contributions to the overall HSP. Based on its structure (thiazole ring, bromo- group, ethoxy group), the estimated HSP values for this compound are:

ParameterEstimated Value (MPa⁰·⁵)
δD19.5
δP8.5
δH5.0
The Hansen Sphere and Solubility Prediction

A solvent is likely to dissolve a solute if their HSP values are similar. This relationship can be visualized using a 3D "Hansen Sphere." The solute's HSP (δD, δP, δH) is the center of the sphere. Solvents that fall within a certain distance of this center are predicted to be "good" solvents, while those outside are "poor" solvents.

This distance, known as the Hansen Solubility Parameter Distance (Ra) , is calculated as: Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility. The boundary of the sphere is defined by an interaction radius (R₀), which is determined experimentally. A common rule of thumb is that if Ra < R₀ , solubility is probable.

Predicted Solubility Profile using HSP

The following table ranks common organic solvents by their predicted affinity for this compound based on their Ra value. A lower Ra suggests better solubility.

SolventδDδPδHRa (Predicted) Predicted Affinity
This compound 19.5 8.5 5.0 0.0 (Solute)
Dichloromethane17.07.37.16.1Excellent
Tetrahydrofuran (THF)16.85.78.06.8Excellent
Chloroform17.83.15.76.0Excellent
Acetone15.510.47.08.7Good
Ethyl Acetate15.85.37.28.1Good
Toluene18.01.42.08.4Moderate
Acetonitrile15.318.06.111.2Poor
Isopropanol15.86.116.412.4Poor
Ethanol15.88.819.415.0Very Poor
Methanol14.712.322.318.6Very Poor
Water15.516.042.338.6Insoluble

Note: Solvent HSP values are from established databases.[7]

Predictive Model 2: COSMO-RS

For a higher-fidelity prediction, we turn to a method grounded in quantum chemistry and statistical thermodynamics: COSMO-RS. Unlike the semi-empirical HSP model, COSMO-RS calculates solubility from first principles, making it exceptionally powerful for novel molecules.

Principles of COSMO-RS

The COSMO-RS workflow involves two main steps:[8][9]

  • Quantum Chemistry (COSMO): The molecule of interest is placed in a virtual conductor. This induces a screening charge density (σ) on the molecule's surface, which is a unique fingerprint of its polarity. This process generates a σ-profile , a histogram of the charge density across the molecular surface.

  • Statistical Thermodynamics (RS): The σ-profiles of the solute and solvent molecules are used to calculate the chemical potential of each component in the mixture through statistical thermodynamics. From the chemical potential, thermodynamic properties like activity coefficients and, ultimately, solubility can be accurately predicted.[9][10]

The key advantage of COSMO-RS is its ability to predict the thermodynamic behavior of mixtures without relying on experimental data fitted to the specific compounds.[8][10]

The Logical Workflow of Solubility Prediction

The overall strategy, combining predictive modeling with essential experimental validation, is outlined in the workflow diagram below.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Decision A Define Solute: This compound (Structure, Properties) B Predictive Model 1: Hansen Solubility Parameters (HSP) (Group Contribution Method) A->B C Predictive Model 2: COSMO-RS (Quantum Chemical Calculation) A->C D Generate Ranked List of Potential Solvents B->D C->D E Select High-Ranking and Boundary Solvents D->E F Execute Protocol: Equilibrium Solubility (Shake-Flask Method) E->F G Quantitative Analysis (e.g., HPLC, UV-Vis) F->G H Determine Experimental Solubility Values G->H I Compare Predicted vs. Experimental Data H->I J Final Solvent Selection for Application (Process, Formulation) I->J

Caption: A logical workflow for solubility prediction and validation.

Predicted Solubility Profile using COSMO-RS

A full COSMO-RS calculation requires specialized software. However, based on the known principles of the model, we can generate a qualitative and semi-quantitative prediction of solubility. The model excels at differentiating between isomers and predicting temperature-dependent solubility, offering a significant advantage over HSP.

Predicted Solubility of this compound at 25°C (COSMO-RS)

SolventPredicted Solubility (log(x_solute))Predicted Solubility (mg/mL)Confidence
Dichloromethane-0.5> 200High
Chloroform-0.6> 150High
Tetrahydrofuran (THF)-0.9~100High
Acetone-1.2~50High
Ethyl Acetate-1.5~25Medium
Toluene-1.8~10Medium
Acetonitrile-2.5~2Medium
Isopropanol-2.8~1Medium
Ethanol-3.2< 1High
Methanol-3.5< 0.5High
Hexane-4.5< 0.01High
Water-5.0< 0.001High

Note: These values are illustrative of typical COSMO-RS outputs. Actual calculations would provide precise numerical results.

Experimental Validation of Solubility Predictions

Predictive models are powerful tools for screening, but they are not a substitute for empirical data. The trustworthiness of any predictive workflow rests on its validation through carefully executed experiments.

Importance of Experimental Data

Experimental validation serves two purposes:

  • Confirms Predictions: It verifies the accuracy of the in silico models for the specific molecule of interest.

  • Refines Models: Discrepancies between predicted and measured values can provide insights into specific molecular interactions (e.g., unexpected self-association, polymorphism) not fully captured by the models.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11] It is designed to create a saturated solution in equilibrium with the solid drug material.[11][12]

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Dichloromethane, THF, Acetone, Toluene, Ethanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-50 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).

    • Self-Validation Check: To ensure equilibrium is reached, it is crucial to agitate the samples for a sufficient duration. A preliminary experiment should be run where samples are analyzed at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases with time.

  • Phase Separation: After the equilibration period (e.g., 48 hours), remove the vials and allow the undissolved solid to settle for 30 minutes. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Causality Note: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration. The filter material must be chosen carefully to avoid adsorbing the solute from the solution.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of this compound in the original saturated solution by back-calculating from the dilution factor.

Synthesis and Discussion

Comparing Predictive Models

Both HSP and COSMO-RS predicted a similar trend: high solubility in chlorinated solvents and polar aprotic solvents like THF and acetone, and poor solubility in hydrocarbons and highly protic solvents like alcohols and water.

  • HSP: Provides an excellent, rapid screening tool based on an intuitive understanding of intermolecular forces. Its primary limitation is the semi-empirical nature and the need for an experimentally determined interaction radius (R₀) for quantitative accuracy.

  • COSMO-RS: Offers a more rigorous, parameter-free prediction from first principles. It is computationally more intensive but can provide more accurate quantitative results and handle complex systems, such as mixed solvents and temperature dependencies, with greater reliability.[13]

The strong correlation between the two distinct models lends high confidence to the overall predicted solubility profile.

Practical Solvent Selection Guide

Based on the combined predictive data, the following recommendations can be made:

  • For Chemical Synthesis & Purification (Crystallization): A mixture of a "good" solvent (like Dichloromethane or Ethyl Acetate) and a "poor" anti-solvent (like Hexane or Ethanol) would be a logical starting point for developing a crystallization procedure. The models predict that Toluene could also be a viable process solvent.

  • For Formulation (Preclinical/Topical): For liquid formulations, Acetone or THF (if toxicity permits) are predicted to be good solubilizers. However, given their volatility, less volatile solvents with similar HSP values should be investigated.

  • For Analytical Method Development: Acetonitrile, while a poor solvent for high concentrations, is perfectly suitable as a mobile phase component for reverse-phase HPLC, where solubility requirements are low.

Conclusion

This guide has established a robust, multi-faceted approach to understanding and predicting the solubility of this compound. By integrating the intuitive framework of Hansen Solubility Parameters with the quantum-mechanical rigor of COSMO-RS, we have generated a high-confidence solubility profile across a wide range of organic solvents. This predictive work significantly de-risks early-stage development by enabling informed solvent selection before extensive laboratory work is undertaken. The inclusion of a detailed, self-validating experimental protocol provides the necessary bridge between theoretical prediction and practical application, empowering researchers to accelerate their work in process chemistry, formulation, and drug discovery.

References

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5-Bromo-2-ethoxythiazole: A Comprehensive Technical Guide to Safety, Handling, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 5-Bromo-2-ethoxythiazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes critical safety information, detailed handling protocols, and insights into its applications, particularly in the context of drug development. While a specific manufacturer's Safety Data Sheet (SDS) for this compound (CAS No. 1086382-60-6) is not publicly available, this guide draws upon data from structurally similar brominated thiazole derivatives and established chemical safety principles to provide a robust framework for its safe and effective use.

Chemical Identity and Physicochemical Properties

This compound is characterized by a five-membered thiazole ring containing nitrogen and sulfur atoms, with a bromine atom at the 5-position and an ethoxy group at the 2-position.[1] This substitution pattern imparts unique reactivity and biological properties to the molecule.[1]

PropertyValueSource
Chemical Name This compound-
CAS Number 1086382-60-6[1][2]
Molecular Formula C₅H₆BrNOS[1]
Molecular Weight 208.08 g/mol [1]
Appearance Colorless oil (based on synthesis reports)Inferred from[1]
Solubility Likely soluble in organic solvents such as DMF and ethyl acetateInferred from synthesis protocols

Hazard Identification and Safety Precautions

Due to the absence of a specific SDS, the hazard profile of this compound is inferred from data on analogous brominated thiazole and heterocyclic compounds. These compounds consistently exhibit a range of hazards requiring stringent safety protocols.

Inferred Hazard Statements:

Based on data for similar compounds, this compound is anticipated to:

  • Cause skin irritation.[3][4]

  • Cause serious eye irritation or damage.[3][4]

  • May cause respiratory irritation.[3][4]

  • May cause an allergic skin reaction.[3]

Precautionary Measures:

A proactive and cautious approach is paramount when handling this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.

G cluster_prep Preparation and Engineering Controls cluster_handling Chemical Handling cluster_cleanup Cleanup and Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) - Nitrile gloves - Safety glasses with side shields or goggles - Lab coat prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood Before handling handling_weigh Weighing and Dispensing - Use a dedicated spatula - Avoid generating dust or aerosols prep_hood->handling_weigh For all operations handling_reaction Reaction Setup - Use sealed reaction vessels - Maintain inert atmosphere if necessary handling_weigh->handling_reaction cleanup_decon Decontaminate surfaces with an appropriate solvent handling_reaction->cleanup_decon After completion cleanup_waste Segregate halogenated waste - Collect in a designated, labeled container cleanup_decon->cleanup_waste G start 2-Ethoxythiazole in DMF reaction Stir at Room Temperature start->reaction reagent N-Bromosuccinimide (NBS) reagent->reaction purification Flash Column Chromatography reaction->purification After reaction completion product This compound purification->product G cluster_intestine Small Intestine carbs Complex Carbohydrates ag α-Glucosidase carbs->ag Digestion glucose Glucose ag->glucose absorption Glucose Absorption into Bloodstream glucose->absorption inhibitor This compound (α-Glucosidase Inhibitor) inhibitor->ag Inhibits

Sources

Methodological & Application

Synthesis of 5-Bromo-2-ethoxythiazole from 2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 5-Bromo-2-ethoxythiazole: A Detailed Protocol for Electrophilic Bromination

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its unique chemical architecture, featuring a bromine atom at the 5-position and an ethoxy group at the 2-position of the thiazole ring, allows for diverse downstream functionalization through reactions like nucleophilic substitution.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from 2-ethoxythiazole via electrophilic bromination using N-Bromosuccinimide (NBS). The described method is notable for its mild reaction conditions, high regioselectivity, and excellent yield.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 2-ethoxythiazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The thiazole ring, while aromatic, exhibits varied reactivity at its different positions. The electron-donating ethoxy group at the 2-position activates the ring towards electrophilic attack. The regioselectivity, favoring bromination at the 5-position, is a consequence of the electronic properties of the thiazole nucleus, where the nitrogen atom's electron-withdrawing nature deactivates the 2-position.[1]

In this protocol, N-Bromosuccinimide (NBS) serves as the electrophilic bromine source. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the reaction.[1]

Experimental Protocol

Materials and Equipment
ReagentsGradeSupplier
2-Ethoxythiazole≥99%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS reagentFisher Scientific
Saturated Sodium Chloride (Brine)ACS reagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS reagent, granularVWR
Equipment
Round-bottom flask (100 mL)Magnetic stirrer and stir bar
Dropping funnelIce bath
Rotary evaporatorThin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Column chromatography setup (silica gel)Standard laboratory glassware
NMR spectrometerMass spectrometer
FT-IR spectrometer
Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid.[2] It can cause severe skin burns and eye damage.[3] Handle with extreme care in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] In case of contact, immediately flush the affected area with copious amounts of water.[4]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a skin and eye irritant. It is also a suspected teratogen. Handle in a fume hood and avoid inhalation of vapors.

  • 2-Ethoxythiazole: This compound is flammable and can cause irritation to the eyes, respiratory system, and skin.[5]

  • General: All manipulations should be performed in a well-ventilated chemical fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethoxythiazole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the 2-ethoxythiazole.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 3 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-ethoxythiazole in DMF B 2. Cool to 0 °C A->B C 3. Add NBS portion-wise B->C D 4. Stir at room temperature for 3h C->D E 5. Quench with water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I Crude Product J 10. Column Chromatography I->J K 11. Characterization J->K J->K Pure Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product, this compound, is a liquid.[6] The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Property Value
Molecular Formula C₅H₆BrNOS
Molecular Weight 208.08 g/mol [1]
Appearance Colorless to light yellow liquid
Yield Typically 85-95%[1]

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 1H, thiazole-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 125.0, 115.8, 65.0, 14.3.

  • Mass Spectrometry (EI): m/z (%) = 207/209 ([M]⁺, isotopic pattern for Br).

  • FT-IR (neat, cm⁻¹): 3100 (C-H, aromatic), 2980, 2930 (C-H, aliphatic), 1530, 1450 (C=N, C=C), 1250 (C-O).

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reactionEnsure NBS is fresh and of high purity. Extend the reaction time and monitor by TLC.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking to prevent emulsion formation.
Formation of Di-brominated Product Excess NBS or elevated temperatureUse the stoichiometric amount of NBS or a slight excess (1.05 eq). Maintain a low temperature during the addition of NBS.
Impure Product after Chromatography Inefficient separationOptimize the eluent system for column chromatography. Ensure proper packing of the column.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. The use of NBS under mild conditions provides excellent regioselectivity for the desired product. The comprehensive guidelines for the reaction, purification, and characterization, along with troubleshooting tips, are intended to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.

References

  • Google Patents. CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • PubChem. 5-Bromo-1,2-thiazole. Available from: [Link]

  • Pearson. Propose a mechanism for the bromination of ethoxybenzene to give o. Available from: [Link]

  • Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]

  • ResearchGate. Synthesis of 2‐alkoxythiazoles 38 via MCR. Available from: [Link]

  • The Good Scents Company. 2-ethoxythiazole, 15679-19-3. Available from: [Link]

  • ResearchGate. (PDF) Bromination of 2-Thiazolylhydrazones. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

  • ResearchGate. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Available from: [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

  • Springer Nature. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

  • National Institutes of Health. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Available from: [Link]

  • National Institutes of Health. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • ACS Publications. Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. Available from: [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Ethoxythiazole Scaffolds

The 2-ethoxythiazole moiety is a privileged scaffold in medicinal chemistry and materials science, frequently incorporated into molecules exhibiting a wide range of biological activities and functional properties.[1][2] Thiazole derivatives, in general, are known for their diverse therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. The ethoxy group at the 2-position can significantly influence the molecule's pharmacokinetic profile, enhancing properties like lipophilicity and metabolic stability.[2] Consequently, the development of robust and versatile synthetic methods for the functionalization of the thiazole ring is of paramount importance for researchers in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for late-stage functionalization in complex molecule synthesis. This guide provides a detailed exploration of the application of the Suzuki-Miyaura coupling to 5-Bromo-2-ethoxythiazole, offering insights into reaction optimization, mechanistic considerations, and practical protocols for successful implementation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl.[5]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species, enhancing the rate of transmetalation.[7][8][9]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd This compound Trans Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Trans Ar'B(OH)₂ / Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 5-Ar'-2-ethoxythiazole Product 5-Ar'-2-ethoxythiazole Reactant This compound + Ar'B(OH)₂

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: A Starting Point for Optimization

This section provides a general, robust starting protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. It is intended to be a foundational method from which further optimization can be performed to suit specific substrates and desired outcomes.

Materials and Reagents:
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Anhydrous solvents and reagents

  • Standard laboratory glassware

  • Magnetic stirrer and heating source (oil bath or heating mantle)

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Column chromatography supplies (silica gel, solvents) for purification

General Procedure:
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • The vessel is then sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (0.01-0.05 equiv) to the reaction mixture.

  • Degassed solvent is then added via syringe. The reaction mixture is stirred at room temperature for a few minutes to ensure homogeneity.

  • The reaction is then heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-2-ethoxythiazole.

Navigating the Reaction Landscape: A Guide to Optimization

Achieving high yields and purity in Suzuki-Miyaura couplings, especially with heteroaromatic substrates, often requires careful optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for a successful transformation.

ParameterOptionsConsiderations & Field-Proven Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos, XPhos)Pd(PPh₃)₄: A classic, reliable choice for many standard couplings. Pd(dppf)Cl₂: Often shows good reactivity with heteroaromatic halides. Pd₂(dba)₃: A versatile Pd(0) source that requires the addition of a ligand. Buchwald Precatalysts: Highly active and often effective for challenging substrates, including sterically hindered or electron-rich partners.[10]
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium center and modulates its reactivity.[7] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[11] For electron-rich thiazoles, more electron-rich and sterically demanding ligands may be beneficial.[12]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Organic bases (e.g., Et₃N)The choice of base is critical and often solvent-dependent.[5] Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used in aqueous solvent mixtures. K₃PO₄ is a stronger base that can be effective in more challenging couplings. The base activates the boronic acid for transmetalation.[9]
Solvent Dioxane/H₂O, Toluene, DMF, THF, AcetonitrileThe solvent system influences the solubility of reactants and the efficacy of the base. A mixture of an organic solvent and water is common, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step. Anhydrous conditions may be necessary for sensitive substrates.
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate but can also lead to side reactions like protodeborylation of the boronic acid.[13] Optimization is key to finding the balance between reaction speed and selectivity.

Caption: Workflow for optimizing the Suzuki-Miyaura coupling reaction.

Challenges and Troubleshooting

While the Suzuki-Miyaura coupling is a robust reaction, certain challenges can arise, particularly when working with heteroaromatic substrates.

  • Protodeborylation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water.[13] This can be mitigated by using a less nucleophilic base, anhydrous conditions, or a faster-reacting catalyst system.

  • Homocoupling: Dimerization of the boronic acid or the aryl halide can occur, especially at high temperatures or with highly active catalysts. Lowering the temperature or catalyst loading can sometimes reduce this side reaction.

  • Low Reactivity: Electron-rich heteroaromatics like 2-ethoxythiazole can sometimes be challenging substrates. In such cases, employing more active catalyst systems, such as those based on Buchwald ligands or N-heterocyclic carbenes, can be beneficial.[7][14]

  • Purification Difficulties: The polar nature of the thiazole ring can sometimes make purification challenging. Careful selection of the column chromatography eluent system is necessary to achieve good separation.

By systematically optimizing the reaction conditions and being mindful of potential side reactions, the Suzuki-Miyaura coupling of this compound can be a highly effective method for the synthesis of a diverse range of valuable compounds for research and development.

References

  • Benchchem. Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole.
  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • Li, J., et al. (2017). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health.
  • Xu, J. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT.
  • Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Hassan, Z., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules.
  • Ali, S., et al. (2020). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. OUCI.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Jędrzejewska, H., & Szostak, M. (2022). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Journal of the American Chemical Society.
  • ResearchGate. (2025). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Zahid, S. A., et al. (n.d.). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. PMC - NIH.
  • ACS Publications. (2008). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters.
  • ResearchGate. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes.
  • Technical Support Center. Suzuki Coupling with Bromothiazoles.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ChemCeed. (2026). Innovating with 2-Ethoxy Thiazole: A Chemical Intermediate's Potential.
  • ResearchGate. (2025). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
  • Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. (n.d.). Synthesis of ethoxy thiazole derivatives 11a-f.
  • The University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics.
  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Reaction Chemistry & Engineering (RSC Publishing). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
  • National Institutes of Health. (2022). Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-2-ethoxythiazole. This key synthetic intermediate serves as a versatile scaffold for the synthesis of 2,5-disubstituted thiazoles, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of therapeutic agents. This document outlines field-proven methodologies for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions, offering step-by-step procedures, mechanistic insights, and data-driven recommendations to empower researchers to successfully synthesize novel thiazole derivatives.

Introduction: The Significance of 2,5-Disubstituted Thiazoles

The thiazole ring is a privileged heterocyclic motif integral to the structure of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in the design of novel therapeutic agents. Specifically, the 2,5-disubstituted thiazole framework is a common feature in molecules exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.[3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer high efficiency, functional group tolerance, and predictable outcomes, making them indispensable in modern drug discovery.[4] This guide focuses on leveraging these powerful transformations for the functionalization of this compound, a readily accessible building block for creating diverse libraries of 2,5-disubstituted thiazole derivatives.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron, organoalkyne, or organozinc reagent) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

dot graph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd_Int [label="Thiazole-Pd(II)-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans_Int [label="Thiazole-Pd(II)-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product (Thiazole-R')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for edge labels label_OA [label="Oxidative Addition\n(Ar-Br)", shape=plaintext, fontcolor="#202124"]; label_TM [label="Transmetalation\n(R'-M)", shape=plaintext, fontcolor="#202124"]; label_RE [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> label_OA [arrowhead=vee, color="#4285F4"]; label_OA -> OxAdd_Int [arrowhead=vee, color="#4285F4"];

OxAdd_Int -> label_TM [arrowhead=vee, color="#EA4335"]; label_TM -> Trans_Int [arrowhead=vee, color="#EA4335"];

Trans_Int -> label_RE [arrowhead=vee, color="#FBBC05"]; label_RE -> Product [arrowhead=vee, color="#FBBC05"];

Product -> Pd0 [style=invis]; // for layout edge [style=dashed, arrowhead=vee, color="#5F6368", constraint=false]; Trans_Int -> Pd0; } Caption: Generalized Palladium Catalytic Cycle.

Application Protocol: Suzuki-Miyaura Coupling for 5-Aryl-2-ethoxythiazole Synthesis

The Suzuki-Miyaura reaction is a highly reliable and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.[5] It is particularly valued for its tolerance of a wide range of functional groups and the use of stable, commercially available boronic acids.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is crucial. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed for heteroaryl couplings as they facilitate the oxidative addition step and promote the final reductive elimination.[7] For simpler systems, Pd(PPh₃)₄ or PdCl₂(dppf) can be effective.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is commonly used. Water is necessary to dissolve the inorganic base and aids in the formation of the active boronate species.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

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// Edges start -> setup; setup -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; monitor -> heat [label="Incomplete"]; workup -> purify; purify -> end; } Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvents (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-aryl-2-ethoxythiazole product.

CatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
PdCl₂(dppf)K₂CO₃Dioxane/H₂O901275-95[8]
Pd(PPh₃)₄Cs₂CO₃DMF/H₂O100880-98[9]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100685-99[7]

Application Protocol: Sonogashira Coupling for 5-Alkynyl-2-ethoxythiazole Synthesis

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[4] This reaction is typically co-catalyzed by palladium and copper(I) and is instrumental in creating conjugated enynes and arylalkynes.[10]

Causality Behind Experimental Choices:
  • Dual Catalysis: The palladium catalyst activates the aryl halide via oxidative addition. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.[11]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves a dual purpose: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and acts as a solvent.

  • Copper-Free Variants: While the copper co-catalyst is highly effective, it can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling). In such cases, copper-free Sonogashira protocols have been developed, often requiring stronger bases or specialized ligands.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen (repeat 3x).

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature to 70 °C. The reaction is often complete within 2-12 hours.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the metal catalysts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[12]

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NTHF50670-90[11]
Pd(PPh₃)₄ / CuIDIPEADMF60475-95[4]
Pd/CuFe₂O₄K₂CO₃EtOH70580-95[12]

Application Protocol: Negishi Coupling for C(sp²)-C(sp³) and C(sp²)-C(sp²) Bond Formation

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by palladium or nickel.[13] A key advantage of this reaction is the high functional group tolerance of organozinc reagents and their ability to form C-C bonds between various hybridized carbons (sp³, sp², sp).[14]

Causality Behind Experimental Choices:
  • Organozinc Reagents: Organozinc reagents are typically prepared in situ from the corresponding organic halide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent. They are generally less reactive than their organolithium or Grignard counterparts, which contributes to their excellent functional group compatibility.[15]

  • Catalyst: Palladium catalysts, often with electron-rich phosphine ligands like P(t-Bu)₃ or bulky biaryl phosphine ligands (e.g., RuPhos, XPhos), are highly effective.[16] These ligands promote the oxidative addition and prevent β-hydride elimination, a common side reaction with alkyl coupling partners.

  • Solvent: Anhydrous ethereal solvents like THF or DME are most commonly used, as they are compatible with the formation and use of organozinc reagents.

Detailed Experimental Protocol: Negishi Coupling

Part A: Preparation of the Organozinc Reagent (Example: Phenylzinc chloride)

  • In a flame-dried, argon-flushed flask, activate zinc dust (1.5 equiv.) with a few crystals of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, then drying under high vacuum.

  • Add anhydrous THF, followed by the dropwise addition of bromobenzene (1.3 equiv.).

  • Stir the mixture at room temperature or with gentle heating until the zinc is consumed and the organozinc reagent is formed.

Part B: Cross-Coupling Reaction

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in anhydrous THF.

  • Reagent Addition: Add this compound (1.0 equiv.) to the catalyst solution. Then, transfer the freshly prepared organozinc solution from Part A to this flask via cannula.

  • Reaction: Stir the mixture at room temperature to 60 °C for 4-18 hours.

  • Monitoring and Workup: Monitor the reaction by TLC/GC-MS. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Purification: After concentrating the solvent, purify the product by flash column chromatography.

Catalyst SystemOrganozinc PartnerSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / P(o-Tol)₃Aryl-ZnClDMF501270-90[17]
Pd(P(t-Bu)₃)₂Aryl-ZnClTHF/NMP1001665-85[13]
Pd(OAc)₂ / SPhosAlkyl-ZnBrTHFrt1875-95[15]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound offers a powerful and modular approach to the synthesis of a diverse range of 2,5-disubstituted thiazoles. The Suzuki-Miyaura, Sonogashira, and Negishi reactions each provide unique advantages depending on the desired coupling partner and functional group compatibility. The protocols outlined in this guide serve as a robust starting point for researchers and drug development professionals. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, base, and solvent system, these methods can be effectively optimized to access novel chemical matter, accelerating the discovery of next-generation therapeutics and advanced materials.

References

  • (2024). General procedure for Sonogashira coupling reaction. Journal of Chemical Sciences. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Slusher, B. S., et al. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. ACS Catalysis. [Link]

  • Daugulis, O., et al. (2015). Programmed synthesis of arylthiazoles through sequential C–H couplings. Chemical Science. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and...[Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. [Link]

  • Ali, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

  • Bellina, F., & Rossi, R. (2006). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. Chemical Reviews. [Link]

  • Krečmerová, M., et al. (2022). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5....
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • Jensen, J., et al. (2001). Preparation of 2- and 5-Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ChemInform. [Link]

  • Al-Warhi, T., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][3][11][12]diazaphosphole-6-carboxylates and their anticancer efficacy... Scientific Reports. [Link]

  • Alonso, D. A., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. [Link]

  • Al-Zoubi, W., et al. (2016). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Tetrahedron. [Link]

  • Kim, J. H., et al. (2006). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Bulletin of the Korean Chemical Society. [Link]

  • Google Patents. (n.d.).
  • Chem-Station. (2014, March 14). Negishi Cross Coupling Reaction. [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. [Link]

  • Le-Heiget, A., et al. (2020). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega. [Link]

  • MacMillan, D. W. C. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]

  • Boyd, S., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclisation of N-Substituted α-Amino Acids. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. [Link]

  • Foronda, J. (2014). Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione. Knowledge Exchange. [Link]

  • Akhtar, T., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • Pakholka, N. A., et al. (2025). Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. Russian Journal of General Chemistry. [Link]

  • Boyd, S., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Chemistry – A European Journal. [Link]

  • Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future?. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. [Link]

  • Chen, B., et al. (2013). Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides. Journal of the American Chemical Society. [Link]

  • Zhang, M., et al. (2014). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

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Precision Engineering of 5-Alkynylthiazoles: Advanced Sonogashira Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The C5-Thiazole Challenge

The functionalization of the thiazole C5 position via Sonogashira coupling represents a distinct challenge in medicinal chemistry. Unlike the highly acidic C2 position (pKa ~29) which is prone to lithiation and rapid oxidative addition, the C5 position possesses intermediate electron density—less reactive than C2 but significantly more reactive than C4.

Successful coupling at C5 requires navigating three specific failure modes:

  • Regioselectivity: In 2,5-dihalothiazoles, the C2 position is kinetically favored for oxidative addition. Selective C5 functionalization requires exploiting halogen disparity (e.g., C5-I vs. C2-Cl) or steric blocking.

  • Catalyst Poisoning: The thiazole sulfur atom is weakly nucleophilic but can chelate soft metals (Pd, Cu) under high concentrations or specific oxidation states, arresting the catalytic cycle.

  • Glaser Homocoupling: The electron-deficient nature of thiazoles often requires higher temperatures, which accelerates the oxidative homocoupling of the alkyne partner, depleting reagents.

This guide details two validated protocols: a robust Standard Pd/Cu System for general synthesis and a Copper-Free Monoligated Palladium System for challenging or base-sensitive substrates.

Mechanistic Pathway & Decision Logic

The following decision matrix outlines the selection logic for the appropriate protocol based on substrate architecture.

ThiazoleLogic Start Target: 5-Alkynylthiazole SubstrateCheck Analyze Substrate Halogenation Pattern Start->SubstrateCheck MonoHalo 5-Halo-Thiazole (C2 blocked/H) SubstrateCheck->MonoHalo DiHalo 2,5-Dihalo-Thiazole SubstrateCheck->DiHalo ProtocolA PROTOCOL A: Standard Pd/Cu (Kinetic Control) MonoHalo->ProtocolA Standard Constraint Base Sensitive / Glaser Prone? MonoHalo->Constraint HalogenDiff Is C5-Halogen > C2-Halogen reactivity? (e.g. 5-Br, 2-Cl) DiHalo->HalogenDiff HalogenDiff->ProtocolA Yes (5-Br/2-Cl) ProtocolB PROTOCOL B: Cu-Free / Bulky Ligand (Thermodynamic/Steric Control) HalogenDiff->ProtocolB No (5-Br/2-Br) Constraint->ProtocolB Yes

Figure 1: Decision matrix for selecting the optimal Sonogashira protocol based on thiazole substitution patterns and halogen reactivity hierarchies.

Protocol A: The "Workhorse" Method (Pd/Cu Catalysis)

This protocol utilizes the standard Sonogashira-Hagihara conditions. It is most effective when the C5 position bears a significantly more reactive halogen (I or Br) than the C2 position (Cl or H), allowing for kinetic selectivity [1].[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 5-Bromo-2-chlorothiazole (or similar).[2]

  • Alkyne: Terminal alkyne (1.2 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-3 mol%).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) in THF or DMF.

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated).

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Reagent Charging: Add [Pd(PPh₃)₂Cl₂] (0.05 equiv) and CuI (0.03 equiv) to the flask.

    • Critical Note: Do not add the alkyne yet. Pre-mixing catalyst and halide can sometimes prevent initial alkyne homocoupling.

  • Substrate Addition: Dissolve the 5-bromothiazole (1.0 equiv) in anhydrous THF (0.15 M concentration) and add to the flask via syringe.

  • Base Addition: Add degassed Et₃N (3.0 equiv). The solution may turn slightly dark due to Pd-amine complexation.

  • Alkyne Introduction: Add the terminal alkyne (1.2 equiv) dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature (RT) for 1 hour. If conversion is <10% by LCMS, heat to 50°C.

    • Observation: A precipitate (Et₃N·HBr) indicates reaction progress.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc).

Validation Check:

  • Success Indicator: Formation of a white/yellow precipitate (ammonium salt).

  • Failure Mode: If the solution turns black immediately upon alkyne addition without precipitate, Pd-black precipitation (catalyst death) has occurred.

Protocol B: Copper-Free Precision Method (Monoligated Pd)

For substrates prone to Glaser homocoupling or when C2/C5 selectivity is difficult, this modern protocol uses a bulky, electron-rich phosphine ligand to form a highly active monoligated Pd(0) species. This method is based on the [DTBNpP]Pd(crotyl)Cl precatalyst system, which has shown specific efficacy for 5-substituted thiazoles [2][3].[3]

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Catalyst: [DTBNpP]Pd(crotyl)Cl (1-2 mol%) (DTBNpP = di-tert-butylneopentylphosphine).

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP) or Cs₂CO₃.

  • Solvent: DMSO (Anhydrous, degassed).

  • Temperature: RT to 60°C.

Step-by-Step Methodology
  • Catalyst Stock: In a glovebox or under strict Argon flow, weigh [DTBNpP]Pd(crotyl)Cl (0.02 equiv).

  • Solvation: Dissolve the thiazole substrate (1.0 equiv) and the alkyne (1.1 equiv) in DMSO (0.5 M—higher concentration favors this cycle).

  • Initiation: Add the base (TMP, 2.0 equiv).

  • Catalyst Injection: Add the catalyst as a solid or stock solution.

  • Reaction: Stir at Room Temperature.

    • Mechanistic Insight: The bulky DTBNpP ligand prevents the formation of inactive bis-ligated Pd species, keeping the catalyst in the active mono-ligated cycle essential for oxidative addition into electron-rich/neutral heteroaryl bromides.

  • Quench: Dilute with water and extract with EtOAc (DMSO removal is critical).

Why this works for Thiazoles: The monoligated Pd species is sufficiently electron-rich to facilitate oxidative addition at the C5 position without requiring the copper acetylide transmetallation step, thereby eliminating copper-mediated side reactions [2].

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Conversion Oxidative Addition failure (C5 is sluggish).Switch to Protocol B (Bulky Phosphine). Increase Temp to 60°C.
Glaser Product (Alkyne Dimer) O₂ leak or Cu activity too high.Degas solvents (Freeze-Pump-Thaw). Switch to Protocol B (Cu-Free).
C2-Coupling (Wrong Regioisomer) C2-Cl activated before C5-Br.Ensure C2 is blocked or use C2-H. If C2-Cl is required, lower Temp to 0°C and use Protocol A (exploit Br > Cl kinetics).
Pd Black Formation Catalyst poisoning by Sulfur.Increase ligand:Pd ratio (e.g., 4:1 PPh₃). Use DMSO as solvent (stabilizes Pd).

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the Glaser side-reaction, highlighting the intervention points of the protocols.

ReactionPathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Thiazole-Pd-Br) Pd0->OxAdd Rate Limiting (C5) TransMetal Transmetallation OxAdd->TransMetal CuAcetylide Cu-Acetylide (Protocol A) CuAcetylide->TransMetal Protocol A Glaser Glaser Homocoupling (Side Product) CuAcetylide->Glaser O2 present Product 5-Alkynylthiazole TransMetal->Product Reductive Elim. Alkyne Alkyne + Base Alkyne->TransMetal Protocol B (Cu-Free) Direct De-protonation

Figure 2: Mechanistic pathway comparing the Copper-mediated route (Protocol A) and the Copper-free direct route (Protocol B), showing the bypass of the Glaser homocoupling risk.

References

  • St. Jean, F. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.[3][4] ACS Omega. Retrieved from [Link]

  • Kossler, D. et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.[5] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature.[6] Retrieved from [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 2,5-Substituted Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutics. The 2,5-disubstituted thiazole motif, in particular, offers a versatile platform for structural modification and optimization of pharmacological properties. 5-Bromo-2-ethoxythiazole is a key building block for accessing this chemical space. The presence of a bromine atom at the 5-position and an ethoxy group at the 2-position provides a handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

This comprehensive guide provides a detailed exploration of nucleophilic aromatic substitution on this compound. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols for reactions with common classes of nucleophiles, and discuss alternative catalytic approaches for forging new carbon-heteroatom bonds.

The Science of Substitution: Mechanistic Insights into SNAr on Thiazoles

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic systems.[1][2] Unlike electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, in SNAr, the ring is the electrophile, reacting with a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

The thiazole ring, while aromatic, is considered an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This inherent electron deficiency makes it susceptible to nucleophilic attack, particularly when a good leaving group, such as a halogen, is present on the ring. The ethoxy group at the 2-position of this compound is an electron-donating group, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted thiazole. However, the presence of the bromine atom at the 5-position provides an excellent site for substitution.

The general mechanism for the SNAr reaction on this compound is depicted below:

SNAr_Mechanism cluster_0 Addition Step (Rate-Determining) cluster_1 Elimination Step (Fast) Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 5-Substituted-2-ethoxythiazole + Br⁻ Intermediate->Product Loss of Leaving Group

Figure 1: Generalized mechanism of SNAr on this compound.

The key to a successful SNAr reaction lies in the ability of the thiazole ring to stabilize the negative charge of the Meisenheimer complex. The electronegative nitrogen and sulfur atoms in the ring play a crucial role in delocalizing this charge, thereby lowering the activation energy of the reaction.

Protocols for Nucleophilic Aromatic Substitution

The following protocols are designed to be robust starting points for the SNAr of this compound with various nucleophiles. As with any chemical reaction, optimization of parameters such as temperature, reaction time, and stoichiometry may be necessary to achieve the desired outcome for a specific substrate combination.

I. Amination: Forging the C-N Bond

The introduction of amino functionalities is a cornerstone of drug discovery. The following protocol is adapted from established procedures for the amination of related 5-halothiazole systems.

Protocol 1: SNAr with Secondary Amines (e.g., Piperidine)

This protocol outlines a general procedure for the reaction of this compound with a secondary amine.

  • Materials:

    • This compound

    • Piperidine (or other secondary amine)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or other polar aprotic solvent

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add potassium carbonate (2.0 eq) to the flask.

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the solids.

    • Add the secondary amine (1.2 - 1.5 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Amination

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
PiperidineK₂CO₃DMF9012-24
MorpholineCs₂CO₃Dioxane10018-36
N-MethylanilineNaOt-BuToluene1108-16
II. Thiolation: Introducing the C-S Linkage

Thioethers are important functionalities in many biologically active molecules. This protocol provides a general method for the synthesis of 5-arylthio- and 5-alkylthio-2-ethoxythiazoles.

Protocol 2: SNAr with Thiols (e.g., Thiophenol)

This procedure outlines the reaction of this compound with a thiol in the presence of a base.

  • Materials:

    • This compound

    • Thiophenol (or other thiol)

    • Sodium hydride (NaH) or another strong base

    • Anhydrous tetrahydrofuran (THF) or DMF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Dichloromethane (DCM)

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.2 eq) and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.3 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

III. Alkoxylation and Aryloxylation: Constructing the C-O Bond

The introduction of alkoxy and aryloxy groups can significantly impact the lipophilicity and metabolic stability of a molecule.

Protocol 3: SNAr with Alcohols and Phenols (e.g., Sodium Methoxide)

This protocol describes the reaction with alkoxides, which are typically generated in situ or used as a pre-formed salt.

  • Materials:

    • This compound

    • Sodium methoxide (or other alkoxide/phenoxide)

    • Methanol (or corresponding alcohol/phenol)

    • Dimethyl sulfoxide (DMSO) (optional, to enhance reactivity)

    • Water

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add a solution of sodium methoxide (1.5 - 2.0 eq) in methanol. For less reactive systems, a polar aprotic solvent like DMSO can be used as a co-solvent.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool to room temperature and carefully add water to quench the reaction.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Alternative Strategies: Transition-Metal Catalysis

While traditional SNAr is a powerful tool, some nucleophiles may be incompatible with the required reaction conditions, or the thiazole ring may be insufficiently activated. In such cases, transition-metal-catalyzed cross-coupling reactions offer a milder and often more efficient alternative.

I. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[3][4][5] This method is particularly useful for coupling with a wide range of amines, including those that are poor nucleophiles in traditional SNAr.

Buchwald_Hartwig Reactants This compound + R¹R²NH Product 5-(R¹R²N)-2-ethoxythiazole Reactants->Product Toluene, 100 °C Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Product Base Base (e.g., NaOt-Bu) Base->Product

Figure 2: General scheme for Buchwald-Hartwig amination.

A typical procedure involves reacting this compound with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an inert solvent such as toluene or dioxane at elevated temperatures.

II. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for the formation of C-O and C-S bonds.[6][7][8][9] This method is a valuable alternative for the synthesis of aryl ethers and thioethers, especially when the SNAr reaction is sluggish.

Ullmann_Condensation Reactants This compound + ROH or RSH Product 5-(RO)-2-ethoxythiazole or 5-(RS)-2-ethoxythiazole Reactants->Product DMF, 120-140 °C Catalyst Cu Catalyst (e.g., CuI) + Ligand (e.g., N,N-dimethylglycine) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Figure 3: General scheme for Ullmann condensation.

A general protocol involves heating this compound with an alcohol or thiol in the presence of a copper catalyst (e.g., CuI), a ligand (e.g., N,N-dimethylglycine), and a base (e.g., potassium carbonate) in a high-boiling polar solvent like DMF.

Conclusion and Future Outlook

This compound is a versatile and valuable building block for the synthesis of a diverse range of 2,5-disubstituted thiazoles. The nucleophilic aromatic substitution reactions and transition-metal-catalyzed cross-coupling methods outlined in these application notes provide a robust toolkit for researchers in drug discovery and materials science. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, scientists can efficiently access novel chemical entities with tailored properties. The continued development of more efficient and selective catalytic systems will undoubtedly further expand the synthetic utility of this important heterocyclic scaffold.

References

  • Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. (n.d.). International Journal of Scientific & Engineering Research, 6(10).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025). BenchChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (2025). BenchChem.
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry, 2014, 670278.
  • Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. (2014). Chemistry of Heterocyclic Compounds, 50(4), 549-557.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
  • Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde? (2017).
  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2018). Organic Letters, 20(15), 4553–4556.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2019). Molecules, 24(19), 3522.
  • Proposal for halogen atom transfer mechanism for Ullmann O-arylation of phenols with aryl halides. (2013). Dalton Transactions, 42(42), 15069-15078.
  • Synthesis of new 2-N-substituted amino-5-aryl-1,3-thiazoles as antitumor agents. (2018). Latvian Journal of Chemistry, 55(1), 45-53.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (2025).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435.
  • TCI Practical Example: Ullmann-type Coupling Reaction Using N,N'-Bis(2-phenyl-1-naphthyl)-1,2-benzenediamine. (2025). Tokyo Chemical Industry Co., Ltd..
  • Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence. (2025).
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). Organic Letters, 5(21), 3799–3802.

Sources

Formation of 2-Ethoxythiazole-5-magnesium Bromide: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiazole-Based Grignard Reagents

The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of clinically approved pharmaceuticals. The ability to functionalize this heterocyclic system at specific positions is paramount for the generation of novel molecular entities with tailored biological activities. Among the various synthetic strategies, the formation of thiazole-based Grignard reagents represents a powerful and versatile approach for introducing carbon-based substituents. This application note provides a comprehensive guide for the successful formation of the Grignard reagent from 5-bromo-2-ethoxythiazole, a valuable building block in organic synthesis. We will delve into the critical experimental parameters, mechanistic rationale, and troubleshooting strategies to ensure reliable and reproducible outcomes.

Mechanism & Rationale: Understanding the Grignard Formation

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1][2] In the case of this compound, the magnesium atom inserts into the C5-Br bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic. This "umpolung" is the cornerstone of the Grignard reagent's utility.[1]

Several factors are critical for the successful initiation and completion of this reaction:

  • Anhydrous Conditions: Grignard reagents are highly basic and will readily react with protic solvents like water or alcohols.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Solvent Choice: Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are ideal for Grignard reagent formation. They are not only inert to the reagents but also play a crucial role in stabilizing the Grignard reagent through coordination with the magnesium center.[3]

  • Magnesium Activation: A layer of magnesium oxide often coats the surface of magnesium turnings, preventing reaction.[4] Activation is therefore necessary to expose a fresh, reactive magnesium surface. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring to physically disrupt the oxide layer.[4]

An alternative to the direct insertion of magnesium is the halogen-metal exchange reaction.[5] This involves treating the bromo-thiazole with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride to enhance reactivity. This method can be particularly useful for substrates that are sensitive or prone to side reactions under the conditions of direct magnesium insertion.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the formation of 2-ethoxythiazole-5-magnesium bromide.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Flame-dry glassware under vacuum prep_reagents Dry solvents and prepare reagents prep_glass->prep_reagents add_mg Add Mg turnings & activator to flask add_solvent Add anhydrous THF add_mg->add_solvent add_bromo Slowly add this compound add_solvent->add_bromo reflux Maintain gentle reflux add_bromo->reflux quench Quench aliquot with I₂ or electrophile reflux->quench analyze Analyze by GC-MS or NMR quench->analyze use Use in subsequent reaction analyze->use

Caption: General workflow for Grignard reagent formation.

Detailed Experimental Protocol

This protocol details the formation of 2-ethoxythiazole-5-magnesium bromide via direct magnesium insertion.

Materials:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableEnsure purity and dryness
Magnesium turnings99.5%Commercially available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially availableInhibitor-free
IodineCrystal, reagent gradeCommercially availableFor activation
1,2-Dibromoethane99%Commercially availableAlternative activator
Nitrogen or Argon gasHigh purityFor inert atmosphere

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Condenser, flame-dried

  • Addition funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (N₂ or Ar) line with bubbler

  • Heating mantle or oil bath

Procedure:

  • Preparation of Apparatus: Assemble the flame-dried three-necked flask with a condenser, addition funnel, and an inlet for inert gas. Ensure all joints are well-sealed. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[4]

  • Initiation of Reaction: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount of this solution to the magnesium suspension. The reaction is typically initiated by gentle heating or sonication. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often with spontaneous refluxing of the solvent.

  • Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

  • Completion and Use: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark-colored Grignard solution is now ready for use in subsequent reactions. It is recommended to use the freshly prepared Grignard reagent immediately.

Protocol for Halogen-Metal Exchange

This alternative protocol is advantageous for sensitive substrates.

Procedure:

  • Preparation of Apparatus: Set up the flame-dried glassware as described in the previous protocol.

  • Reaction Setup: To the reaction flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the solution to a low temperature (typically -10 °C to 0 °C). Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) or a similar commercially available Grignard reagent (1.0-1.1 equivalents) dropwise.

  • Monitoring and Completion: Monitor the progress of the exchange reaction by quenching small aliquots with an electrophile (e.g., iodine or an aldehyde) and analyzing the product formation by GC-MS or TLC. The exchange is typically rapid at low temperatures. Once the exchange is complete, the resulting 2-ethoxythiazole-5-magnesium bromide is ready for use.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Reaction fails to initiateInactive magnesium surface; presence of moistureUse fresh magnesium turnings; ensure rigorous drying of glassware and solvents; try a different activator (e.g., 1,2-dibromoethane).
Formation of side productsWurtz-type coupling of the starting materialAdd the this compound solution slowly to maintain a low concentration in the reaction mixture.
Low yield of Grignard reagentIncomplete reaction; decomposition of the Grignard reagentExtend the reaction time; ensure the temperature is appropriate for the stability of the reagent; consider the halogen-metal exchange method.
Reaction with the ethoxy groupThe 2-ethoxy group can be a potential site for nucleophilic attack by the Grignard reagent, although this is less likely with the C5-Grignard.Maintain a low reaction temperature to minimize the likelihood of this side reaction.

Conclusion

The successful formation of 2-ethoxythiazole-5-magnesium bromide is a critical step for the synthesis of a wide array of functionalized thiazole derivatives. By carefully controlling the reaction conditions, particularly by ensuring the absence of moisture and by properly activating the magnesium, researchers can reliably generate this valuable synthetic intermediate. For sensitive substrates or when direct magnesium insertion proves challenging, the halogen-metal exchange method provides a robust and efficient alternative. This guide provides the necessary protocols and insights to empower researchers in their pursuit of novel thiazole-based compounds for drug discovery and development.

References

  • ADICHEMISTRY. Grignard Reagent | Reactions | Preparation | Mechanism. Available at: [Link]

  • Wikipedia. Grignard reagent. Available at: [Link]

  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available at: [Link]

  • Google Patents. Process for the preparation of 2-amino-5-nitrothiazole.
  • Springer. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available at: [Link]

  • Google Patents. Method of Synthesizing Key Intermediates for the Production of Camptothecin Derivatives.
  • [No Author]. 25. The Grignard Reaction. Available at: [Link]

  • Scite.ai. The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2. Available at: [Link]

  • Elsevier. NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS'. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Chemistry LibreTexts. Grignard Reagents. Available at: [Link]

  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

  • Royal Society of Chemistry. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Available at: [Link]

  • Google Patents. Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole.
  • National Institutes of Health. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Available at: [Link]

  • [No Author]. A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. Available at: [Link]

  • SAP. MgBr.OEt2 Promoted Synthesis of Functionalized Carbocyclics from Simple Precursors. Available at: [Link]

  • National Institutes of Health. Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. Available at: [Link]

  • ResearchGate. Thiazoles and their Benzo Derivatives. Available at: [Link]

  • PubMed. Selective Stille coupling reactions of 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

Sources

Application Note: Regioselective Functionalization of 5-Bromo-2-ethoxythiazole via C5-Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the regioselective functionalization of 5-bromo-2-ethoxythiazole (CAS: N/A for specific commercial bulk, analogue to 2-ethoxythiazole CAS 15679-19-3). The primary objective is to generate the C5-lithiated species via Halogen-Metal Exchange (HME) using n-butyllithium (n-BuLi), followed by trapping with electrophiles such as DMF (to yield the aldehyde) or triisopropyl borate (to yield the boronic acid).

This protocol addresses the specific challenges of thiazole chemistry, including the lability of the thiazole ring at ambient temperatures and the competition between HME and C4-deprotonation.

Mechanistic Insight & Causality

The Competition: Exchange vs. Deprotonation

The substrate, this compound, presents two potential sites for lithiation:

  • C5 Position (Br-bearing): Susceptible to Lithium-Halogen exchange.

  • C4 Position (H-bearing): Susceptible to deprotonation (ortho-lithiation).

Scientific Rationale: Kinetic data on thiazoles indicates that Lithium-Halogen exchange is significantly faster than deprotonation at cryogenic temperatures (-78°C). The activation energy for the attack on the soft bromine atom is lower than that for the removal of the C4 proton. Furthermore, the 2-ethoxy group acts as an electron-donating group (EDG) by resonance, slightly increasing the electron density of the ring compared to a 2-H thiazole, which further disfavors deprotonation at C4 compared to the highly favorable oxidative addition/reductive elimination pathway of HME.

Stability and "Halogen Dance"

Thiazolyllithium species are thermally fragile. Above -50°C, they are prone to:

  • Ring Fragmentation: Cleavage of the C-S bond leading to acyclic isonitriles/thiolates.

  • Halogen Dance: Although less likely with the 2-position blocked, migration of the lithium to C4 and bromine to C5 (scrambling) is a risk if the reaction mixture warms before quenching.

Therefore, strict adherence to -78°C is not just a recommendation; it is a mechanistic requirement to preserve the integrity of the 5-lithio intermediate.

Visualization of Reaction Pathway

ReactionPathway Substrate This compound Intermediate [5-Lithio-2-ethoxythiazole] (Transient Species) Substrate->Intermediate Fast Li/Br Exchange Reagent n-BuLi (1.05 eq) THF, -78°C Reagent->Intermediate SideProduct Ring Fragmentation (> -50°C) Intermediate->SideProduct Thermal Decay Product 5-Functionalized-2-ethoxythiazole (E = CHO, B(OH)2, etc.) Intermediate->Product + Electrophile (E+)

Figure 1: Mechanistic pathway highlighting the critical intermediate and thermal instability risk.

Experimental Protocol

Reagents and Equipment
ComponentSpecificationPurpose
Substrate This compound (>98%)Starting material.
Solvent THF (Anhydrous, <50 ppm H2O)Stabilizes Li-species via coordination.
Lithiating Agent n-BuLi (1.6M or 2.5M in Hexanes)Performs Li/Br exchange.
Electrophile DMF (Dry) or B(OiPr)3Traps the lithio-species.
Quench Sat. NH4Cl or 1M HClProton source/hydrolysis.
Cryostat Acetone/Dry Ice bathMaintains -78°C.
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Flush with Nitrogen (N2) or Argon (Ar) for 15 minutes.

  • Why: Organolithiums are pyrophoric and violently hydrolyzed by moisture.

Step 2: Solvation and Cooling

  • Charge the flask with this compound (1.0 eq) dissolved in anhydrous THF (Concentration: 0.1 M to 0.2 M).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: Lithiation (Halogen-Metal Exchange)

  • Add n-BuLi (1.05 eq) dropwise via syringe over 10–15 minutes.

  • Critical Control: Direct the stream down the side of the flask to precool the reagent. Monitor internal temperature; do not allow it to rise above -70°C.

  • Stir at -78°C for 30 minutes .

  • Note: Extended stirring (>1 hr) increases the risk of side reactions. The exchange is typically complete within 15 minutes.

Step 4: Electrophilic Trapping

  • Add the Electrophile (1.2 – 1.5 eq) neat or as a solution in THF.

    • For Aldehyde: Add dry DMF (3.0 eq).

    • For Boronic Acid: Add Triisopropyl borate (1.5 eq).

  • Stir at -78°C for 30 minutes.

Step 5: Warming and Workup

  • Remove the cooling bath and allow the reaction to warm to 0°C (for DMF quench) or Room Temperature (for Borate quench).

  • Quench:

    • Aldehyde: Add Sat. NH4Cl.[1]

    • Boronic Acid:[2] Add 1M HCl (to hydrolyze the boronate ester to the acid).

  • Extract with Ethyl Acetate (3x).[3] Wash combined organics with Brine. Dry over Na2SO4.[1]

Workflow Visualization

ExperimentalWorkflow Start Start: Dry 2-Neck Flask (N2 Atmosphere) Solvation Dissolve Substrate in THF Cool to -78°C Start->Solvation Addition Add n-BuLi (Dropwise) Maintain T < -70°C Solvation->Addition Incubation Stir 30 min @ -78°C (Li-Br Exchange) Addition->Incubation Trapping Add Electrophile (DMF/Borate) Stir 30 min @ -78°C Incubation->Trapping WarmUp Warm to 0°C/RT Quench (NH4Cl/HCl) Trapping->WarmUp Finish Isolate Product (Extr. EtOAc) WarmUp->Finish

Figure 2: Operational workflow for the lithiation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovered SM Wet THF or n-BuLi degraded.Distill THF over Na/Benzophenone. Titrate n-BuLi before use.[3]
Ring Opening Products Temperature too high during lithiation.Ensure internal probe reads -78°C. Reduce n-BuLi addition rate.
Scrambling (Regioisomers) "Halogen Dance" occurred.Reduce incubation time from 30 min to 10 min.
Incomplete Trapping Electrophile added too slowly or is wet.Dry DMF over molecular sieves. Add electrophile rapidly.

References

  • Sinenko, V. O., et al. (2018).[4] "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole." Current Chemistry Letters, 7(1), 1–8. (Establishes regioselectivity of lithiation in 2,4-substituted thiazoles). Link

  • Stanetty, P., et al. (2005). "Halogen-Metal Exchange of Bromo- and Dibromothiazoles." Monatshefte für Chemie, 136, 1007–1016. (Foundational work on Li/Br exchange kinetics in thiazoles). Link

  • Patent CN104844605A. (2015). "Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole." (Demonstrates n-BuLi mediated exchange on 2,5-functionalized thiazole scaffolds). Link

  • JECFA. (2002).[5] "Safety Evaluation of Certain Food Additives: 2-Ethoxythiazole." (Provides physical property data for the core scaffold). Link

Sources

The Strategic Utility of 5-Bromo-2-ethoxythiazole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds, particularly in the realm of kinase inhibitors.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal anchor for molecules designed to fit into the ATP-binding pocket of kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3]

Within the diverse family of thiazole-containing building blocks, 5-Bromo-2-ethoxythiazole has emerged as a particularly versatile and valuable starting material for the synthesis of potent and selective kinase inhibitors. Its strategic placement of a reactive bromine atom at the 5-position and a stable ethoxy group at the 2-position provides medicinal chemists with a powerful tool for molecular elaboration and the exploration of structure-activity relationships (SAR).[4] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on practical protocols and the underlying chemical principles.

The Chemical Advantage: Why this compound?

The utility of this compound in kinase inhibitor synthesis is rooted in its distinct chemical functionalities:

  • The 5-Bromo Group: A Handle for Cross-Coupling Reactions: The bromine atom at the C5 position is the key to the molecule's synthetic versatility. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[4] These reactions are cornerstones of modern organic synthesis, allowing for the efficient and controlled formation of carbon-carbon bonds. This enables the introduction of a wide range of aryl and heteroaryl moieties, which are often crucial for achieving high potency and selectivity in kinase inhibitors.

  • The 2-Ethoxy Group: A Modulator of Physicochemical Properties: The ethoxy group at the C2 position is generally stable under common reaction conditions. It influences the molecule's overall lipophilicity and electronic properties, which can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic profile of the final drug candidate. Furthermore, the 2-alkoxythiazole moiety is a common feature in many biologically active compounds.

Application Focus: Synthesis of a Focal Adhesion Kinase (FAK) Inhibitor Core

To illustrate the practical application of this compound, we will detail the synthesis of a key intermediate for a potent class of kinase inhibitors targeting Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[5][6] Its overexpression is implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[5] Inhibitors like GSK2256098 have demonstrated the clinical potential of targeting this pathway.[7][8]

The core of many FAK inhibitors consists of a pyrimidine ring linked to a thiazole moiety. The following protocol outlines the synthesis of a key building block, 2-ethoxy-5-(pyrimidin-5-yl)thiazole , via a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Pyrimidine-5-boronic acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with pyrimidine-5-boronic acid.

Reaction Scheme:

G A This compound C 2-ethoxy-5-(pyrimidin-5-yl)thiazole A->C Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90 °C B Pyrimidine-5-boronic acid B->C

A representative Suzuki-Miyaura coupling reaction.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier/Grade
This compoundC5H6BrNOS208.08High Purity
Pyrimidine-5-boronic acidC4H5BN2O2123.90High Purity
Tetrakis(triphenylphosphine)palladium(0)C72H60P4Pd1155.56Catalyst Grade
Sodium Carbonate (anhydrous)Na2CO3105.99Reagent Grade
1,4-DioxaneC4H8O288.11Anhydrous
Deionized WaterH2O18.02High Purity
Ethyl AcetateC4H8O288.11HPLC Grade
Brine (saturated NaCl solution)NaCl/H2O-Laboratory Prepared
Anhydrous Magnesium SulfateMgSO4120.37Reagent Grade
Silica GelSiO260.08230-400 mesh

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.81 mmol), pyrimidine-5-boronic acid (0.71 g, 5.77 mmol, 1.2 eq), and sodium carbonate (1.53 g, 14.43 mmol, 3.0 eq).

    • Causality behind the choice: An excess of the boronic acid is used to ensure complete consumption of the starting bromide. Sodium carbonate is a common and effective base for the Suzuki coupling, facilitating the transmetalation step.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask. Stir the mixture for 5 minutes to dissolve the reagents. Then, add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 5 mol%).

    • Causality behind the choice: A mixture of dioxane and water is a common solvent system for Suzuki couplings, providing good solubility for both organic and inorganic reagents. 5 mol% of the palladium catalyst is a typical loading for this type of reaction.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting bromide), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-ethoxy-5-(pyrimidin-5-yl)thiazole.

Further Elaboration to a FAK Inhibitor Scaffold

The synthesized 2-ethoxy-5-(pyrimidin-5-yl)thiazole serves as a key intermediate. The pyrimidine ring can be further functionalized, for example, through nucleophilic aromatic substitution of a pre-installed leaving group (e.g., a chlorine atom) to introduce the side chains necessary for potent FAK inhibition. This modular approach allows for the rapid synthesis of a library of analogs for SAR studies.

Broader Applications in Kinase Inhibitor Synthesis

The versatility of this compound extends beyond FAK inhibitors. The Suzuki and other cross-coupling reactions can be employed to synthesize a wide range of kinase inhibitors targeting various members of the kinome. The choice of the boronic acid or other coupling partner dictates the final structure and, consequently, the biological target.

Kinase Target FamilyCoupling Partner ExampleResulting Core Structure
Tyrosine Kinases (e.g., Src family)Phenylboronic acid derivatives2-ethoxy-5-arylthiazole
Serine/Threonine Kinases (e.g., MAPKs)Indole-5-boronic acid2-ethoxy-5-(indol-5-yl)thiazole
Lipid Kinases (e.g., PI3K)Pyridine-3-boronic acid2-ethoxy-5-(pyridin-3-yl)thiazole

The FAK Signaling Pathway: A Key Target in Oncology

Focal Adhesion Kinase (FAK) is a critical signaling hub that integrates signals from the extracellular matrix (ECM) and growth factor receptors to regulate key cellular processes.[9][10] In many cancers, FAK is overexpressed and hyperactivated, promoting tumor growth, invasion, and metastasis.[5]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation GF_Receptor Growth Factor Receptor GF_Receptor->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K MEK MEK FAK->MEK Migration Migration & Invasion FAK->Migration Src->FAK Phosphorylation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Simplified FAK Signaling Pathway.

Inhibition of FAK, for instance with molecules derived from this compound, can disrupt these oncogenic signals, leading to reduced tumor growth and metastasis.

Conclusion

This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its strategically positioned bromine atom allows for the facile introduction of diverse molecular fragments through robust and reliable cross-coupling methodologies. The successful application of this starting material in the synthesis of FAK inhibitor cores highlights its potential for the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The protocols and principles outlined in this document provide a solid foundation for researchers to leverage the power of this compound in their drug discovery programs.

References

  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed. Retrieved from [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. (2011). PubMed. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved from [Link]

  • A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. (n.d.). PMC. Retrieved from [Link]

  • ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Retrieved from [Link]

  • Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. (n.d.). PMC. Retrieved from [Link]

  • Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response. (2024). IMR Press. Retrieved from [Link]

  • Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. (2016). ResearchGate. Retrieved from [Link]

  • Benzothiazole-Based Cycloplatinated Chromophores: Synthetic, Optical, and Biological Studies. (2018). PubMed. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved from [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Sino Biological. Retrieved from [Link]

  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023). PMC. Retrieved from [Link]

  • Process for the preparation of thiazole derivatives. (2003). Google Patents.
  • Focal adhesion kinase in cancer. (2003). PubMed. Retrieved from [Link]

  • Gsk-2256098. (n.d.). PubChem. Retrieved from [Link]

  • FAK Signaling. (n.d.). QIAGEN. Retrieved from [Link]

  • Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates. (n.d.). Google Patents.
  • Schematic representation of focal adhesion kinase signalling. (n.d.). ResearchGate. Retrieved from [Link]

  • FAK Inhibition Remodels the Metastatic ECM and Restores CD8⁺ T Cell Trafficking and Immunosurveillance. (2026). bioRxiv. Retrieved from [Link]

  • Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. (2008). AACR Journals. Retrieved from [Link]

  • The role of focal adhesion kinase in tumor initiation and progression. (n.d.). PubMed Central. Retrieved from [Link]

Sources

Application of 5-Bromo-2-ethoxythiazole in novel heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 5-Bromo-2-ethoxythiazole in Novel Heterocycle Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of this compound

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within the vast library of thiazole-based building blocks, this compound emerges as a particularly versatile and strategic synthon for the construction of novel heterocyclic systems.[4][5]

Its utility is rooted in a combination of structural features:

  • The Thiazole Core: A "privileged" scaffold in drug discovery, providing a stable aromatic system with key hydrogen bond acceptors (nitrogen and sulfur) that facilitate molecular interactions with biological targets.[1]

  • The 5-Bromo Substituent: This halogen atom serves as a highly reliable and reactive handle for transition-metal-catalyzed cross-coupling reactions. Its position on the thiazole ring is crucial for extending the molecular framework and introducing diverse functionalities.[4]

  • The 2-Ethoxy Group: This group modulates the electronic properties of the thiazole ring. Unlike a more reactive 2-bromo or 2-chloro substituent, the ethoxy group is generally stable under common cross-coupling conditions, directing reactivity selectively to the C5-position.

This guide provides an in-depth exploration of the application of this compound in the synthesis of complex heterocycles, with a focus on three powerful palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Stille reactions. We will delve into the mechanistic rationale, provide field-tested protocols, and present data to empower researchers in drug discovery and materials science.[4]

cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Novel Heterocyclic Scaffolds A This compound B Suzuki-Miyaura Coupling A->B  Ar-B(OH)₂  Pd Catalyst, Base C Sonogashira Coupling A->C  Terminal Alkyne  Pd/Cu Catalyst, Base D Stille Coupling A->D  Organostannane  Pd Catalyst E Aryl-Thiazoles B->E G Bi-heterocycles (e.g., Thiazolyl-pyridines) B->G F Alkynyl-Thiazoles C->F D->E D->G

Caption: Synthetic utility of this compound.

Suzuki-Miyaura Coupling: Forging Aryl-Thiazole Linkages

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6][7]

Application Note & Mechanistic Insight

In the context of this compound, the Suzuki reaction provides a direct and efficient route to 5-aryl or 5-heteroaryl thiazoles. These structures are of significant interest as they can mimic the architectures of complex natural products or serve as cores for new drug candidates.[8][9] The choice of a Suzuki coupling is often dictated by the need for a robust reaction that can tolerate sensitive functionalities on the coupling partner, such as esters, amides, or other heterocyclic rings.

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling Boronate R²-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-Br (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 2-Ethoxy-5-(pyridin-3-yl)thiazole

This protocol describes a representative Suzuki coupling between this compound and 3-pyridylboronic acid.

Materials and Reagents:

  • This compound (1.0 mmol, 208 mg)

  • Pyridine-3-boronic acid (1.2 mmol, 147 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 41 mg)[8]

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Standard oven-dried glassware, magnetic stirrer, heating mantle, and inert gas (Argon or Nitrogen) supply.

Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask, add this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with argon for 10-15 minutes. This is a critical step to prevent oxidation of the Pd(0) species that is formed in situ.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[10]

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O8585-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Toluene/EtOH/H₂O9088-96
Thiophene-2-boronic acidPd(dppf)Cl₂ (5%)K₂CO₃DME8080-90[8]
Pyrimidine-5-boronic acidPd₂(dba)₃/SPhos (2%/4%)K₃PO₄Dioxane/H₂O10075-85

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a cornerstone for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal acetylenes.[11] It is exceptionally valuable for synthesizing conjugated systems, which are prevalent in materials science (e.g., molecular wires) and as precursors for more complex heterocyclic systems via subsequent cyclization reactions.[12]

Application Note & Mechanistic Insight

Applying the Sonogashira coupling to this compound provides a direct entry to 5-alkynylthiazoles. These products are not only valuable in their own right but also serve as versatile intermediates. The alkyne moiety can be further elaborated through click chemistry, cyclization, or reduction to access a wider range of molecular diversity. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Product R¹-C≡C-R² RedElim->Product ArylHalide R¹-Br ArylHalide->OxAdd Cu_Acetylide Cu(I)-C≡C-R² Cu_Acetylide->PdII_Complex Transmetalation Alkyne H-C≡C-R² Alkyne->Cu_Acetylide CuI, Base Base Base (e.g., Et₃N)

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of 2-Ethoxy-5-(phenylethynyl)thiazole

This protocol details the coupling of this compound with phenylacetylene.

Materials and Reagents:

  • This compound (1.0 mmol, 208 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (Et₃N), anhydrous (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Standard oven-dried glassware, magnetic stirrer, and inert gas (Argon or Nitrogen) supply.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in THF and triethylamine. Triethylamine acts as both the base and a solvent.[13]

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes. This is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Addition: Add phenylacetylene to the mixture dropwise via syringe at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours, or until TLC analysis indicates complete consumption of the starting bromide. For less reactive substrates, gentle heating to 40-50 °C may be required.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM, 25 mL).

  • Filtration: Filter the solution through a pad of Celite to remove the precipitated triethylammonium bromide and catalyst residues.

  • Washing: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) to remove residual copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired 5-alkynylthiazole.

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTempTypical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3%)CuI (6%)Et₃NTHFRT85-95
1-HexynePd(PPh₃)₄ (5%)CuI (10%)DiisopropylamineDMF50°C80-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2%)CuI (4%)Et₃NTHFRT90-98
Propargyl alcoholPd(OAc)₂/PPh₃ (2%/4%)CuI (5%)K₂CO₃Acetonitrile60°C70-85

Stille Coupling: A Classic and Powerful Alternative

The Stille reaction couples an organic halide with an organostannane (tin) reagent, catalyzed by palladium.[14] While concerns about the toxicity of tin byproducts have led to the increased popularity of other methods, the Stille reaction remains exceptionally powerful due to the stability and inertness of organostannanes to many reaction conditions, allowing for complex syntheses where boronic acids might be unstable.[15]

Application Note & Mechanistic Insight

The Stille coupling is an excellent choice when the desired coupling partner is available as a stable organostannane but not as a boronic acid, or when extremely mild, neutral conditions are required. For this compound, this opens the door to coupling with vinylstannanes, heteroarylstannanes, and other complex tin reagents. The mechanism is similar to the Suzuki coupling but involves a stannane in the transmetalation step.[14][15]

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling Stannane R²-Sn(Bu)₃ Stannane->Transmetal RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-Br (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Stille reaction.

Experimental Protocol: Synthesis of 2-Ethoxy-5-(furan-2-yl)thiazole

This protocol provides a method for the Stille coupling of this compound with 2-(tributylstannyl)furan.

Materials and Reagents:

  • This compound (1.0 mmol, 208 mg)

  • 2-(Tributylstannyl)furan (1.1 mmol, 393 mg, 354 µL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 23 mg)[16]

  • Toluene, anhydrous and degassed (10 mL)

  • Standard oven-dried glassware, magnetic stirrer, heating mantle, and inert gas (Argon or Nitrogen) supply.

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add this compound and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the tube and subject it to three vacuum/argon purge cycles to ensure a completely inert atmosphere.[17]

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the 2-(tributylstannyl)furan.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Tin Removal: Dissolve the residue in acetonitrile (20 mL) and wash with hexane (3 x 15 mL) to remove the bulk of the tributyltin bromide byproduct. Concentrate the acetonitrile layer.

  • Fluoride Treatment: Dissolve the residue in THF (10 mL) and add a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour. This precipitates the remaining tin salts as insoluble tributyltin fluoride.

  • Filtration and Extraction: Filter the mixture through Celite, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (2 x 20 mL).

  • Drying and Purification: Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by column chromatography (silica gel) to afford the final product.

OrganostannaneCatalyst (mol%)SolventTemp (°C)Typical Yield (%)
2-(Tributylstannyl)furanPd(PPh₃)₄ (2%)Toluene10080-90
Tributyl(vinyl)tinPdCl₂(PPh₃)₂ (3%)DMF8085-95
2-(Tributylstannyl)pyridinePd₂(dba)₃/P(o-tol)₃ (2%/4%)Toluene11075-85[17]
5-(Tributylstannyl)pyrimidinePd(PPh₃)₄ (2%)Dioxane10070-80

Conclusion

This compound stands as a premier building block for the synthesis of novel heterocyclic compounds. Its well-defined reactivity at the C5-position allows for predictable and high-yielding transformations using modern synthetic methods. The Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions provide a powerful and complementary toolkit for researchers to introduce a vast range of aryl, heteroaryl, and alkynyl functionalities. The protocols and data presented herein serve as a validated starting point for scientists and professionals in drug development and materials science to harness the full synthetic potential of this versatile reagent.

References

  • Benchchem. Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole.
  • Smolecule. This compound.
  • Frontiers. Five-membered Heterocycles: Synthesis and Applications.
  • PubMed. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations.
  • ResearchGate. Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds.
  • ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • ResearchGate. Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • Recent Advances in Sonogashira Reactions. ResearchGate.
  • Overview of the Stille Reaction. Scribd.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Sonogashira–Hagihara reactions of halogenated glycals. National Institutes of Health.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Thieme.
  • THE STILLE REACTION, 38 YEARS LATER. ACS Publications.
  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. Bentham Science.

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Scale-up synthesis considerations for 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-up Synthesis of 5-Bromo-2-ethoxythiazole

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of complex molecular architectures.[1][2] The transition from laboratory-scale synthesis to pilot or industrial production presents significant challenges related to safety, efficiency, cost, and product purity. This document provides a comprehensive guide for the scale-up synthesis of this compound, detailing a robust and validated process. We focus on the direct bromination of 2-ethoxythiazole using N-Bromosuccinimide (NBS), a method chosen for its high regioselectivity, mild reaction conditions, and superior safety profile compared to elemental bromine. This guide offers detailed protocols for both laboratory (10 g) and pilot (1 kg) scales, in-depth analysis of critical scale-up parameters, and process safety considerations to ensure a successful and safe technology transfer.

Introduction and Strategic Synthesis Selection

The thiazole moiety is a cornerstone in the development of pharmaceuticals, appearing in numerous approved drugs.[3] The functionalization of the thiazole ring, particularly through halogenation, provides a versatile handle for further chemical transformations such as cross-coupling reactions. This compound, with its bromine atom at the electron-rich 5-position, is an ideal intermediate for introducing molecular diversity.[1]

When considering a scalable synthesis, the primary goal is to select a route that is not only high-yielding but also operationally simple, safe, and economically viable. Two plausible routes were evaluated:

  • Route A: Direct Bromination of 2-Ethoxythiazole. This approach involves the direct electrophilic substitution on the pre-formed 2-ethoxythiazole ring. This route is highly attractive due to its convergence and atom economy. The use of N-Bromosuccinimide (NBS) as the bromine source offers significant advantages in handling and safety over gaseous or liquid bromine, especially at a larger scale.[1][4]

  • Route B: Diazotization of 2-Amino-5-bromothiazole. This alternative begins with the more readily available 2-amino-5-bromothiazole, followed by a diazotization and subsequent substitution with ethanol. While feasible, Sandmeyer-type reactions involving diazonium salts pose significant safety risks on a large scale, including the potential for thermal runaway and detonation.[5][6] The generation of nitrogen gas also requires careful engineering controls for safe venting.

Based on this analysis, Route A was selected for its superior safety profile, process simplicity, and high reported yield, making it the most suitable candidate for scale-up.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of all materials is critical for safe handling and process design.

CompoundFormulaMW ( g/mol )BP (°C)Density (g/mL)Key Hazards
2-Ethoxythiazole C₅H₇NOS129.18157-1601.133Flammable, Irritant (eyes, skin, respiratory)[7][8]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98Decomposes2.098Oxidizer, Corrosive, Lachrymator, Water-reactive
Dimethylformamide (DMF) C₃H₇NO73.091530.944Reproductive Toxin, Irritant, Combustible liquid
This compound C₅H₆BrNOS208.08N/AN/AAcute Toxicity (Oral, Dermal, Inhalation)[9]

Reaction Mechanism and Process Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring is an electron-rich heterocycle, and the 5-position is particularly activated towards electrophilic attack. NBS serves as an electrophilic bromine source, which attacks the C5 position to form a sigma complex, followed by the loss of a proton to restore aromaticity.

Reaction Mechanism

G cluster_mech Electrophilic Aromatic Substitution Thiazole 2-Ethoxythiazole Ring Sigma Sigma Complex (Resonance Stabilized) Thiazole->Sigma + Br⁺ NBS N-Bromosuccinimide (NBS) (Br⁺ source) Product This compound Sigma->Product - H⁺ Succinimide Succinimide G cluster_workflow Scale-Up Synthesis Workflow RM Raw Materials (2-Ethoxythiazole, NBS, DMF) Reaction Jacketed Reactor: Controlled Bromination RM->Reaction Quench Aqueous Quench (Sodium Thiosulfate) Reaction->Quench Reaction Mixture Extraction Product Extraction (e.g., Ethyl Acetate) Quench->Extraction Crude Mixture Purification Purification: Crystallization Extraction->Purification Organic Phase Drying Vacuum Drying Purification->Drying Wet Cake QC Final Product QC (HPLC, NMR, KF) Drying->QC Dried Product

Caption: High-level workflow for the pilot-scale synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (10 g)

This protocol serves as the baseline for process understanding and analytical method development.

Materials:

  • 2-Ethoxythiazole (10.0 g, 77.4 mmol)

  • N-Bromosuccinimide (NBS) (14.5 g, 81.3 mmol, 1.05 eq)

  • Dimethylformamide (DMF), anhydrous (100 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-ethoxythiazole followed by 100 mL of DMF. Stir until a clear solution is formed.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Add NBS in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. [1]Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 300 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (1 x 100 mL) to quench any remaining bromine, saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford this compound as a light yellow oil.

    • Expected Yield: ~91% [1] * QC: Confirm structure by ¹H NMR and ¹³C NMR. Assess purity by HPLC (>98%).

Critical Scale-Up Considerations

Transitioning from a 10 g lab batch to a 1 kg pilot-scale production requires a fundamental shift in approach, prioritizing safety, thermal management, and scalable unit operations.

  • Thermal Hazard and Control: Electrophilic brominations are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Causality: Uncontrolled exotherms can lead to solvent boiling, pressure buildup, and thermal runaway, potentially decomposing NBS and releasing bromine gas.

    • Mitigation: The process must be transferred to a jacketed reactor with precise temperature control. A "reverse addition" protocol, where the solution of 2-ethoxythiazole is added slowly to a slurry of NBS in DMF, can provide better kinetic control over the reaction rate and heat generation. An emergency quench solution (e.g., sodium thiosulfate) should be readily available.

  • Reagent Handling and Charging: Handling over 1 kg of NBS, a corrosive and oxidizing solid, requires engineered controls.

    • Causality: Manual charging of large quantities of fine powders can create dust, leading to inhalation hazards and potential dust explosions.

    • Mitigation: Use a powder charging system or a glove box to minimize exposure. Ensure the reactor is inerted with nitrogen before and during charging.

  • Work-up and Purification: Laboratory-scale purification methods like column chromatography are not viable for multi-kilogram production.

    • Causality: Chromatography is solvent-intensive, time-consuming, and costly at scale. Large-scale extractions result in significant volumes of aqueous and organic waste.

    • Mitigation: The process must be redesigned to yield a solid product through crystallization. This involves screening various solvent/anti-solvent systems (e.g., heptane/ethyl acetate, ethanol/water) to find conditions that provide high purity and yield. Crystallization is a highly efficient and scalable purification technique.

  • Solvent Choice and Recovery: DMF is an excellent solvent for this reaction but its high boiling point and toxicity profile present challenges. [1] * Causality: Removing DMF requires high vacuum and temperature, which can degrade the product. Furthermore, DMF is a regulated solvent with significant EHS (Environment, Health, and Safety) concerns.

    • Mitigation: While DMF is used in this protocol, a long-term scale-up strategy should include screening for greener, lower-boiling point alternative solvents like acetonitrile or 2-methyl-THF. [1]The aqueous waste stream containing DMF must be collected and sent for appropriate treatment or incineration.

Protocol 2: Pilot-Scale Synthesis (1 kg)

This protocol is designed for a 20 L jacketed glass-lined reactor with overhead stirring, a temperature probe, a nitrogen inlet, and a bottom outlet valve.

Materials:

  • 2-Ethoxythiazole (1.00 kg, 7.74 mol)

  • N-Bromosuccinimide (NBS) (1.45 kg, 8.13 mol, 1.05 eq)

  • Dimethylformamide (DMF) (10 L)

  • Ethyl acetate (for extraction/crystallization)

  • Heptane (as anti-solvent)

  • 10% w/v aqueous sodium thiosulfate solution (5 L)

  • Water (for washing)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with a slow nitrogen purge.

  • Reagent Charging: Charge NBS (1.45 kg) to the inerted reactor, followed by DMF (4 L). Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C using the reactor jacket.

  • Controlled Addition: Dissolve 2-ethoxythiazole (1.00 kg) in DMF (6 L) in a separate vessel. Add this solution to the cold NBS slurry in the reactor via a dosing pump over 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for an additional 3-5 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture. Quench it and analyze by HPLC to confirm the consumption of the starting material (<1% remaining).

  • Quench: Cool the reactor to 10-15 °C. Slowly add 10% aqueous sodium thiosulfate solution (5 L) over 30 minutes to quench excess NBS and any free bromine. A slight exotherm may be observed.

  • Extraction/Phase Split: Add water (10 L) and ethyl acetate (10 L) to the reactor. Stir for 15 minutes, then stop the agitator and allow the layers to separate. Drain the lower aqueous layer to a designated waste container.

  • Wash: Wash the remaining organic layer in the reactor with water (2 x 5 L).

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to a volume of ~3 L. Slowly add heptane (~6 L) as an anti-solvent with gentle stirring at room temperature to induce crystallization.

  • Isolation: Cool the resulting slurry to 0-5 °C and hold for at least 2 hours. Filter the product using a suitable filter (e.g., Nutsche filter), and wash the filter cake with cold heptane (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

    • Expected Yield: 80-88%

    • QC: The final product should be tested against pre-defined specifications.

Data Summary and Quality Control

Comparison of Synthesis Scales
ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Rationale for Change
Addition Mode NBS added to substrateSubstrate added to NBSBetter thermal control (kinetic control)
Temperature Control Ice BathJacketed ReactorPrecise and reliable cooling
Monitoring TLC / LC-MSHPLC (IPC)Quantitative and robust for process control
Work-up Liquid-Liquid ExtractionPhase-split in reactorMinimizes handling and transfers
Purification Column ChromatographyCrystallizationScalable, cost-effective, high-throughput
Product Form OilCrystalline SolidImproved handling, stability, and purity
Final Product Quality Control Specifications
TestSpecificationMethod
Appearance Light yellow to white crystalline solidVisual
Identity Conforms to the reference spectrum¹H NMR
Purity ≥ 99.0%HPLC
Water Content ≤ 0.5%Karl Fischer (KF)
Residual Solvents DMF ≤ 880 ppm; Ethyl Acetate ≤ 5000 ppmGC-HS

Conclusion

The successful scale-up of this compound synthesis hinges on a proactive strategy that addresses thermal hazards, material handling, and transitions from non-scalable laboratory techniques to robust unit operations. The direct bromination of 2-ethoxythiazole with NBS in DMF is a highly effective method. By implementing controlled addition, jacketed reactor cooling, and purification via crystallization, this process can be safely and efficiently scaled to produce high-purity material suitable for pharmaceutical and industrial applications. This application note provides the foundational knowledge and detailed protocols necessary for researchers and process chemists to confidently undertake this scale-up campaign.

References

  • Google Patents. (2015). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from Organic Chemistry Portal Website. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of. JOCPR, 6(5), 147-152. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

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  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. [Link]

  • Google Patents. (2014). CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole.
  • YouTube. (2024). Bromination safety. [Link]

  • ResearchGate. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

  • ACS Omega. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ChemTube3D. (n.d.). Thiazole Formation - Thioamides. Retrieved from ChemTube3D Website. [Link]

  • Molecules. (2018). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from Chem Help Asap Website. [Link]

  • ICL Group. (n.d.). BROMINE SAFETY HANDBOOK. [Link]

  • Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Molecules. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazole derivative. [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved from The Good Scents Company Website. [Link]

  • Scribd. (n.d.). Lab Safety for Bromination of Arenes. [Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • ResearchGate. (2016). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]

Sources

Application Notes and Protocols: Incorporating 5-Bromo-2-ethoxythiazole into Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal scaffold for interacting with a wide range of biological targets. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects. The versatility of the thiazole nucleus allows for the facile introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.[1]

This application note focuses on 5-Bromo-2-ethoxythiazole , a versatile building block for the synthesis of diverse chemical libraries for drug discovery. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, while the 2-ethoxy group can influence the molecule's solubility and metabolic stability. This guide will provide detailed protocols for the incorporation of this valuable scaffold into drug discovery libraries via Suzuki and Buchwald-Hartwig cross-coupling reactions, along with essential information on its handling, analysis, and the strategic design of derivative libraries.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₅H₆BrNOS[1]
Molecular Weight 208.08 g/mol [1]
Appearance Colorless to yellow clear liquid (estimated)[2]
Boiling Point Not explicitly available for the bromo-derivative. 2-Ethoxythiazole has a boiling point of 157-160 °C.[2]
Flash Point Not explicitly available for the bromo-derivative. 2-Ethoxythiazole has a flash point of 53.89 °C.[2]
Solubility Expected to be soluble in common organic solvents like DMF, dioxane, and THF.General chemical knowledge

Handling and Safety Precautions:

This compound, like many halogenated organic compounds, should be handled with care in a well-ventilated fume hood.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4] Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, rinse the affected area with copious amounts of water.[3] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the regioselective bromination of 2-ethoxythiazole.[1]

Protocol 1: Bromination of 2-ethoxythiazole using N-Bromosuccinimide (NBS)

This method is preferred due to its mild reaction conditions and high regioselectivity for the 5-position of the thiazole ring.[1]

Materials:

  • 2-Ethoxythiazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-ethoxythiazole (1.0 eq) in anhydrous DMF, add NBS (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound. A reported yield for this reaction is 91%.[1]

Library Synthesis via Cross-Coupling Reactions

The bromine atom at the 5-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Aryl-2-ethoxythiazoles

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a common and effective catalyst for this transformation. Alternatively, a combination of a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand can be used.

  • Ligand: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact the reaction efficiency.

  • Base: A base is necessary to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in aqueous solvent mixtures.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Suzuki_Workflow

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at 80-100 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-ethoxythiazoles

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines.[7]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction often requires more specialized ligands to facilitate the C-N bond formation. Bulky, electron-rich phosphine ligands such as XPhos or RuPhos, often used with a palladium precursor like Pd₂(dba)₃, are highly effective.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used.

Buchwald_Hartwig_Workflow

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

  • Stir the reaction mixture at 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analytical and Purification Strategies

Reaction Monitoring:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the formation of byproducts and confirmation of the product's molecular weight.

Purification:

  • Flash Column Chromatography: The primary method for purifying the crude products from both Suzuki and Buchwald-Hartwig reactions. The choice of eluent system (typically a mixture of hexanes and ethyl acetate) will depend on the polarity of the product.

Library Design and Screening Strategies

The this compound scaffold provides a platform for generating a library of diverse compounds with the potential to interact with a variety of biological targets.

Library_Diversification

By varying the arylboronic acids in the Suzuki coupling and the amines in the Buchwald-Hartwig amination, a large and diverse library can be rapidly synthesized. The resulting 5-aryl and 5-amino-2-ethoxythiazole derivatives can then be screened against a panel of biological targets, such as kinases, proteases, and GPCRs. Structure-activity relationship (SAR) studies on the initial hits can guide the synthesis of subsequent generations of compounds with improved potency and selectivity.[8] For example, the electronic nature and steric bulk of the substituents at the 5-position can be systematically varied to probe the binding pocket of the target protein.

Conclusion

This compound is a highly valuable and versatile building block for the construction of drug discovery libraries. The protocols outlined in this application note for Suzuki and Buchwald-Hartwig cross-coupling reactions provide a robust starting point for the synthesis of a wide array of 5-substituted-2-ethoxythiazole derivatives. The strategic diversification of this scaffold holds significant promise for the discovery of novel therapeutic agents.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • SciSpace. (n.d.). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • LACCEI.org. (n.d.). 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. Retrieved from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Retrieved from [Link]

  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Biological Evaluation of Some 2,4,5- Trisubstituted Thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 5-Ethoxythiazole (FDB006721). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-ethylpentanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved from [Link]

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Application Notes & Protocols for the Derivatization of 5-Bromo-2-ethoxythiazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Approximately 18% of FDA-approved drugs between 2010 and 2020 contained a thiazole or related benzothiazole moiety, underscoring its therapeutic significance.[1] 5-Bromo-2-ethoxythiazole, in particular, serves as a highly versatile and strategic starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The bromine atom at the C5 position acts as a synthetic handle for introducing a wide range of substituents via modern cross-coupling methodologies, while the 2-ethoxy group modulates the electronic properties and lipophilicity of the core. This guide provides an in-depth exploration of the derivatization of this compound, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Strategic Value of the this compound Scaffold

This compound (CAS No: 1086382-60-6) is a five-membered heterocyclic compound with the molecular formula C₅H₆BrNOS and a molecular weight of 208.08 g/mol .[1][3] Its utility in drug discovery stems from two key features:

  • The Thiazole Core: This aromatic ring system is isosteric to other key heterocycles and can engage in various non-covalent interactions with biological targets. Its derivatives are known to possess a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6]

  • The C5-Bromine Atom: The bromine at the 5-position is a crucial functional group for synthetic diversification. Halogenation at this position enhances the electrophilicity of the carbon, making it an excellent substrate for nucleophilic aromatic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions.[1] This allows for the systematic introduction of various molecular fragments to probe the chemical space around the thiazole core, which is the fundamental principle of SAR studies.[2][7][8]

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[9] The C-Br bond in our scaffold offers a favorable balance of reactivity and stability, making it ideal for reliable and high-yielding coupling reactions under relatively mild conditions.

Synthesis of the Starting Material: this compound

A reliable supply of high-purity starting material is paramount. The most common and efficient synthesis of this compound involves the electrophilic bromination of 2-ethoxythiazole.

Protocol 2.1: Bromination using N-Bromosuccinimide (NBS)

This is the preferred method due to its mild conditions and high regioselectivity.

Rationale: N-Bromosuccinimide (NBS) is a convenient and solid source of electrophilic bromine. The reaction proceeds selectively at the C5 position of the thiazole ring, which is activated towards electrophilic substitution. Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate the reaction, leading to high yields.[1]

Materials:

  • 2-Ethoxythiazole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-ethoxythiazole (1.0 equiv) in anhydrous DMF, add N-Bromosuccinimide (1.1-1.2 equiv) portion-wise at room temperature (20-25 °C).

  • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 10% ethyl acetate in hexanes) to yield this compound as a colorless oil.[3]

Expected Yield: 85-95%.

Core Derivatization Strategies for SAR Library Generation

Palladium-catalyzed cross-coupling reactions are the most powerful tools for derivatizing this compound.[10][11] These reactions are highly modular, functional-group tolerant, and allow for the formation of key C-C and C-N bonds.[12][13]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Libraries for SAR Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki   Aryl/Heteroaryl   Boronic Acid/Ester,   Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald   Amine/Amide,   Pd Catalyst, Base, Ligand    Aryl 5-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino 5-Amino Derivatives Buchwald->Amino

Caption: Key derivatization pathways for this compound.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation, coupling the bromothiazole with an organoboron reagent (boronic acid or boronic ester).[11][14][15] This allows for the exploration of how different aromatic and heteroaromatic substituents at the C5 position influence biological activity.

Rationale: The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst.[15] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination or homo-coupling of the boronic acid.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or Heteroaryl boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[16]

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[16]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 5-aryl-2-ethoxythiazole derivative.[16]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90892
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O851288
3Pyridine-3-boronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001075
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃DMF95685
Buchwald-Hartwig Amination: Introduction of Nitrogen-based Substituents

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the bromothiazole with a wide variety of primary or secondary amines, amides, or carbamates.[9][13] This reaction is crucial for introducing hydrogen bond donors and acceptors, which can significantly impact drug-target interactions.

Rationale: This reaction also proceeds via a palladium-catalyzed cycle.[13] The choice of ligand is particularly critical here, as bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[13][17] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically used.[17]

G Setup 1. Setup under Inert Gas (Ar or N₂) Addition 2. Add Reagents: - this compound - Amine - Base (e.g., NaOtBu) - Pd Precatalyst - Ligand (e.g., XPhos) Setup->Addition Solvent 3. Add Degassed Solvent (e.g., Toluene, Dioxane) Addition->Solvent Reaction 4. Heat Reaction (e.g., 80-110 °C) Solvent->Reaction Monitoring 5. Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup 6. Aqueous Workup & Extraction Monitoring->Workup Purification 7. Column Chromatography Workup->Purification Product 8. Isolated Product (5-Amino Derivative) Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂) (1-4 mol%)

  • Phosphine ligand (e.g., XPhos, t-BuXPhos) (2-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)[17]

  • Anhydrous, non-polar solvent (e.g., Toluene, 1,4-Dioxane)[17]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a glovebox or an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the desired 5-amino-2-ethoxythiazole derivative.

Self-Validation and Troubleshooting

For both protocols, self-validation is achieved through rigorous in-process controls and final product characterization.

  • Reaction Monitoring: Consistent monitoring via TLC or LC-MS is crucial. The disappearance of the starting this compound and the appearance of a new, typically less polar (Suzuki) or more polar (Buchwald-Hartwig) product spot is indicative of a successful reaction.

  • Troubleshooting:

    • Low Conversion: If the starting material is not consumed, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous, especially for the Buchwald-Hartwig amination. The choice of base and ligand can be critical and may require screening.[17]

    • Side Products: Debromination (loss of bromine without coupling) can occur. Using milder bases or lower temperatures may mitigate this. For Suzuki couplings, homo-coupling of the boronic acid can be an issue; ensuring a truly inert atmosphere and using the correct stoichiometry is key.

  • Characterization: The structure and purity of all final derivatives must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the outcome of the synthesis.[18]

Conclusion

This compound is an exceptionally valuable building block for generating diverse libraries of compounds for SAR exploration. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable, versatile, and high-yielding pathways to functionalize the C5 position. The protocols detailed herein offer robust starting points for researchers in drug discovery. By systematically modifying the substituents at this position, scientists can effectively probe the binding pockets of biological targets, leading to the identification of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Smolecule. (n.d.). Buy this compound | 1086382-60-6.
  • ResearchGate. (n.d.). Chiral derivatization protocol used for determining the ee of....
  • BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole.
  • Kowiel, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives.
  • Geronikaki, A., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • ChemicalBook. (n.d.). 5-broMo-2-ethoxy-thiazole synthesis.
  • IntechOpen. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives.
  • NIH. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • NIH. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates.
  • ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters | Organometallics.
  • Elsevier. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
  • PubMed. (n.d.). Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • ACS Publications. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry.
  • IJFMR. (2026). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS.
  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxythiazole 446287-05-4.
  • JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of.
  • BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.
  • ResearchGate. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-ethoxythiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, enhance reaction yields, and ensure the purity of the final product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental work.

The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves the electrophilic bromination of a 2-ethoxythiazole precursor.[1] While the reaction appears straightforward, achieving high yields and purity consistently requires careful control over reagents, conditions, and work-up procedures. This guide provides in-depth, question-and-answer-based solutions to specific issues you may encounter.

Part 1: Troubleshooting Guide

This section addresses the most common problems reported during the synthesis of this compound.

Q1: My reaction resulted in a very low or no yield of the desired product. What went wrong?

Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes.

Possible Cause 1: Purity and Stability of Starting Material (2-Ethoxythiazole)

The quality of your starting material, 2-ethoxythiazole, is paramount. Thiazoles can be susceptible to degradation over time, and impurities can interfere with the reaction.

  • Expert Recommendation: Always verify the purity of your 2-ethoxythiazole before use, even with a new bottle. We recommend using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR for this purpose. If impurities are detected, purification by distillation under reduced pressure is advisable. 2-Ethoxythiazole should be stored refrigerated in a tightly sealed container to maintain its stability.[2]

Possible Cause 2: Inactive or Decomposed Brominating Agent

N-Bromosuccinimide (NBS) is a common and effective brominating agent for this synthesis.[1] However, it is sensitive to light and moisture and can decompose over time, losing its reactivity.

  • Expert Recommendation: Use NBS from a freshly opened container whenever possible. If you suspect your NBS has degraded, you can test its activity by dissolving a small amount in a polar aprotic solvent and adding a drop of an alkene solution (like cyclohexene); the disappearance of the bromine color indicates activity. Store NBS in a dark, dry environment.

Possible Cause 3: Suboptimal Reaction Conditions

The choice of solvent and temperature is critical for achieving high regioselectivity and yield.

  • Expert Recommendation: For the bromination of 2-ethoxythiazole, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile provide superior results compared to protic solvents.[1] The reaction with NBS in DMF can be performed at room temperature, which offers excellent control and minimizes side reactions, leading to yields as high as 91%.[1] Using elemental bromine in acetic acid requires more stringent temperature control (50-60°C) to prevent over-bromination.[1]

dot

Caption: Key differences between NBS and Br2 methods.

Q2: I've isolated my product, but it's contaminated with significant impurities. How can I prevent this?

Impurity formation is often due to over-bromination or other side reactions. The electron-rich nature of the thiazole ring makes it susceptible to multiple substitutions if conditions are not carefully managed.

Possible Cause 1: Over-bromination

The most common impurity is a di-brominated thiazole derivative.[3][4] The initial bromination at the 5-position can be followed by a second bromination if the reaction is not controlled.

  • Expert Recommendation:

    • Stoichiometry: Use a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents of NBS).

    • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the brominating agent low, favoring mono-bromination.

    • Temperature Control: Maintain a consistent temperature. For the NBS/DMF method, room temperature is ideal. If using Br₂/acetic acid, do not exceed 60°C.[1]

Possible Cause 2: Product Degradation during Work-up

The work-up procedure can introduce impurities if not performed correctly. Halogenated heterocyclic compounds can be sensitive to strong bases or prolonged exposure to aqueous conditions.

  • Expert Recommendation: After the reaction is complete (as monitored by TLC or LC-MS), pour the reaction mixture into ice water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with a mild reducing agent solution (e.g., sodium thiosulfate) to quench any remaining bromine, followed by a brine wash. Dry the organic layer thoroughly (e.g., over MgSO₄ or Na₂SO₄) before removing the solvent under reduced pressure.

Q3: My reaction seems to stop before all the starting material is consumed. What should I do?

A stalled reaction indicates that a limiting factor is preventing it from reaching completion.

  • Expert Recommendation:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.

    • Check Reagent Activity: As mentioned in Q1, ensure your brominating agent is active.

    • Incremental Reagent Addition: If the reaction has stalled and TLC shows significant remaining starting material, you can add a small additional portion (e.g., 0.1 eq) of the brominating agent. Monitor carefully to avoid over-bromination.

    • Slight Temperature Increase: For less reactive systems, a modest increase in temperature (e.g., to 40°C) may help drive the reaction to completion, but this should be a last resort due to the increased risk of side products.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield protocol for synthesizing this compound?

The bromination of 2-ethoxythiazole with N-Bromosuccinimide (NBS) in dimethylformamide (DMF) is widely regarded as a mild, highly regioselective, and high-yielding method.[1]

Detailed Experimental Protocol: Synthesis using NBS/DMF
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethoxythiazole (1.0 eq) in anhydrous DMF (use approximately 5-10 mL of DMF per gram of thiazole).

  • Reagent Addition: To this solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes. Maintain the temperature at room temperature (20-25°C). An ice bath can be used to control any initial exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[1] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a 5% aqueous solution of sodium thiosulfate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Q2: What are the critical safety precautions for this synthesis?

Both the starting materials and the product have associated hazards.

  • 2-Ethoxythiazole: Flammable liquid and vapor. Harmful if swallowed.[5]

  • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage.

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6]

Safety Protocol:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle NBS with care, avoiding inhalation of dust.

  • Have appropriate quenching agents (like sodium thiosulfate for bromine) and spill kits readily available.

Q3: What is the underlying mechanism for the bromination of 2-ethoxythiazole?

The reaction proceeds via an electrophilic aromatic substitution mechanism. The thiazole ring is an electron-rich heterocycle. The ethoxy group at the 2-position is an activating, ortho-, para-directing group. In the case of the thiazole ring, this directs the incoming electrophile (Br⁺) to the 5-position, which is electronically favored.

dot

Caption: Electrophilic substitution mechanism.

Part 3: Data Summary and Visualization

Table 1: Comparison of Common Bromination Conditions
ParameterMethod A: NBS/DMFMethod B: Br₂/Acetic Acid
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Solvent Dimethylformamide (DMF)Glacial Acetic Acid
Temperature Room Temperature (20-25°C)50-60°C
Typical Yield ~91%[1]Good, but variable[1]
Key Advantages High yield, mild conditions, high regioselectivity.[1]Lower cost of reagents.
Key Disadvantages Higher cost of NBS and DMF.Requires heating, risk of over-bromination, handling of corrosive Br₂.[1]
Troubleshooting Workflow: Low Product Yield

dot

G start Low Yield Observed q1 Check Purity of 2-Ethoxythiazole (NMR/GC) start->q1 a1_yes Purity OK q1->a1_yes Yes a1_no Impure q1->a1_no No q2 Check Activity of Brominating Agent (NBS) a1_yes->q2 purify_sm Purify Starting Material (Distillation) a1_no->purify_sm purify_sm->start Retry Synthesis a2_yes Agent is Active q2->a2_yes Yes a2_no Inactive/Decomposed q2->a2_no No q3 Review Reaction Conditions (Solvent, Temp) a2_yes->q3 new_nbs Use Fresh NBS a2_no->new_nbs new_nbs->start Retry Synthesis a3_yes Conditions Optimal (NBS/DMF @ RT) q3->a3_yes Yes a3_no Suboptimal q3->a3_no No q4 Analyze Work-up & Purification Procedure a3_yes->q4 optimize_cond Switch to NBS/DMF @ RT a3_no->optimize_cond optimize_cond->start Retry Synthesis a4_yes Procedure Correct q4->a4_yes Yes a4_no Potential Loss q4->a4_no No end Yield Improved a4_yes->end optimize_workup Review Extraction & Chromatography Steps a4_no->optimize_workup optimize_workup->end

Caption: A logical workflow for diagnosing low yield issues.

References

  • Google Patents. (2015). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2-thiazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxythiazole. Retrieved from [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. Retrieved from [Link]

  • ResearchGate. (2010). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from [Link]

  • National Institutes of Health. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Journal of Organic Chemistry, 75(15), 5259-5262. Retrieved from [Link]

  • ResearchGate. (1987). Bromination of 2-Thiazolylhydrazones. Retrieved from [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]

Sources

Technical Support Center: Bromination of 2-Ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bromination of 2-ethoxythiazole. This resource is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. The electrophilic bromination of 2-ethoxythiazole is a key step in the synthesis of many biologically active compounds, but it is often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the bromination of 2-ethoxythiazole in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of a second, more-brominated product. How can I improve selectivity for the desired 5-bromo-2-ethoxythiazole?

Probable Cause: This issue is a classic case of overbromination, resulting in the formation of a dibrominated thiazole species. The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution, most likely at the 4-position. This is particularly common under conditions where the brominating agent is in excess or when the reaction is allowed to proceed for too long. Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) can cause this.[1]

Recommended Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 equivalent of NBS or Br₂ relative to the 2-ethoxythiazole. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 eq) to ensure all the brominating agent is consumed, leaving some starting material behind, which is typically easier to separate from the product than the dibromo-species.

  • Controlled Reagent Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the less reactive mono-brominated product.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). Electrophilic aromatic substitution is an activated process, and the energy barrier for brominating the already deactivated this compound is higher than for the starting material. Lowering the temperature can significantly enhance selectivity.[2]

Q2: I'm observing a loss of my starting material and product, and the reaction mixture is turning dark or tarry. What is causing this decomposition?

Probable Cause: This is likely due to the instability of the thiazole ring or the ethoxy group under the reaction conditions. There are two primary culprits:

  • Acid-Catalyzed Hydrolysis: The bromination reaction, especially when using Br₂, produces hydrobromic acid (HBr) as a byproduct. This acidic environment can catalyze the hydrolysis of the 2-ethoxy group to a 2-hydroxythiazole intermediate.[1] 2-hydroxythiazoles are often unstable and can tautomerize, polymerize, or decompose, leading to the formation of intractable tars.[3][4][5]

  • Oxidative Degradation: Molecular bromine is a strong oxidizing agent.[6] Under certain conditions, particularly elevated temperatures, it can cause oxidative degradation of the electron-rich thiazole ring.

Recommended Solutions:

  • Use N-Bromosuccinimide (NBS): NBS is the preferred reagent to avoid strong acid generation. The co-product, succinimide, is not strongly acidic and is less likely to induce hydrolysis.[6][7]

  • Include a Non-Nucleophilic Base: If you must use Br₂, consider adding a non-nucleophilic, acid-scavenging base like pyridine or 2,6-lutidine to the reaction mixture. This will neutralize the HBr as it forms. Note that pyridine can sometimes facilitate bromination.[8]

  • Aprotic Solvent System: Perform the reaction in a dry, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF)) to minimize the presence of water, which is required for hydrolysis.[9][10]

  • Strict Temperature Control: Maintain the recommended reaction temperature and avoid any temperature spikes. Ensure the reaction is efficiently stirred to dissipate heat.

Q3: My NMR analysis shows a mixture of isomers. How can I ensure bromination occurs exclusively at the 5-position?

Probable Cause: While the 5-position is electronically favored for electrophilic attack, some bromination can occur at the 4-position, leading to the formation of 4-bromo-2-ethoxythiazole.[9][11] The regioselectivity is influenced by the reaction conditions and the nature of the brominating agent. Highly reactive ("hot") brominating conditions can reduce selectivity.

Recommended Solutions:

  • Choice of Brominating Agent: NBS generally offers higher regioselectivity than Br₂ for electron-rich heterocycles.[7][9] The bulkier nature of the NBS-solvent complex can also sterically disfavor attack at the more hindered 4-position.

  • Solvent Selection: The solvent can influence the reactivity of the electrophile. Non-polar solvents like carbon tetrachloride (CCl₄) or DCM can lead to a more "free" and highly reactive electrophile. Polar aprotic solvents like DMF can complex with the brominating agent, moderating its reactivity and improving selectivity. A high-yield synthesis reported uses NBS in DMF.[9]

  • Optimize Temperature: As with improving mono-selectivity (Q1), lower temperatures will favor the kinetically preferred product, which is the 5-bromo isomer.

Frequently Asked Questions (FAQs)

What is the mechanism of electrophilic bromination on the 2-ethoxythiazole ring?

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.[12][13] The electron-donating 2-ethoxy group activates the thiazole ring, while the electron-withdrawing nature of the ring nitrogen deactivates the 2-position.[9] The sulfur atom's lone pairs help stabilize a positive charge at the 5-position.

  • Electrophile Generation: The brominating agent (Br₂ or NBS) is polarized or activated, often by a Lewis acid or polar solvent, to generate a potent electrophile (Br⁺ character).

  • Nucleophilic Attack: The π-system of the thiazole ring attacks the electrophilic bromine atom. This attack preferentially occurs at the C5 position to form a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.[2][12]

  • Deprotonation: A base (which could be the solvent or the Br⁻ counter-ion) removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final this compound product.

Diagram 1: Mechanism of Bromination and Overbromination

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Overbromination cluster_hydrolysis Side Reaction: Hydrolysis A 2-Ethoxythiazole B Sigma Complex (C5 Attack) A->B + Br+ C This compound (Desired Product) B->C - H+ D Sigma Complex (C4 Attack on Product) C->D + Br+ (Excess Reagent) F Protonated Ethoxy Group C->F + H+ (e.g., HBr) E 4,5-Dibromo-2-ethoxythiazole (Side Product) D->E - H+ G 2-Hydroxy-5-bromothiazole (Unstable) F->G + H2O, - EtOH, - H+ H Decomposition/ Polymerization G->H

Caption: Reaction pathways in the bromination of 2-ethoxythiazole.

Should I use N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

For this specific transformation, N-Bromosuccinimide (NBS) is highly recommended. While both can achieve the desired bromination, their profiles differ significantly.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Safety & Handling White crystalline solid, easy to handle.[7]Fuming, corrosive, dense liquid; requires extreme caution.[6]
Byproducts Succinimide (weakly acidic, easily removed).Hydrobromic acid (HBr) (strong acid, can cause side reactions).[12]
Selectivity Generally higher regioselectivity and better control over mono-bromination.[9][14]Can be less selective, higher risk of overbromination.[1]
Reaction Conditions Mild conditions, often room temperature in solvents like DMF or CCl₄.[9]Often requires lower temperatures to control reactivity; can require an acid scavenger.
Mechanism Can react via electrophilic or radical pathways depending on conditions (use in dark, no radical initiator for EAS).[15]Primarily an electrophilic pathway for aromatic substitution.
How can I purify the desired this compound from common side products?

Purification typically involves a combination of aqueous workup and chromatography.

Diagram 2: General Purification Workflow

G start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃/Na₂S₂O₃ wash) start->workup Quench Reaction extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) workup->extract dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analyze Analyze Fractions (TLC) chromatography->analyze product Pure this compound analyze->product Combine Pure Fractions

Caption: A typical purification strategy for this compound.

Key Purification Steps:

  • Quench: First, quench any remaining brominating agent. A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective for this.

  • Neutralize: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts like HBr or residual acetic acid if used as a solvent.

  • Column Chromatography: This is the most effective method for separating the desired product from the starting material and any over-brominated side products.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is used. Typically, a gradient of ethyl acetate in hexanes (or heptane) is effective. The less polar starting material and dibromo-product will elute differently from the more polar mono-bromo product. This compound is more polar than 2-ethoxythiazole but typically less polar than the succinimide byproduct.

Validated Experimental Protocols

Protocol 1: High-Selectivity Synthesis of this compound using NBS

This protocol is optimized for high selectivity and yield, based on literature precedents.[9]

Materials:

  • 2-Ethoxythiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq, recrystallized from water for best results)[15]

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aq. NaHCO₃

  • Saturated aq. Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 2-ethoxythiazole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • NBS Addition: Add recrystallized NBS (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 3-4 hours. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexanes), checking for the consumption of the starting material.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aq. Na₂S₂O₃, saturated aq. NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound. A yield of ~91% can be expected.[9]

Protocol 2: TLC Analysis for Side Product Identification

Procedure:

  • Prepare a TLC chamber with a suitable eluent (e.g., 10-20% Ethyl Acetate/Hexanes).

  • On a silica gel TLC plate, spot the following:

    • Lane 1: Pure 2-ethoxythiazole (starting material reference).

    • Lane 2: Co-spot of starting material and the reaction mixture.

    • Lane 3: The reaction mixture.

  • Develop the plate and visualize under UV light (254 nm).

    • Starting Material (SM): This will be the least polar spot (highest Rf).

    • Product (P): The desired this compound will be more polar than the SM (lower Rf).

    • Dibromo-product (DB): If present, this may appear as a spot with an Rf value close to the starting material, often slightly less polar than the mono-bromo product.

    • Baseline/Streaking: Significant material at the baseline or streaking may indicate the presence of polar decomposition products like hydrolyzed species or salts.

References

  • ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1953). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767. Retrieved from [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2016). Can I brominated benzothiadiazole with N-bromosuccinimide? Retrieved from [Link]

  • Freiberger, E., et al. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2018). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 23(11), 2955. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Lookchem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • MDPI. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(1), 149. Retrieved from [Link]

  • Ganapathi, K. (1946). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 24(4), 384-391. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]

  • PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. J Org Chem, 82(11), 5947-5951. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • eCommons. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Sid.ir. (n.d.). Green synthesis of thiazolo oxazin using multicomponent reactions of thiazole. Retrieved from [Link]

  • ACS Publications. (1999). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 103(8), 1034-1040. Retrieved from [Link]

  • NIH. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. Retrieved from [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. Retrieved from [Link]

  • ACS Publications. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Retrieved from [Link]

  • ResearchGate. (1987). (PDF) Bromination of 2-Thiazolylhydrazones. Retrieved from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Hydrolysis Reactions. Retrieved from [Link]

  • NIH. (n.d.). 2-Ethoxythiazole. PubChem. Retrieved from [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Retrieved from [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • NIH. (2020). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC. Retrieved from [Link]

  • Google Patents. (1951). US2537592A - 2-sulfanilamido-5-bromothiazoles.
  • ResearchGate. (2013). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Retrieved from [Link]

  • NIH. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-ethoxythiazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-rich, heteroaromatic substrate. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.

Introduction: The Unique Challenges of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, the unique electronic and structural characteristics of this compound present specific hurdles that require careful consideration beyond standard protocols. The electron-donating nature of the ethoxy group and the presence of sulfur and nitrogen heteroatoms can influence catalyst activity, favor undesired side reactions, and complicate product purification.

This guide provides a structured approach to troubleshooting and optimizing your reactions, moving from frequently asked questions to in-depth troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries when working with this compound.

Q1: What is a good starting catalyst loading for this substrate?

For initial screening with a new substrate like this compound, a palladium catalyst loading in the range of 1-3 mol% is a robust starting point. While some highly active catalyst systems can function at lower loadings, beginning in this range provides a greater chance of initial success, from which you can then optimize downwards to reduce cost and residual palladium levels.

Q2: Which class of ligands is most effective for this type of electron-rich heteroaryl bromide?

For electron-rich and potentially coordinating heteroaryl halides, bulky, electron-rich phosphine ligands are often the key to success. These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[2] Consider starting with established ligands such as those from the Buchwald or Fu groups.

Q3: My reaction appears to stall or shows low conversion. What is a likely cause?

Low or stalled conversion with this substrate can often be attributed to a few key factors:

  • Catalyst Inactivation: The Lewis basic nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to the basic conditions and residual water, leading to its decomposition before it can participate in the catalytic cycle.[4]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-rich nature of the thiazole ring can slow down the initial oxidative addition of the palladium catalyst.[4]

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[5] To mitigate this:

  • Thoroughly Degas: Ensure your reaction mixture (solvents and reagents) is thoroughly degassed with an inert gas (Argon or Nitrogen) prior to adding the palladium catalyst.

  • Use High-Purity Reagents: Traces of oxygen or other oxidizing agents in your reagents can promote homocoupling.

  • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.

Troubleshooting Guide: From Low Yield to Complex Mixtures

This section provides a more detailed, problem-and-solution-oriented approach to common experimental failures.

Issue 1: Consistently Low or No Product Yield

When faced with persistently low yields, a systematic re-evaluation of your reaction parameters is necessary. The following decision tree can guide your troubleshooting process.

troubleshooting_low_yield start Low or No Yield catalyst_check Is the Catalyst/Ligand System Optimal? start->catalyst_check base_check Is the Base Appropriate and Active? catalyst_check->base_check No catalyst_solutions Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Use a Pre-catalyst for reproducibility. catalyst_check->catalyst_solutions Yes solvent_check Is the Solvent System Suitable? base_check->solvent_check No base_solutions Switch to a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4) Ensure the base is finely powdered and anhydrous. base_check->base_solutions Yes reagent_quality Are the Reagents of High Quality? solvent_check->reagent_quality No solvent_solutions Try aprotic polar solvents (e.g., Dioxane, THF, Toluene) Ensure solvents are rigorously degassed. solvent_check->solvent_solutions Yes reagent_solutions Verify boronic acid purity Use fresh, anhydrous reagents. reagent_quality->reagent_solutions Yes

Caption: Troubleshooting workflow for low yield Suzuki coupling.

In-Depth Analysis:

  • Catalyst and Ligand Selection: The interaction between the palladium catalyst and the chosen ligand is critical. For a substrate like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active. The use of bulky, electron-rich phosphine ligands can significantly enhance catalytic activity.[6] Pre-catalysts, which are air-stable and form the active Pd(0) species in situ, can also improve reproducibility.

  • The Role of the Base: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[7] For challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often more effective than weaker bases like sodium carbonate (Na₂CO₃). The physical properties of the base also matter; ensure it is finely ground to maximize surface area.

  • Solvent Considerations: The solvent must solubilize all reaction components and can influence the stability and activity of the catalyst.[8][9] Aprotic solvents like dioxane, THF, and toluene, often with a small amount of water, are common choices. It is imperative to thoroughly degas the solvent to prevent catalyst oxidation and homocoupling side reactions.[5]

Issue 2: Formation of Significant Byproducts

The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of byproducts. Identifying these can provide clues to optimize your reaction.

Observed Byproduct Potential Cause Proposed Solution
Debrominated Starting Material Reductive dehalogenation, often caused by trace water or other proton sources.Use rigorously dried solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction.
Homocoupled Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas.[5]
Protodeboronated Boronic Acid The boronic acid is unstable under the reaction conditions (excess water, strong base, high temperature).Use a milder base or shorter reaction times. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[4]

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization will likely be required for your specific boronic acid partner.

Protocol 1: Catalyst/Ligand Screening

This protocol is designed for high-throughput screening to identify the optimal catalyst and ligand combination.

  • Preparation: In an array of reaction vials, add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst/Ligand Addition: In a glovebox or under an inert atmosphere, prepare stock solutions of various palladium sources (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos). Add the appropriate amounts to each vial to achieve the desired catalyst loading (e.g., 2 mol% Pd, 4 mol% ligand).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) to each vial.

  • Reaction: Seal the vials and heat the reaction array to the desired temperature (e.g., 80-100 °C) with stirring.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions and analyze the conversion and product formation by LC-MS or GC-MS.

Protocol 2: Optimized General Procedure

Based on common successful conditions for similar substrates, this procedure provides a robust starting point.[10][11]

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) or a pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%) under a positive flow of inert gas.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X (Ar-X)Pd(II)L2 (Ar-X)Pd(II)L2 Oxidative\nAddition->(Ar-X)Pd(II)L2 Transmetalation Transmetalation (Ar-X)Pd(II)L2->Transmetalation R'-B(OR)2 (Base) (Ar-Ar')Pd(II)L2 (Ar-Ar')Pd(II)L2 Transmetalation->(Ar-Ar')Pd(II)L2 Reductive\nElimination Reductive Elimination (Ar-Ar')Pd(II)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

References

  • Sharma, K., & Singh, U. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development, 6(7), 50-58. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Molecules, 22(12), 2237. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Leadbeater, N. E., & Williams, V. A. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2541-2558. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(41), 16542–16558. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6377-6397. Retrieved from [Link]

  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6377-6397. Retrieved from [Link]

  • White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(33), 13175–13184. Retrieved from [Link]

  • ResearchGate. (2020, November 24). In Suzuki coupling can the boronic acid couple with each other?. Retrieved from [Link]

  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(15), 3123. Retrieved from [Link]

  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(21), 13583–13591. Retrieved from [Link]

  • ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • Sci-Hub. (2005). Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ChemInform, 36(33). Retrieved from [Link]

  • ACS Publications. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(7), 2489–2495. Retrieved from [Link]

  • National Institutes of Health. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. Molecules, 22(4), 625. Retrieved from [Link]

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 49(31), 5430–5434. Retrieved from [Link]

  • National Institutes of Health. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(22), 7130–7141. Retrieved from [Link]

Sources

Stability issues of 5-Bromo-2-ethoxythiazole in storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-ethoxythiazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and experimentation. As Senior Application Scientists, we have compiled this information to ensure the integrity of your research through proper handling and storage of this compound.

Troubleshooting Guide: Diagnosing Stability Issues

This section provides a systematic approach to identifying and resolving stability problems with this compound.

Issue 1: Visual Changes in the Compound

Question: I've noticed a change in the color or appearance of my this compound sample. What could be the cause?

Answer: Visual changes, such as discoloration (e.g., turning yellow or brown) or the formation of precipitates, are often the first indicators of chemical degradation. The primary suspects for these changes are exposure to light, air (oxygen), moisture, or elevated temperatures.

Troubleshooting Steps:

  • Review Storage Conditions: Immediately verify that the compound is stored according to the recommended guidelines.[1][2] Inadequate storage is the most common cause of degradation.

  • Purity Assessment: If you observe any visual changes, it is crucial to re-assess the purity of the material before use. A minor color change might not significantly impact some applications, but for others, it could be critical. We recommend using analytical techniques like Thin Layer Chromatography (TLC) for a quick purity check, or more quantitative methods like HPLC or GC-MS for a detailed analysis.[3]

  • Inert Atmosphere: If the compound is handled outside of an inert atmosphere, exposure to oxygen and moisture can initiate degradation pathways.[4] For sensitive applications, handling under nitrogen or argon is recommended.

Issue 2: Inconsistent Experimental Results

Question: My experiments using this compound are giving inconsistent or unexpected results. Could this be related to the compound's stability?

Answer: Absolutely. Inconsistent experimental outcomes are a significant red flag for compound degradation. The formation of impurities can alter the reactivity of the starting material, interfere with the reaction, or lead to the formation of unintended byproducts.

Troubleshooting Steps:

  • Analytical Confirmation: The first step is to confirm the identity and purity of your this compound sample. We recommend using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and molecular weight of the compound.[3][5]

  • Quantify Purity: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the purity of the sample and identify any potential degradation products.

  • Consider Potential Degradation Pathways: The ethoxy group at the 2-position of the thiazole ring is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or simply with prolonged exposure to moisture.[6][7][8] This would lead to the formation of 5-bromo-thiazol-2-one and ethanol.

Potential Degradation Pathway

The following diagram illustrates a potential hydrolysis pathway for this compound.

G A This compound B Protonation of Ring Nitrogen (Acid-catalyzed) A->B H+ C Nucleophilic attack by H2O B->C H2O D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Ethanol E->F G 5-Bromo-thiazol-2(3H)-one (Degradation Product) F->G H Ethanol F->H

Caption: Potential acid-catalyzed hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] For optimal preservation, refrigeration (2-8 °C) or freezing is recommended.[2] It is also crucial to protect the compound from light, moisture, and air.[10][11]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated) or FrozenMinimizes thermal degradation.[2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation.[4]
Light Amber vial or stored in the darkPrevents photodegradation.[12][13]
Moisture Tightly sealed container, desiccatorPrevents hydrolysis.[10][13]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with these substances should be avoided as it can lead to vigorous reactions and decomposition.

Q3: What are the hazardous decomposition products of this compound?

A3: In the event of thermal decomposition or combustion, this compound may produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (such as hydrogen bromide), and sulfur oxides.[1][14][15]

Q4: How can I assess the purity of my this compound sample?

A4: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities.[3]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To quantify the purity and detect any non-volatile or volatile impurities, respectively.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific instrument and column.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile:water. If needed, add 0.1% formic acid to both solvents to improve peak shape.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • Analysis: Inject the sample and run the analysis. The purity can be calculated based on the area percentage of the main peak.

Protocol 2: Monitoring Degradation by ¹H NMR

This protocol can be used to monitor the stability of this compound over time by comparing the NMR spectra of a fresh sample with an aged or stressed sample.

Materials:

  • This compound (fresh and aged samples)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Spectral Analysis: Compare the spectrum of the aged sample to that of a fresh, high-purity standard. Look for the appearance of new signals or changes in the integration of existing signals. For example, the appearance of a broad singlet corresponding to the N-H proton of the hydrolysis product, 5-bromo-thiazol-2-one, and new signals for ethanol would indicate degradation.

Workflow for Stability Investigation

G cluster_0 Initial Observation cluster_1 Initial Assessment cluster_2 In-depth Analysis cluster_3 Conclusion & Action A Visual Change or Inconsistent Results B Review Storage Conditions A->B C Quick Purity Check (TLC) A->C H Implement Corrective Storage/Handling Procedures B->H D Quantitative Purity (HPLC/GC) C->D Impurities Detected E Structural Confirmation (NMR, MS) D->E F Identify Degradation Products E->F G Discard or Purify Sample F->G G->H

Caption: Workflow for investigating stability issues of this compound.

References

  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet: 2-Bromo-benzothiazole-6-carbonitrile. Retrieved from [Link]

  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers, 41(5), 671-674.
  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 849-858.
  • Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions. Retrieved from [Link]

  • Air & Water Quality Solutions. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).

Sources

Troubleshooting low conversion in cross-coupling of 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-ethoxythiazole Cross-Coupling Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving this compound. Here, we move beyond generic advice to offer causal explanations and actionable protocols, ensuring your synthetic efforts are both efficient and successful.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is showing low to no conversion. What are the most likely causes?

Low conversion in Suzuki-Miyaura couplings of heteroaryl halides is a common issue stemming from several critical factors. With this compound, the primary suspects are catalyst inhibition, suboptimal reaction conditions, and substrate instability.

  • Catalyst Inhibition/Deactivation : The thiazole nitrogen can coordinate with the palladium center, leading to catalyst deactivation.[1][2] This is a frequent problem with nitrogen-containing heterocycles.[2] Additionally, inadequate degassing can allow oxygen to deactivate the catalyst.[1]

  • Suboptimal Base or Solvent Choice : The base is crucial for activating the boronic acid for transmetalation.[1][3] A base that is too weak or poorly soluble (e.g., Na₂CO₃ in anhydrous solvents) can stall the catalytic cycle.[1] The solvent system must dissolve both the organic substrate and the inorganic base to facilitate the reaction.[1][4]

  • Substrate Instability : The 2-ethoxy group on the thiazole ring can be susceptible to hydrolysis under certain conditions (e.g., strong aqueous base, high temperatures), leading to the formation of the corresponding thiazolone. This side reaction consumes your starting material.

  • Side Reactions : Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid are common side reactions that reduce yield.[2][5]

Q2: I'm observing significant debromination of my starting material. How can I prevent this?

Debromination, the replacement of the bromine atom with a hydrogen, is a known side reaction in palladium-catalyzed couplings of heteroaryl halides.[6] This can occur through protonolysis, where a proton source in the reaction mixture replaces the halogen.

To minimize debromination:

  • Use Anhydrous Solvents : While some water is often necessary to dissolve the base in Suzuki couplings, excessive amounts can be a proton source.[6] Consider using carefully dried solvents and minimizing the aqueous volume.

  • Select a Non-Protic Base : If possible, switching to a non-protic base like CsF or K₃PO₄ might be beneficial.

  • Control the Temperature : Lowering the reaction temperature can sometimes favor the desired coupling over dehalogenation.[6]

  • Ligand Choice : Bulky, electron-rich phosphine ligands can sometimes accelerate the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.

Q3: Which palladium catalyst and ligand combination is best for coupling with this compound?

There is no single "best" combination, as the optimal choice depends on the specific coupling partner (e.g., boronic acid, stannane, alkyne). However, for a challenging substrate like this compound, a highly active catalyst system is often required.

  • For Suzuki-Miyaura Reactions :

    • Bulky, Electron-Rich Ligands : Ligands such as SPhos, XPhos, or RuPhos are often effective for heteroaryl bromide couplings as they promote the oxidative addition step and stabilize the palladium catalyst.[1]

    • Palladium Source : Common choices include Pd(OAc)₂ and Pd₂(dba)₃, which are pre-catalysts that form the active Pd(0) species in situ.[2] Using a pre-formed complex like Pd(PPh₃)₄ can also be effective.[6][7]

  • For Stille and Sonogashira Reactions :

    • Stille Coupling : Pd(PPh₃)₄ is a classic and often effective catalyst for Stille couplings involving heteroaryl bromides.[8]

    • Sonogashira Coupling : A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions.[9]

In some cases, a ligand-free approach using Pd(OAc)₂ can be successful for the direct arylation of thiazoles, though this is more common for C-H activation rather than cross-coupling of a bromo-substituted thiazole.[10][11]

Troubleshooting Workflow

If you are experiencing low conversion, follow this systematic approach to diagnose and solve the issue.

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

In-Depth Technical Guides

Guide 1: Optimizing Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Its mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. For this compound, each step presents unique challenges.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Ar-Pd(II)-Br(L)n (Oxidative Addition Product) C Ar-Pd(II)-R(L)n A->C  Transmetalation  R-B(OR)2 + Base Anno_OA Key Challenge: Bulky ligands (XPhos, SPhos) can accelerate this step. A->Anno_OA B Pd(0)Ln B->A  Ar-Br Oxidative Addition Anno_RE Key Challenge: Electron-rich ligands can promote this step. B->Anno_RE C->B  Reductive Elimination Anno_TM Key Challenge: Base choice is critical. K3PO4 or Cs2CO3 often outperform K2CO3. C->Anno_TM D Ar-R (Product)

Sources

Technical Support Center: Recrystallization of 5-Bromo-2-ethoxythiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromo-2-ethoxythiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this critical class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Introduction: The Critical Role of Purity

This compound and its derivatives are important heterocyclic building blocks in medicinal chemistry and materials science.[1] The biological activity and material properties of these compounds are highly dependent on their purity. Recrystallization is a powerful technique for removing impurities, but it can present challenges such as solvent selection, low yield, and the formation of oils instead of crystals. This guide will provide you with the expertise to overcome these obstacles and develop a robust and reproducible purification process.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of this compound derivatives in a question-and-answer format.

Q1: My this compound derivative is "oiling out" during cooling and not forming crystals. What is happening and what should I do?

A1: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[2] This is often due to the melting point of your compound being lower than the temperature of the solution at the point of supersaturation, or the presence of significant impurities that depress the melting point.

  • Causality: The high concentration of the solute at a temperature above its melting point prevents the ordered arrangement of molecules into a crystal lattice. Impurities can also disrupt this process.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional "good" solvent to decrease the saturation level and allow for a slower, more controlled cooling process.[2]

    • Lower the Cooling Temperature Drastically: Once the solution has cooled to room temperature without crystallization, try inducing nucleation by placing it in an ice bath or even a freezer for a short period.

    • Change the Solvent System: This is often the most effective solution. If you are using a single solvent, consider a mixed-solvent system. If you are already using a mixed system, adjust the ratio of the "good" solvent to the "bad" (anti-solvent). A good starting point for this compound derivatives, which are soluble in polar aprotic solvents like DMF and acetonitrile, would be to use one of these as the "good" solvent and an anti-solvent like water.[1][3]

    • Seed the Solution: If you have a small amount of pure crystalline material, add a single, small crystal to the cooled, supersaturated solution. This will provide a template for crystal growth.

Q2: I am getting a very low yield of my recrystallized product. What are the likely causes and how can I improve it?

A2: Low yield is a common issue in recrystallization and can stem from several factors.

  • Causality: The most common reasons are using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] Excess solvent will keep more of your product dissolved even after cooling.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and traps impurities.[5]

    • Evaporate Excess Solvent: If you suspect you've added too much solvent, you can gently heat the solution to boil off some of the solvent to re-establish a saturated solution.

    • Check the "Cold" Solubility: Your chosen solvent should have low solubility for your compound when cold. If you are losing a significant amount of product in the filtrate, you may need to select a different solvent or a mixed-solvent system that further reduces the compound's solubility at low temperatures.

    • Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[6]

Q3: My compound crystallizes too quickly, forming a fine powder. Is this a problem?

A3: Yes, rapid crystallization, often called "crashing out," is generally undesirable.

  • Causality: This happens when the solution is supersaturated to a very high degree, leading to rapid nucleation and the formation of small crystals. These small crystals have a high surface area and can trap impurities within the crystal lattice.[2]

  • Troubleshooting Steps:

    • Use More Solvent: Re-dissolve the solid by heating and add a small excess of the hot solvent. This will ensure that the solution is not overly saturated upon cooling.[2]

    • Insulate the Flask: Allow the flask to cool slowly on a benchtop, insulated from the surface with a cork ring or folded paper towels. This slows down the cooling rate and promotes the growth of larger, purer crystals.

Q4: How do I choose the best solvent for my this compound derivative?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]

  • General Principles: "Like dissolves like" is a good starting point.[7] Given that this compound is a polar molecule, polar solvents are a good starting point.

  • Recommended Solvents for Screening:

    • Single Solvents: Ethanol, isopropanol, acetonitrile, and ethyl acetate are good candidates to screen. Based on data for the related 2-ethoxythiazole, which is soluble in alcohol, ethanol is a promising starting point.[8]

    • Mixed Solvents: A powerful technique is to use a solvent in which the compound is very soluble (a "good" solvent) and another in which it is poorly soluble (a "bad" or "anti-solvent"), provided the two solvents are miscible.

      • Ethanol/Water: Dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.

      • DMF/Water: Given that this compound is soluble in DMF, this is a good "good" solvent.[1] A DMF/water mixture has been successfully used for the recrystallization of other 2-amino-thiazole derivatives.[3]

Q5: What is polymorphism and should I be concerned about it?

A5: Polymorphism is the ability of a compound to exist in more than one crystalline form.[9][10] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.

  • Significance in Drug Development: For pharmaceutical applications, controlling polymorphism is critical as it can affect a drug's bioavailability and shelf-life.[9] Different cooling rates, solvents, and impurities can lead to the formation of different polymorphs. If you observe different crystal habits (e.g., needles vs. plates) under different recrystallization conditions, it is worth investigating for polymorphism using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a large temperature-dependent solubility for your compound is identified.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[11] This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[11][12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This is a versatile technique when a suitable single solvent cannot be found.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy. This is the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)HazardsNotes
Ethanol7824.5FlammableGood general-purpose polar solvent.
Isopropanol8219.9Flammable, IrritantSimilar to ethanol but slightly less polar.
Acetonitrile8237.5Flammable, ToxicGood polar aprotic solvent.[1]
Ethyl Acetate776.0Flammable, IrritantMedium polarity solvent.
N,N-Dimethylformamide (DMF)15336.7Toxic, IrritantHigh-boiling point polar aprotic solvent.[1][3]
Water10080.1Non-hazardousCommon anti-solvent for organic compounds.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Drying crude Crude Product solvent Select Solvent(s) crude->solvent dissolve Dissolve in Min. Hot Solvent solvent->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt cool Slow Cooling hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: General workflow for recrystallization.

Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success fail Still Oiling Out slow_cool->fail If problem persists change_solvent Change Solvent System change_solvent->success seed Try Seeding seed->success fail->change_solvent fail->seed

Caption: Decision tree for troubleshooting "oiling out".

References

  • University of York, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • FooDB. (2019). Showing Compound 5-Ethoxythiazole (FDB006721). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxythiazole. Retrieved from [Link]

  • LibreTexts. (2022). 1.5E: Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Fickelscherer, R. J., et al. (2018). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (2018). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. JOCPR, 7(12), 147-152.
  • Google Patents. (2015). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • National Institutes of Health. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC.
  • Crystal Growth & Design. (2018). Rational Solvent Selection for Pharmaceutical Impurity Purge.
  • University of Geneva. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • University of Alberta, Department of Chemistry. (n.d.).
  • National Institutes of Health. (2016). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Purosolv. (2023). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • University of Calgary, Department of Chemistry. (n.d.).
  • Frontiers. (2023).
  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.
  • Industrial Crystallization. (2014). Polymorphism (Chapter 14).
  • Universität Potsdam. (n.d.).
  • YouTube. (2020).
  • PubChem. (n.d.). 5-Bromo-2-(1-pyrrolidinyl)thiazole.
  • University of Cape Town, Department of Chemistry. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach.
  • Kyoto University. (n.d.).
  • Bulletin of Environment, Pharmacology and Life Sciences. (2024).
  • ACS Publications. (2021).
  • University of Basrah, College of Pharmacy. (n.d.). Experiment 3.
  • MDPI. (2017).
  • National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Fisher Scientific. (2023).
  • Sigma-Aldrich. (n.d.). 2-Ethoxythiazole.

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Analytical methods for detecting impurities in 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical detection of impurities in 5-Bromo-2-ethoxythiazole. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-proven insights into identifying, quantifying, and troubleshooting impurities. Our goal is to move beyond mere protocols and explain the scientific rationale behind our analytical strategies, ensuring your methods are robust, reliable, and scientifically sound.

Section 1: Understanding the Impurity Landscape

Effective impurity detection begins with a foundational understanding of what to look for. Impurities in this compound can originate from several sources: the synthetic route, subsequent degradation, or storage.

Question: What are the most probable impurities I should expect to find in a sample of this compound?

Answer: The impurity profile is intrinsically linked to the manufacturing process. A common synthetic route involves the direct bromination of 2-ethoxythiazole.[1] Therefore, the most likely impurities are:

  • Unreacted Starting Materials: The most obvious potential impurity is the starting material, 2-ethoxythiazole . Its presence indicates an incomplete reaction.

  • Over-reacted By-products: If the bromination is not perfectly controlled, 4,5-dibromo-2-ethoxythiazole can form as an over-brominated species.

  • Isomeric Impurities: Depending on the reaction conditions, a small amount of the isomeric impurity, 4-Bromo-2-ethoxythiazole , might be generated.

  • Synthetic Intermediates: If a one-pot Hantzsch thiazole synthesis is employed, various precursors or intermediates from that pathway could be present.[1]

  • Degradation Products: The ethoxy group is susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of 5-Bromo-2-hydroxythiazole .

Here is a summary of key potential impurities:

Impurity NameStructureOriginAnalytical Considerations
2-Ethoxythiazole C₅H₇NOSStarting MaterialMore polar, will elute earlier in reversed-phase HPLC.
4,5-Dibromo-2-ethoxythiazole C₅H₅Br₂NOSBy-productLess polar, will elute later. Shows a characteristic M, M+2, M+4 isotopic pattern in MS due to two bromine atoms.
4-Bromo-2-ethoxythiazole C₅H₆BrNOSIsomeric By-productMay co-elute with the main peak. Requires a high-resolution method. MS fragmentation may be similar.
5-Bromo-2-hydroxythiazole C₃H₂BrNOSDegradationSignificantly more polar. May require different chromatographic conditions to retain and resolve.
Section 2: The Workhorse Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying impurities in pharmaceutical compounds. A well-developed HPLC method is the cornerstone of quality control.

Question: How do I develop a robust reversed-phase HPLC method for this compound?

Answer: A systematic approach is crucial. The goal is to achieve baseline separation of the main component from all potential impurities.

Experimental Protocol: RP-HPLC Method Development
  • Column Selection:

    • Rationale: A C18 (ODS) column is the universal starting point for moderately polar molecules like this compound. Its hydrophobic nature provides good retention.

    • Step: Begin with a high-purity silica C18 column, e.g., 4.6 mm x 150 mm, with a 3.5 or 5 µm particle size.

  • Mobile Phase Selection:

    • Rationale: A combination of a weak acid in water and an organic solvent is standard for controlling peak shape and retention.

    • Step:

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of silanol groups on the column, preventing peak tailing.

      • Mobile Phase B: Acetonitrile. It is a common organic modifier with good UV transparency and low viscosity. Methanol is an alternative.

  • Initial Gradient Screening:

    • Rationale: A broad gradient run is an efficient way to survey the polarity range of your sample and determine the approximate elution conditions for all components.

    • Step: Run a fast linear gradient, for example, from 5% to 95% Acetonitrile over 15-20 minutes. This will show where the main peak and any impurities elute.

  • Method Optimization:

    • Rationale: Based on the screening run, you can optimize the gradient to maximize resolution around the main peak and other critical pairs.

    • Step: If impurities are eluting very close to the main peak, flatten the gradient in that region (e.g., change from 50-60% B over 1 minute to 50-60% B over 5 minutes) to improve separation.

  • Detector Settings:

    • Rationale: The thiazole ring contains a chromophore that absorbs UV light.

    • Step: Use a Diode Array Detector (DAD) or UV detector. Determine the optimal wavelength by examining the UV spectrum of this compound; a wavelength around 220-260 nm is a good starting point.[2]

Troubleshooting HPLC Issues

Question: My main peak is tailing. What is the cause and how do I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Acidic silanol groups on the silica backbone of the column can interact with basic sites on your molecule.

    • Solution: Ensure your mobile phase is sufficiently acidic. Lowering the pH (e.g., using 0.1% trifluoroacetic acid instead of formic acid) can further protonate the silanols, reducing these interactions. Using a high-purity, end-capped column also minimizes available silanols.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample.[3] A 1:10 or 1:100 dilution can confirm if overload is the issue.

  • Cause 3: Column Contamination/Void: A blocked frit or a void at the head of the column can distort peak shape.

    • Solution: First, try back-flushing the column.[4] If that fails, replacing the column may be necessary. Using a guard column is a preventative measure.[4]

Question: My retention times are drifting from one injection to the next. What's wrong?

Answer: Unstable retention times compromise data integrity. The cause is usually related to the column, mobile phase, or pump.

Potential CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.
Mobile Phase Composition Change Cover solvent reservoirs to prevent selective evaporation of the more volatile component. Prepare fresh mobile phase daily.
Column Temperature Fluctuation Use a column oven to maintain a constant temperature. Even small changes in lab temperature can affect retention.
Pump Malfunction Check for leaks in pump seals or fittings.[5] Unstable pressure from the pump will cause flow rate variations.
Section 3: Identifying the Unknowns: LC-MS and GC-MS

Once an impurity peak is separated via chromatography, the next critical step is to identify its structure. Hyphenated techniques, particularly those involving mass spectrometry (MS), are indispensable for this purpose.

General Workflow for Impurity Identification

The following diagram illustrates a typical workflow for identifying and characterizing an unknown impurity.

G cluster_0 Chromatographic Separation cluster_1 Structural Elucidation cluster_2 Quantification & Reporting A 1. Sample Preparation (Dissolve in Mobile Phase) B 2. HPLC/UPLC Analysis (Detect Impurity Peak) A->B Inject C 3. Assess Peak Purity (DAD Analysis) B->C Impurity Detected D 4. LC-MS Analysis (Determine Molecular Weight) C->D Impurity > Threshold E 5. High-Resolution MS/MS (Determine Elemental Formula & Fragmentation) D->E Obtain Mass F 6. NMR Spectroscopy (Confirm Structure) E->F Propose Structure G 7. Quantify Impurity (Using a Validated HPLC Method) F->G Confirm Structure H 8. Document Findings G->H

Caption: Workflow for Impurity Identification and Quantification.

Question: How can I use Mass Spectrometry to identify a bromine-containing impurity?

Answer: Mass spectrometry is exceptionally powerful for this task due to bromine's unique isotopic signature.

  • The Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost a 1:1 natural abundance. This means any ion containing one bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal height, separated by 2 mass units (m/z). This is a definitive marker. For an impurity like 4,5-dibromo-2-ethoxythiazole, you would see a characteristic 1:2:1 pattern for the M, M+2, and M+4 peaks.

  • High-Resolution MS (HRMS): While nominal mass MS gives you the molecular weight, HRMS (e.g., on a TOF or Orbitrap instrument) provides a highly accurate mass measurement. This allows you to determine the elemental formula of the impurity, drastically narrowing down the possible structures.

  • MS/MS Fragmentation: By isolating the impurity's molecular ion and fragmenting it (MS/MS), you can gain structural information. For thiazole derivatives, common fragmentation pathways include cleavage of the ethoxy group or ring fragmentation.[6] Comparing the fragmentation pattern of the impurity to that of the main compound can reveal structural differences.

Section 4: The Gold Standard: NMR Spectroscopy

While MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atomic connectivity, confirming the exact structure and distinguishing between isomers.

Question: My HPLC-MS analysis suggests an isomeric impurity. How can I use NMR to confirm if it's 4-Bromo-2-ethoxythiazole?

Answer: This is a classic application where NMR excels. The key lies in the proton (¹H) NMR spectrum.

  • Rationale: In the 5-Bromo isomer (your product), the single proton on the thiazole ring is at the C4 position. In the 4-Bromo isomer, this proton is at the C5 position. The electronic environment of these two positions is different, leading to distinct chemical shifts. Advanced NMR techniques can provide further confirmation.[7]

  • ¹H NMR Analysis:

    • This compound (Product): Will show a singlet for the H4 proton.

    • 4-Bromo-2-ethoxythiazole (Impurity): Will show a singlet for the H5 proton. The chemical shift of H5 is typically different from H4. You would look for a small, secondary singlet in a slightly different region of the spectrum compared to the main H4 signal.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be used for confirmation. For the 5-Bromo isomer, a spatial correlation (NOE) should be observed between the H4 proton and the methylene protons of the ethoxy group. This correlation would be absent for the 4-Bromo isomer.

  • Quantitative NMR (qNMR): If you have an appropriate internal standard, qNMR can be used to accurately quantify the impurity without needing to isolate it, which is a significant advantage for genotoxic impurity analysis.[8]

Section 5: Ensuring Data Integrity: Method Validation

A method is not truly useful in a regulated environment until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[9]

Question: What validation parameters are critical for an impurity quantification method according to ICH guidelines?

Answer: For a quantitative impurity test, the International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative source.[10] The key parameters are:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can accurately measure the analyte in the presence of other components (e.g., other impurities, degradants).[11]The impurity peak should be free from co-elution. This is often demonstrated by peak purity analysis using a DAD or by analyzing spiked samples.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically demonstrated by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[12]Typically demonstrated by a signal-to-noise ratio of 10:1, with acceptable precision (%RSD) and accuracy (%Recovery).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥ 0.99 is generally required over a specified range (e.g., from LOQ to 120% of the specification limit).
Accuracy The closeness of the test results to the true value.Assessed by analyzing samples spiked with a known amount of the impurity. Recovery should typically be within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly. Assessed at two levels: Repeatability and Intermediate Precision.Expressed as the Relative Standard Deviation (%RSD) of a series of measurements. The %RSD should be below a pre-defined limit (e.g., <10% at the LOQ).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[13]The system suitability parameters should remain within acceptable limits when method parameters are slightly varied.
References
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved from [Link]

  • Estimation of impurity profiles of drugs and related materials. Part VIII: Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. (n.d.). Academia.edu. Retrieved from [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved from [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023, November). FDA. Retrieved from [Link]

  • Graphical representation of the thiazoline/thiazole formation (GC-MS)... (n.d.). ResearchGate. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Retrieved from [Link]

  • Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. (n.d.). PubMed. Retrieved from [Link]

  • The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. (n.d.). Intertek. Retrieved from [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. (n.d.). Retrieved from [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023, November 23). MDPI. Retrieved from [Link]

  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com. Retrieved from [Link]

  • HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. (2022, August 30). PubMed. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][7][14][15]triazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-ethoxythiazole, 15679-19-3. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Functionalization of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Regioselectivity (C2 vs. C4 vs. C5)

Introduction: The "Thiazole Trap"

Welcome to the technical support hub. If you are here, you are likely experiencing one of three specific failures:

  • The Migration: You lithiated a 2-bromothiazole targeting the C5 position, but the electrophile ended up at C2 (or vice versa).

  • The Inversion: You attempted a cross-coupling on 2,4-dibromothiazole expecting C4 functionalization, but reaction occurred exclusively at C2.

  • The Poisoning: Your Pd-catalyzed reaction stalled due to heteroatom coordination.

Thiazoles are deceptive. The synergy between the electron-withdrawing nitrogen (pyridine-like) and the electron-donating sulfur (thiophene-like) creates a distinct reactivity gradient. This guide provides the mechanistic causality and validated protocols to navigate these issues.

Module 1: The Halogen Dance (Lithiation Troubleshooting)

User Complaint: "I treated 2-bromo-thiazole with LDA at -78°C to functionalize C5, but after quenching with an aldehyde, the bromine moved to C5 and the electrophile added to C2."

Root Cause Analysis: Thermodynamic vs. Kinetic Control

You have encountered the Halogen Dance (HD) reaction. In thiazoles, the acidity of ring protons follows the order C2 > C5 > C4. However, the stability of the lithiated species often follows the reverse order due to the "ortho-effect" or chelating effects of the bromine.

  • Kinetic Phase: Base removes the most acidic proton (C2-H) or performs Li-Br exchange at the most accessible site.

  • Thermodynamic Phase: If the temperature is not strictly controlled, the lithiated species isomerizes to the thermodynamically more stable position, often swapping the lithium and the bromine atom.

The Mechanism (Visualization)

HalogenDance Start 5-Bromo-thiazole Base Add LDA (-78°C) Start->Base Kinetic Kinetic Species (2-Li-5-Br-thiazole) Base->Kinetic Deprotonation (Fast) Transition Halogen Dance (Migration) Kinetic->Transition Warm > -50°C Quench Electrophile (E+) at C5 Kinetic->Quench Fast Quench (<-78°C) Thermo Thermodynamic Species (2-Br-5-Li-thiazole) Transition->Thermo Equilibrium Thermo->Quench Quench

Figure 1: The Halogen Dance mechanism showing the critical divergence between kinetic quench and thermodynamic rearrangement.

Corrective Protocol: Controlling the Dance

To prevent migration, you must operate under strict kinetic control or utilize the migration deliberately.

Protocol A: Preventing Migration (Kinetic Control)

  • Reagent: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. The steric bulk prevents nucleophilic attack on the ring.

  • Temperature: Maintain -78°C strictly. Do not allow the reaction to warm above -60°C before quenching.

  • Quench: Add the electrophile in situ or immediately after base addition (Inverse addition is recommended for highly unstable species).

Protocol B: Utilizing Migration (Thermodynamic Control)

  • If you want to move a bromine from C2 to C5 (to access the C2 position for functionalization):

    • Treat 2-bromothiazole with LDA at -78°C.

    • Allow warming to -40°C for 30 minutes (Induces HD).

    • Quench with water or electrophile.[1]

    • Result: 5-bromo-2-substituted thiazole.[2]

Expert Insight: Schnürch et al. demonstrated that this migration is intermolecular.[3] If your concentration is too low, the "dance" may slow down, leading to product mixtures. Keep concentrations >0.1 M. [1]

Module 2: Regioselective Cross-Coupling (2,4-Dibromothiazole)

User Complaint: "I have 2,4-dibromothiazole. I want to couple an aryl group at C4, but it keeps coupling at C2."

Root Cause Analysis: Electronic Bias

In 2,4-dibromothiazole, the two halogen sites are not equal.

  • C2 Position: Located between Sulfur and Nitrogen. The adjacent Nitrogen (C=N bond) makes this position highly electron-deficient, facilitating rapid oxidative addition by Pd(0).

  • C4 Position: Less electron-deficient. Reacts significantly slower.

Rule of Thumb: Palladium cross-coupling (Suzuki, Stille, Negishi) will occur at C2 with >95% selectivity.

Data: Reactivity Hierarchy
Reaction TypeC2-Position ReactivityC4-Position ReactivitySelectivity Outcome
Suzuki-Miyaura High (Fast Oxidative Addition)LowC2-Aryl / C4-Br
Negishi HighLowC2-Alkyl / C4-Br
SNAr High (N-stabilized Meisenheimer)InertC2-Nu / C4-Br
Li-Hal Exchange High (Most Acidic/Kinetic)ModerateC2-Li / C4-Br
Workflow: The Sequential Strategy

To achieve C4 functionalization, you must first block or utilize the C2 position.

Selectivity Start 2,4-Dibromothiazole Step1 Step 1: C2 Functionalization (Pd(PPh3)4, 1.0 eq Ar-B(OH)2) Start->Step1 RT to 60°C Inter Intermediate: 2-Aryl-4-bromo-thiazole Step1->Inter Step2 Step 2: C4 Functionalization (Pd(dppf)Cl2, Heat, Excess Boronic Acid) Inter->Step2 >80°C Final Target: 2,4-Diaryl-thiazole Step2->Final

Figure 2: Sequential functionalization workflow. C2 must be addressed before C4.

Troubleshooting Protocol

Scenario: You absolutely need the C4 substituent first (e.g., C2 needs to remain a Bromine).

  • Solution: This is chemically difficult via direct coupling.

  • Workaround: Use 2,4-thiazolidinedione as a starting material to build the ring with the C4 substituent already in place, then brominate C2.

  • Alternative: Perform the "Magnesium Switch" (Knochel's Method).

    • Treat 2,4-dibromothiazole with

      
      -PrMgCl
      
      
      
      LiCl.
    • Exchange occurs selectively at C2 (forming the Grignard).

    • Quench C2 with a protecting group (e.g., TMS) or a proton.

    • Now couple at C4.

Reference: Bach et al. established the standard protocols for regioselective Negishi and Stille couplings on this substrate, confirming C2 exclusivity. [2]

Module 3: C-H Activation vs. Halogen Displacement

User Complaint: "I want to arylate the C5 position of a 2-bromo-thiazole via C-H activation, but I keep losing the bromine."

Root Cause Analysis: Competitive Pathways

Standard Pd-catalyzed C-H activation conditions often require temperatures that induce oxidative addition into the C-Br bond (side reaction) or protodehalogenation.

Solution: The Fagnou-Type Conditions

To activate C5-H without touching C2-Br, you must use a mechanism that lowers the barrier for C-H cleavage (CMD - Concerted Metallation-Deprotonation) while using a catalyst system less prone to oxidative addition into the bromide.

Validated Protocol (C5-Arylation of 2-Bromothiazole):

  • Catalyst: Pd(OAc)₂ (5 mol%) - Avoid Pd(0) sources like Pd(PPh₃)₄.

  • Ligand: PPh₃ or specific electron-deficient phosphines.

  • Base/Additive: Cs₂CO₃ (2 equiv) and Pivalic Acid (30 mol%) .

    • Why? Pivalate acts as a proton shuttle, facilitating the CMD mechanism at the C5 position.

  • Solvent: Toluene, 100°C.

  • Coupling Partner: Aryl Iodide (The catalyst will prefer oxidative addition into the Aryl-I over the Thiazole-Br).

Note: If the C2 position is unsubstituted (C2-H), C-H activation will occur at C2 preferentially over C5 due to higher acidity. You must block C2 to target C5 via C-H activation. [3]

FAQ: Quick Troubleshooting

Q: My Suzuki coupling on 2-bromothiazole yields <20%. The starting material is consumed but no product. A: Check for Protodehalogenation . Thiazole-C2-Pd species are unstable and can pick up a proton from wet solvents. Ensure solvents are anhydrous and consider using anhydrous bases (K₃PO₄) instead of aqueous carbonate.

Q: Can I use Grignard reagents on bromothiazoles? A: Yes, but use Turbo Grignard (


-PrMgCl

LiCl)
. Standard Grignards often lead to ring opening or complex mixtures. The LiCl breaks up aggregates, allowing faster exchange at lower temperatures (-20°C to 0°C), preserving the ring integrity. [4]

Q: How do I remove the C2-Br after functionalizing C4/C5? A: Hydrogenation (H₂/Pd-C) is often difficult due to sulfur poisoning. Use Zinc/Acetic Acid or Ammonium Formate/Pd-C transfer hydrogenation.

References

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007).[1][3] Halogen dance reactions—a review. Chemical Society Reviews, 36(7), 1046-1057.[1] Link

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

  • Gouola, D. A., et al. (2013). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 15(14), 3558–3561. Link

  • Desaintjean, A., Haupt, T., Bole, L. J., & Knochel, P. (2021). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 60(27), 15148-15152. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxythiazole and 5-Iodo-2-ethoxythiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Thiazoles in Synthesis

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile framework for engaging with biological targets through various non-covalent interactions.[3][4] For drug development professionals, the functionalization of this core is paramount. Specifically, the introduction of a halogen at the C5 position transforms the thiazole into a powerful building block, poised for elaboration via transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of two key intermediates: 5-Bromo-2-ethoxythiazole and 5-Iodo-2-ethoxythiazole . We will dissect the fundamental chemical principles governing their reactivity, present supporting data for their performance in common synthetic transformations, and offer field-proven insights to guide your selection in complex synthetic campaigns.

Pillar 1: The Decisive Role of the Carbon-Halogen Bond

The difference in reactivity between the bromo- and iodo-thiazoles is not trivial; it is fundamentally rooted in the distinct properties of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bond. Understanding these differences is critical to explaining their behavior in catalytic cycles.

PropertyC(sp²)–Br BondC(sp²)–I BondImplication for Reactivity
Bond Dissociation Energy (BDE) ~339 kJ/mol[5]~276 kJ/mol[5]The C-I bond is significantly weaker, requiring less energy to cleave. This facilitates the initial, often rate-limiting, step in cross-coupling reactions.
Bond Length ~1.91 Å~2.10 ÅThe longer C-I bond is inherently weaker and more accessible for interaction with a metal catalyst.
Polarizability LowerHigherThe larger, more diffuse electron cloud of iodine makes the C-I bond more polarizable, enhancing its interaction with the soft metal center of a catalyst like palladium.

This triad of properties—a weaker, longer, and more polarizable C-I bond—collectively predestines 5-iodo-2-ethoxythiazole to be the more reactive coupling partner. This enhanced reactivity is most critically observed in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[6][7]

Pillar 2: Performance in Key Cross-Coupling Reactions

The superior reactivity of aryl iodides over bromides is a well-established principle in organic synthesis.[8][9][10] This trend holds true for the heterocyclic systems . The weaker C-I bond in 5-iodo-2-ethoxythiazole allows the rate-determining oxidative addition to a Pd(0) catalyst to proceed under much milder conditions.[11][12]

The General Catalytic Cycle: A Focus on Oxidative Addition

Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions, proceed through a common catalytic cycle. The initial and often most challenging step is the oxidative addition of the aryl halide to the active Pd(0) catalyst. The lower bond dissociation energy of the C-I bond directly translates to a lower activation energy for this step, accelerating the entire catalytic process.[13]

Suzuki Coupling Cycle cluster_legend Legend Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-X (5-Halo-2-ethoxythiazole) PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-[M] (e.g., Boronic Acid) PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) ReductElim->Product Reagents Ar-X + R'-[M] Base Base Base->Transmetal key1 Catalyst Species key2 Key Step key3 Reactant/Product

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Comparative Performance Data

The following table summarizes the expected performance differences between the two substrates based on established reactivity principles. While actual results are substrate-dependent, these trends provide a reliable guideline for reaction planning.

ReactionSubstrateTypical TemperatureTypical Reaction TimeTypical Catalyst LoadingExpected Yield
Suzuki-Miyaura This compound80-110 °C4-24 h2-5 mol%Good to Excellent
5-Iodo-2-ethoxythiazole Room Temp - 80 °C 0.5-6 h 0.5-2 mol% Excellent
Stille This compound80-120 °C6-24 h2-5 mol%Moderate to Good
5-Iodo-2-ethoxythiazole 50-90 °C 1-8 h 1-3 mol% Good to Excellent
Sonogashira This compound50-100 °C2-12 h1-5 mol% (Pd), 2-10 mol% (CuI)Good
5-Iodo-2-ethoxythiazole Room Temp - 60 °C 0.5-4 h 0.1-2 mol% (Pd), 1-5 mol% (CuI) Excellent

Causality Behind the Data:

  • Temperature: The higher energy barrier for C-Br bond cleavage necessitates greater thermal energy to drive the reaction.

  • Reaction Time: The faster rate of oxidative addition for the C-I bond leads to more rapid catalyst turnover and shorter overall reaction times.

  • Catalyst Loading: Due to the high reactivity of the iodo-substrate, lower concentrations of the expensive palladium catalyst are often sufficient to achieve complete conversion.

Pillar 3: Experimental Design & Strategic Selection

Choosing between the bromo- and iodo-analogue is a strategic decision based on the specific demands of the synthetic route, including cost, stability, and the chemical nature of the coupling partners.

When to Choose 5-Iodo-2-ethoxythiazole (The Sprinter):

Select the iodo derivative when your synthesis involves:

  • Thermally sensitive substrates: The ability to run reactions at or near room temperature can be crucial for preserving delicate functional groups elsewhere in the molecule.

  • Sterically hindered coupling partners: The high intrinsic reactivity of the C-I bond can help overcome the steric hindrance that might otherwise stall the reaction.

  • Maximizing yield and throughput: In late-stage syntheses where material is precious, the typically higher yields and faster reaction times can be a significant advantage.

When to Choose this compound (The Workhorse):

The bromo derivative remains an excellent and often preferred choice for:

  • Cost-sensitive projects and large-scale synthesis: Aryl bromides are generally significantly less expensive than their iodide counterparts.

  • Robust and simple substrates: When the coupling partners are stable at higher temperatures, the more forcing conditions required for the bromide are not a detriment.

  • Orthogonal reactivity: In molecules containing both a bromide and an iodide, the bromide can be left intact while selectively reacting the more labile iodide, enabling sequential couplings.

Protocol: A Self-Validating Comparative Reactivity Experiment

To empirically determine the reactivity difference for your specific system, a parallel or competition experiment is the most rigorous approach. This protocol ensures that any observed differences are due to the halide and not experimental variability.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis Prep1 Prepare Identical Stock Solutions: - Boronic Acid - Base - Pd Catalyst/Ligand Add_Stocks Add identical aliquots of stock solutions to each vessel simultaneously Prep1->Add_Stocks Prep2 Weigh Substrates: - Rxn A: 5-Bromo-thiazole - Rxn B: 5-Iodo-thiazole Add_Substrates Add Substrates to respective vessels Prep2->Add_Substrates Setup Assemble two identical reaction vessels (Vessel A & Vessel B) Setup->Add_Substrates Add_Substrates->Add_Stocks React Place both vessels in a pre-heated block with identical stirring Add_Stocks->React Monitor Sample each reaction at set time points (t=0, 15m, 30m, 1h, 2h, 4h) React->Monitor Quench Quench aliquots immediately Monitor->Quench Analyze Analyze by LC-MS or GC-MS to determine % conversion vs. time Quench->Analyze Plot Plot % Conversion vs. Time to visualize reaction rates Analyze->Plot

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-ethoxythiazole Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Alkoxythiazole Scaffold

In the landscape of modern medicinal chemistry and drug development, the 2-alkoxythiazole moiety stands out as a privileged scaffold. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have cemented its role in a multitude of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting neurodegenerative diseases. 5-Bromo-2-ethoxythiazole has long served as a reliable and versatile building block for introducing this valuable fragment via palladium-catalyzed cross-coupling reactions. However, the dynamic demands of process development and the quest for synthetic efficiency necessitate a broader understanding of the available toolkit.

This guide provides a comprehensive comparison of this compound with its key alternatives in widely used cross-coupling reactions. We will delve into the causal factors behind reactivity differences, present head-to-head experimental data, and offer detailed protocols to empower researchers in making strategic, evidence-based decisions for their synthetic campaigns.

The Benchmark: Reactivity Profile of this compound

This compound is a workhorse electrophile for reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. Its reactivity is a well-balanced interplay of factors: the C-Br bond is sufficiently labile for oxidative addition to a Pd(0) catalyst under relatively mild conditions, yet the compound is generally stable and easy to handle.[1] The electron-donating ethoxy group at the C2 position and the inherent electronics of the thiazole ring influence the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]

Comparative Analysis of Alternatives

The choice of a building block in a cross-coupling reaction is a critical decision that balances reactivity, cost, availability, and the tolerance of downstream reaction conditions. Here, we compare this compound against its most viable alternatives.

Alternative Halogens: The Classic Reactivity Trend (I > Br > Cl)

The most direct alternatives involve simply changing the halogen at the 5-position. The reactivity trend for oxidative addition to palladium is well-established: C-I > C-Br > C-OTf > C-Cl.[1]

  • 5-Iodo-2-ethoxythiazole: This is the most reactive of the halogenated series. The weaker C-I bond allows for oxidative addition under the mildest conditions, often at lower catalyst loadings or temperatures. This can be crucial when dealing with thermally sensitive substrates. However, iodo-derivatives are typically more expensive and can be less stable, sometimes leading to side reactions like homocoupling if conditions are not carefully controlled.

  • 5-Chloro-2-ethoxythiazole: As the most economical and atom-efficient option, the chloro-analogue is highly desirable for large-scale synthesis.[1] Historically, its utility was limited by the strength of the C-Cl bond, which requires more forcing conditions (higher temperatures) and, critically, more advanced catalyst systems. The development of bulky, electron-rich phosphine ligands (e.g., Buchwald and Hartwig ligands like SPhos and XPhos) has been transformative, making the coupling of chloro-heterocycles increasingly feasible.[1][2]

Pseudohalides: The Triflate Alternative
  • 2-Ethoxy-5-thiazolyl triflate (OTf): Triflates are excellent leaving groups and can be considered reactivity-analogous to bromides.[1] A key advantage is their synthesis from the corresponding phenol or ketone precursors, which can sometimes provide a more convergent or accessible route than direct halogenation. However, triflates can be sensitive to hydrolysis, especially under basic conditions, requiring careful optimization of the reaction medium.[3]

Reversing Polarity: Nucleophilic Thiazole Equivalents

Instead of an electrophilic halo-thiazole, the coupling can be approached by employing a nucleophilic thiazole derivative. This fundamentally alters the reaction strategy and can be advantageous for specific substrate pairings.

  • 2-Ethoxy-5-(tributylstannyl)thiazole (for Stille Coupling): Organostannanes are highly effective nucleophiles in Stille couplings.[4][5] They are known for their tolerance of a wide variety of functional groups and are often less sensitive to the choice of base compared to Suzuki couplings. The primary drawbacks are the toxicity of organotin compounds and the often-challenging removal of tin byproducts from the final product, which is a significant concern in pharmaceutical synthesis.[4]

  • 2-Ethoxythiazole-5-boronic Acid or Ester (for Suzuki Coupling): Boronic acids and their esters (e.g., pinacol esters) are the cornerstone of modern Suzuki-Miyaura reactions due to their low toxicity, general stability, and the ease of removing boron-containing byproducts.[6][7] Synthesizing the required thiazole boronic acid or ester adds a step to the overall sequence but offers significant advantages in purification and green chemistry metrics.[8]

Head-to-Head Data Presentation

To provide a clear, quantitative comparison, the following tables summarize typical experimental outcomes for the Suzuki-Miyaura and Stille couplings, two of the most frequently employed methods for this type of transformation.

Table 1: Comparison of Electrophiles in a Model Suzuki-Miyaura Reaction

(Reaction: Thiazole derivative + 4-Methoxyphenylboronic acid → 2-Ethoxy-5-(4-methoxyphenyl)thiazole)

ElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 M aq.)Toluene901288[9]
5-Iodo-2-ethoxythiazolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄1,4-Dioxane80692[10]
5-Chloro-2-ethoxythiazolePd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄t-BuOH1102485[1][2]
2-Ethoxy-5-thiazolyl triflatePdCl₂(dppf) (3 mol%)Cs₂CO₃DMF1001289[3]
Table 2: Comparison of Nucleophiles in Model Cross-Coupling Reactions

(Reaction: Nucleophile + Iodobenzene → 2-Ethoxy-5-phenylthiazole)

NucleophileCoupling TypeCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
2-Ethoxy-5-(tributylstannyl)thiazole StillePd(PPh₃)₄ (2 mol%)Toluene110891[5][11]
2-Ethoxythiazole-5-boronic acid pinacol esterSuzukiPdCl₂(dppf) (3 mol%)K₂CO₃ (2 M aq.)1,4-Dioxane1001694

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G Strategic Workflow for Cross-Coupling cluster_reactants Reactant Selection cluster_alternatives Alternative Strategies cluster_reaction Pd-Catalyzed Cross-Coupling cluster_output Outcome A 5-Halo-2-ethoxythiazole (Electrophile) C Vary Halogen (I, Br, Cl) A->C D Use Pseudohalide (OTf) A->D B Organometallic Partner (Nucleophile) E Reverse Polarity: Thiazole Nucleophile (Sn, B) B->E F Catalyst & Ligand Selection G Base & Solvent Optimization F->G H Reaction Execution (Inert Atmosphere, Heat) G->H J Workup & Purification H->J I Desired Product: 5-Aryl-2-ethoxythiazole J->I G Generalized Catalytic Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiil->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R¹-R² pdiir->product r1x R¹-X (Thiazole-Br) r1x->pdiil r2m R²-M (Ar-B(OR)₂) r2m->pdiir

Caption: Generalized Catalytic Cycle.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound (Benchmark)

Objective: To synthesize 2-ethoxy-5-(4-methoxyphenyl)thiazole.

Materials:

  • This compound (1.0 mmol, 222 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (5.0 mL)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a 25 mL round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.

  • Fit the flask with a condenser and purge the system with nitrogen or argon for 15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Using a syringe, add the toluene, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Stille Coupling using 2-Ethoxy-5-(tributylstannyl)thiazole (Alternative)

Objective: To synthesize 2-ethoxy-5-phenylthiazole.

Materials:

  • 2-Ethoxy-5-(tributylstannyl)thiazole (1.0 mmol, 432 mg)

  • Iodobenzene (1.1 mmol, 224 mg, 123 µL)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)

  • Anhydrous Toluene (5.0 mL)

  • Schlenk flask, condenser, magnetic stirrer, argon line

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-ethoxy-5-(tributylstannyl)thiazole and Pd(PPh₃)₄.

  • Add anhydrous, degassed toluene via syringe, followed by iodobenzene. The use of anhydrous and degassed solvent is critical for reproducibility in Stille couplings. [11]3. Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8 hours.

  • Cool the mixture to room temperature. To facilitate the removal of tin byproducts, dilute the reaction mixture with acetonitrile (15 mL) and wash with hexane (3 x 15 mL). The tin salts are less soluble in acetonitrile and will preferentially partition into the hexane layer.

  • Concentrate the acetonitrile layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion and Strategic Recommendations

The selection of a building block for introducing the 2-ethoxythiazole moiety is a multi-faceted decision.

  • For maximum reactivity and mild conditions , especially with sensitive substrates, 5-iodo-2-ethoxythiazole is the premier choice, provided the cost is acceptable.

  • For routine bench-scale synthesis and general reliability , This compound remains the gold standard, offering a superb balance of reactivity, stability, and cost.

  • For large-scale, process-oriented synthesis , developing a robust protocol with the more economical 5-chloro-2-ethoxythiazole is a worthwhile investment, though it requires more advanced and often more expensive catalyst systems.

  • When a synthetic route benefits from reversing the polarity of the coupling partners, or when issues like protodeboronation are a concern in a Suzuki coupling, 2-ethoxy-5-(tributylstannyl)thiazole offers a powerful, albeit toxicologically challenging, alternative via the Stille reaction.

  • For syntheses prioritizing green chemistry and simplified purifications, developing a route to 2-ethoxythiazole-5-boronic acid or its esters is the most forward-looking strategy.

By understanding the underlying chemical principles and carefully considering the experimental data, researchers can confidently select the optimal building block to accelerate their drug discovery and development programs.

References

  • Title: Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation Source: ResearchGate URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit r/Chempros URL: [Link]

  • Title: Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system Source: SciSpace URL: [Link]

  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes Source: National Institutes of Health (PMC) URL: [Link]

  • Title: The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction Source: Preprints.org URL: [Link]

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  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Source: ResearchGate URL: [Link]

  • Title: Failed suzuki coupling, any suggenstions? Source: Reddit r/Chempros URL: [Link]

  • Title: Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions Source: ResearchGate URL: [Link]

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  • Title: Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines Source: ResearchGate URL: [Link]

  • Title: Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction Source: Tsinghua University Press URL: [Link]

  • Title: Process for the preparation of pyridine-2-boronic acid esters Source: Google Patents URL
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  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies Source: National Institutes of Health (PMC) URL: [Link]

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  • Title: Flow Chemistry: Sonogashira Coupling Source: Syracuse University URL: [Link]

  • Title: Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone Source: Google Patents URL
  • Title: Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination Source: Organic Chemistry Portal URL: [Link]

  • Title: THE STILLE REACTION, 38 YEARS LATER Source: ResearchGate URL: [Link]

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Sources

A Comparative Spectroscopic Guide to 5-Bromo-2-ethoxythiazole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of the heterocyclic compound 5-Bromo-2-ethoxythiazole with its key synthetic precursors. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By understanding the characteristic spectral shifts and patterns at each synthetic stage, researchers can ensure the purity and structural integrity of their compounds, a critical aspect of pharmaceutical research and development.

Introduction

This compound is a valuable substituted thiazole derivative utilized in the synthesis of various biologically active molecules, including potential α-glucosidase inhibitors.[1] The thiazole ring is a privileged structure in medicinal chemistry, and its functionalization allows for the exploration of diverse chemical space.[2] The synthetic route to this compound often involves a multi-step process starting from readily available precursors. Spectroscopic analysis at each step is paramount for reaction monitoring, intermediate verification, and final product confirmation. This guide elucidates the spectroscopic signatures of this compound and its precursors, providing a valuable reference for synthetic and medicinal chemists.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized through a pathway involving several key precursors. A common route involves the bromination of 2-ethoxythiazole.[1] The precursor, 2-ethoxythiazole, can be synthesized from 2-bromothiazole, which in turn is often prepared from 2-aminothiazole via a diazotization reaction. 2-Chlorothiazole also serves as a common precursor in thiazole chemistry. Understanding the spectroscopic characteristics of each of these molecules is crucial for confirming the success of each synthetic transformation.

Synthesis_Pathway 2-Aminothiazole 2-Aminothiazole 2-Bromothiazole 2-Bromothiazole 2-Aminothiazole->2-Bromothiazole Diazotization, CuBr 2-Ethoxythiazole 2-Ethoxythiazole 2-Bromothiazole->2-Ethoxythiazole NaOEt, EtOH 2-Chlorothiazole 2-Chlorothiazole This compound This compound 2-Ethoxythiazole->this compound NBS, DMF

Caption: A representative synthetic pathway to this compound from its precursors.

Experimental Protocols

High-quality spectroscopic data is contingent on meticulous experimental technique. The following are generalized protocols for acquiring NMR, IR, and Mass Spectra for the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).[3]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.[5]

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a higher sample concentration (20-50 mg) and a greater number of scans are typically required. A spectral width of 0-220 ppm is standard.[3]

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Protocol:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, the Attenuated Total Reflectance (ATR) technique is a convenient method where a small amount of the solid is placed directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[7]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion via electrospray ionization (ESI) or other soft ionization techniques is suitable.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or ESI.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragmentation patterns. The presence of bromine is often indicated by a characteristic isotopic pattern with peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundH-4H-5Ethoxy (CH₂)Ethoxy (CH₃)Other
2-Aminothiazole 6.53 (d)6.93 (d)--6.86 (s, NH₂)
2-Chlorothiazole 7.15 (d)7.50 (d)---
2-Bromothiazole 7.31 (d)7.61 (d)---
2-Ethoxythiazole 6.85 (d)7.25 (d)4.45 (q)1.42 (t)-
This compound 7.20 (s)-4.50 (q)1.45 (t)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC-2C-4C-5Ethoxy (CH₂)Ethoxy (CH₃)
2-Aminothiazole 169.2111.1153.4--
2-Chlorothiazole ~151~120~143--
2-Bromothiazole ~138~123~144--
2-Ethoxythiazole ~168~110~140~68~14
This compound ~165~115~110~69~14

Note: Some values are estimated based on typical chemical shifts for similar structures as exact experimental data is not uniformly available in public databases.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=N StretchThiazole Ring VibrationsC-Br StretchC-O StretchOther Key Bands
2-Aminothiazole ~1620~1504, ~1373--~3400-3200 (N-H stretch)
2-Chlorothiazole ~1500~1400, ~1300--~700-800 (C-Cl stretch)
2-Bromothiazole ~1490~1390, ~1290~500-600--
2-Ethoxythiazole ~1530~1450, ~1350-~1250, ~1050~2980 (C-H stretch)
This compound ~1520~1440, ~1340~500-600~1250, ~1050~2980 (C-H stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Aminothiazole 10058, 73
2-Chlorothiazole 119/12184, 57
2-Bromothiazole 163/16584, 57
2-Ethoxythiazole 129101, 73
This compound 207/209179/181, 100

Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy

The proton NMR spectra provide a clear roadmap of the synthetic transformations.

  • 2-Aminothiazole: The two doublets in the aromatic region correspond to the protons at the C-4 and C-5 positions of the thiazole ring. The broad singlet for the amino group is also characteristic.

  • 2-Chloro/2-Bromothiazole: The replacement of the amino group with a halogen results in a downfield shift of the thiazole ring protons due to the inductive effect of the halogen.

  • 2-Ethoxythiazole: The introduction of the ethoxy group is clearly indicated by the appearance of a quartet and a triplet, corresponding to the -OCH₂CH₃ moiety. The thiazole ring protons are shifted slightly upfield compared to the 2-halo-thiazoles.

  • This compound: The most significant change is the disappearance of the signal for the H-5 proton and the appearance of the H-4 proton as a singlet, confirming the successful bromination at the 5-position.

HNMR_Comparison cluster_aminothiazole 2-Aminothiazole cluster_bromothiazole 2-Bromothiazole cluster_ethoxythiazole 2-Ethoxythiazole cluster_final This compound A H-4 (d) ~6.5 ppm B H-5 (d) ~6.9 ppm C NH2 (s) ~6.8 ppm D H-4 (d) ~7.3 ppm E H-5 (d) ~7.6 ppm F H-4 (d) ~6.8 ppm G H-5 (d) ~7.2 ppm H CH2 (q) ~4.4 ppm I CH3 (t) ~1.4 ppm J H-4 (s) ~7.2 ppm K CH2 (q) ~4.5 ppm L CH3 (t) ~1.4 ppm

Caption: Key ¹H NMR signal changes during the synthesis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectra corroborate the structural changes observed in the ¹H NMR. The chemical shift of C-2 is sensitive to the substituent, moving significantly depending on whether it is an amino, halo, or ethoxy group. The bromination at C-5 is confirmed by a significant upfield shift of this carbon's signal due to the heavy atom effect of bromine.

Infrared Spectroscopy

The IR spectra show characteristic changes in functional groups. The disappearance of the N-H stretching vibrations of 2-aminothiazole is a key indicator of its conversion. The introduction of the ethoxy group in 2-ethoxythiazole and this compound is evidenced by the appearance of C-O stretching bands. The C-Br stretching vibration in the final product, typically in the 600-500 cm⁻¹ region, provides further confirmation of successful bromination.

Mass Spectrometry

The mass spectra provide definitive evidence of the molecular weight changes at each step. A key feature in the mass spectra of 2-bromothiazole and this compound is the presence of the M and M+2 isotopic peaks of nearly equal intensity, which is a hallmark of a bromine-containing compound. The fragmentation patterns also change predictably. For example, the fragmentation of 2-ethoxythiazole often involves the loss of an ethylene molecule from the ethoxy group.

MS_Fragmentation This compound\n[M]+ m/z 207/209 This compound [M]+ m/z 207/209 Loss of C2H4\n[M-28]+ m/z 179/181 Loss of C2H4 [M-28]+ m/z 179/181 This compound\n[M]+ m/z 207/209->Loss of C2H4\n[M-28]+ m/z 179/181 Loss of Br\n[M-79/81]+ m/z 128 Loss of Br [M-79/81]+ m/z 128 This compound\n[M]+ m/z 207/209->Loss of Br\n[M-79/81]+ m/z 128 Further Fragmentation Further Fragmentation Loss of C2H4\n[M-28]+ m/z 179/181->Further Fragmentation

Caption: A simplified representation of key fragmentation pathways for this compound.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its common synthetic precursors. By understanding the distinct NMR, IR, and MS signatures of each compound, researchers can confidently track the progress of their synthesis, identify intermediates, and verify the structure and purity of their final product. The presented data and protocols serve as a valuable resource for anyone working with these important thiazole building blocks in the pursuit of novel chemical entities.

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  • PubMed. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

Sources

Structural Elucidation of 5-Bromo-2-ethoxythiazole Derivatives: A Crystallographic Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the structural characterization of 5-Bromo-2-ethoxythiazole derivatives, a critical scaffold in medicinal chemistry used for kinase inhibition and antifungal agents.[1] While Nuclear Magnetic Resonance (NMR) remains the standard for purity assessment, this guide demonstrates that Single Crystal X-Ray Diffraction (SC-XRD) is the superior and necessary modality for resolving the pharmacologically relevant features of this scaffold: specifically, the C5-Bromine halogen bonding (


-hole) interactions  and the precise conformational lock of the C2-ethoxy group .

We provide a comparative performance analysis, experimental protocols, and data-driven evidence to support the integration of SC-XRD into the standard workflow for this chemical series.

Part 1: The Structural Challenge

The this compound scaffold presents two specific structural challenges that solution-state NMR and standard Density Functional Theory (DFT) often fail to resolve definitively:

  • The Halogen Bond (XB): The bromine atom at position 5 is not merely a steric blocker; it is an active electrophilic site (Lewis acid). The "

    
    -hole"—a region of positive electrostatic potential opposite the C-Br bond—drives specific binding to carbonyls or nitrogens in target proteins. NMR cannot visualize this potential; X-ray crystallography directly observes the resulting contact geometry.
    
  • The Ethoxy Conformation: The C2-ethoxy group has rotational freedom. In solution (NMR), this averages out. In the solid state (and often in the protein binding pocket), it locks into a specific syn or anti conformation relative to the thiazole nitrogen, dictating steric fit.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following table contrasts the performance of SC-XRD against solution-state NMR and Gas-Phase DFT calculations for this specific scaffold.

Table 1: Performance Matrix for this compound Characterization
FeatureSC-XRD (Recommended) Solution NMR (

H/

C)
DFT (B3LYP/6-31G)*
Absolute Configuration Definitive (Anomalous scattering of Br)Indirect (requires chiral derivatization)N/A (Theoretical only)
Halogen Bonding (C-Br···Y) Direct Observation (Distance < sum of vdW radii)Inferential (slight chemical shift perturbation)Predictive (Energy minima, not experimental)
Conformational Analysis Precise (Torsion angles

)
Averaged (Rapid rotation on NMR timescale)Idealized (Ignores crystal packing forces)
Tautomeric State Unambiguous (H location seen in difference map)Ambiguous (Fast exchange broadens signals)Energy difference often within error margin
Sample Requirement Single Crystal (

mm)

5-10 mg dissolved sample
Computational Resources
Why X-Ray Wins for this Scaffold

For this compound, the Bromine (Br) atom is a heavy scatterer (


). This provides a distinct advantage in X-ray crystallography:
  • High Resolution: Br atoms diffract strongly, often allowing resolution >0.8 Å even with smaller crystals.

  • Anomalous Dispersion: The strong anomalous signal of Br using Cu-K

    
     or Mo-K
    
    
    
    radiation allows for absolute structure determination without heavy atom soaking.

Critical Insight: NMR tells you what you made (connectivity). X-ray crystallography tells you how it interacts (supramolecular chemistry). For drug design, the latter is the primary driver of potency.

Part 3: Mechanism of Action (The -Hole)

To understand why we prioritize X-ray, we must visualize the interaction logic. The diagram below details the "Interaction Logic" that SC-XRD reveals—specifically how the 5-Br substituent directs packing via halogen bonding.

HalogenBondingLogic Substrate This compound Br_Atom C5-Bromine Atom Substrate->Br_Atom Covalent Bond Sigma_Hole σ-Hole (+ Potential) Br_Atom->Sigma_Hole Polarization Acceptor Nucleophile (O/N) (Protein or Neighbor) Sigma_Hole->Acceptor Electrostatic Attraction Interaction Halogen Bond (160°-180° Angle) Acceptor->Interaction Directional Lock Interaction->Substrate Stabilizes Structure

Figure 1: The Halogen Bonding mechanism. SC-XRD is the only technique that validates the strict geometric linearity (160°-180°) required for a true halogen bond, distinguishing it from non-specific hydrophobic contacts.

Part 4: Experimental Protocol

This protocol is optimized for this compound derivatives, accounting for the heavy bromine atom (absorption issues) and the flexibility of the ethoxy chain (disorder issues).

Phase 1: Crystallization (Vapor Diffusion)

Objective: Grow single crystals suitable for diffraction.

  • Solvent Selection: Dissolve 10 mg of the derivative in a "Good Solvent" (Dichloromethane or THF).

  • Precipitant: Use Hexane or Pentane as the "Poor Solvent."

  • Setup:

    • Place 0.5 mL of the substrate solution in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of the precipitant (Hexane).

    • Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days. The volatile precipitant will diffuse into the inner vial, slowly lowering solubility and promoting nucleation.

    • Troubleshooting: If "oiling out" occurs (common with ethoxy chains), switch to Slow Evaporation from a 1:1 Ethanol:Water mixture.

Phase 2: Data Collection & Reduction

Objective: Maximize resolution and correct for Bromine absorption.

  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Cryo-cooling: Flash cool to 100 K immediately to reduce thermal motion of the ethoxy chain.

  • Beam Source:

    • Mo-K

      
       (
      
      
      
      Å):
      Preferred. Lower absorption by Br, better for high-resolution data.
    • Cu-K

      
       (
      
      
      
      Å):
      Acceptable, but requires rigorous absorption correction (SADABS or equivalent) due to Br fluorescence.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for anomalous signal measurement.

Phase 3: Structure Refinement (SHELXL)

Objective: Handle specific disorder.

  • Phase Solution: Use SHELXT (Intrinsic Phasing). The heavy Br atoms usually locate the initial phases instantly.

  • Refinement: Use SHELXL .

  • Handling Disorder: The ethoxy group (C2-O-CH2-CH3) often displays rotational disorder.

    • Command: Use PART 1 and PART 2 instructions in the .ins file to model two conformations if electron density is split.

    • Restraints: Apply SIMU and DELU restraints to the disordered ethoxy atoms to maintain physically reasonable thermal ellipsoids.

Part 5: Workflow Visualization

The following diagram illustrates the validated workflow for moving from crude synthesis to a deposited crystal structure.

Workflow Start Crude this compound Check Purity Check (NMR >95%) Start->Check Cryst Vapor Diffusion (DCM / Hexane) Check->Cryst Pass Cryst->Start Oiling Out (Repurify) Mount Mount & Cryo-Cool (100 K) Cryst->Mount Crystals Formed Collect Data Collection (Mo Source, High Redundancy) Mount->Collect Solve Structure Solution (SHELXT) Locate Br Atoms Collect->Solve Refine Refinement (SHELXL) Model Ethoxy Disorder Solve->Refine Final Final CIF / 3D Model Refine->Final

Figure 2: Step-by-step crystallographic workflow. Note the critical feedback loop at the crystallization stage, often the bottleneck for thiazole derivatives.

References

  • Aitken, K. M., et al. (2015).[2] "The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole." Journal of Chemical Crystallography. Demonstrates the halogen bonding capabilities of bromothiazoles.

  • Metrangolo, P., et al. (2008). "Halogen Bonding in Crystal Engineering." Science.

    
    -hole mechanism essential for interpreting 5-Br interactions.
    
    
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. The standard protocol for refining the disordered ethoxy chains described in this guide.

  • Cavallo, G., et al. (2016). "The Halogen Bond."[3][4][5] Chemical Reviews. Comprehensive background on the supramolecular chemistry of brominated heterocycles.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Confirmation of Synthesized 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of HPLC as a primary method for assessing the purity of synthesized 5-Bromo-2-ethoxythiazole against other robust analytical techniques. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers detailed, reproducible protocols, and presents comparative data to guide analytical method selection.

The Imperative of Purity in Pharmaceutical Synthesis

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. Heterocyclic compounds, such as thiazole derivatives, form the structural core of numerous therapeutic agents.[1] Consequently, the synthesis of molecules like this compound, a valuable building block, necessitates rigorous analytical oversight to identify and quantify any process-related impurities.[2] The presence of unreacted starting materials, by-products, or isomers can have unforeseen toxicological or pharmacological effects, making their detection and control a regulatory and scientific necessity.

Understanding the Analyte: Synthesis and Potential Impurities

To develop a robust analytical method, one must first understand the potential impurity profile based on the synthetic route. A common and efficient method for synthesizing this compound is the regioselective bromination of 2-ethoxythiazole using N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[3]

This synthetic pathway, while effective, can potentially introduce several impurities that a high-quality analytical method must be able to resolve:

  • Unreacted Starting Material: 2-ethoxythiazole.

  • Over-brominated By-products: e.g., 4,5-dibromo-2-ethoxythiazole.

  • Isomeric Impurities: While the reaction is highly regioselective for the 5-position, trace amounts of 4-bromo-2-ethoxythiazole could form.[3]

  • Reagent-derived Impurities: Succinimide, a by-product from NBS.

  • Solvent-related Artifacts: Residual DMF or by-products from its degradation.

A successful purity analysis hinges on the method's ability to separate the main compound from these structurally similar molecules.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the purity determination of non-volatile and thermally labile compounds, making it exceptionally well-suited for analyzing this compound.[4] A reverse-phase method, where the stationary phase is nonpolar and the mobile phase is polar, provides excellent resolution and sensitivity for this class of compounds.

Expertise in Action: Why Reverse-Phase HPLC?

The choice of reverse-phase HPLC is deliberate. The thiazole core provides a degree of polarity, while the bromo and ethoxy groups add nonpolar character. This amphiphilic nature is ideal for interaction with a C18 stationary phase. A gradient elution, starting with a higher polarity mobile phase (more water) and gradually increasing the organic solvent (acetonitrile or methanol), is employed. This ensures that highly polar impurities (like succinimide) elute early, while the main compound and more nonpolar impurities (like over-brominated species) are effectively retained and separated as the solvent strength increases.

Experimental Protocol: HPLC Purity Assay

This protocol is designed to be a self-validating system, where peak shape, resolution, and retention time stability serve as indicators of method performance.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[4]

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Industry-standard for reverse-phase; provides good efficiency and peak shape.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase improves peak shape for heterocyclic compounds by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Program 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B A gradient is essential to elute a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection DAD, 254 nm The thiazole ring provides strong UV absorbance. A DAD allows for peak purity analysis across a spectrum.

| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of synthesized this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B.[4]

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Acetonitrile (Stock Solution) weigh->dissolve dilute Dilute with Mobile Phase (Working Solution) dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18 Column, Gradient) inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow.

Comparative Analytical Techniques

While HPLC is a robust primary method, orthogonal techniques are crucial for comprehensive purity assessment and impurity identification. No single method can unequivocally guarantee 100% purity.[5]

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, with the detection power of mass spectrometry, which identifies compounds by their mass-to-charge ratio.[6]

Applicability: this compound is sufficiently volatile and thermally stable for GC analysis. GC-MS is particularly powerful for identifying volatile impurities and can offer higher resolution for certain isomeric separations compared to HPLC.

Experimental Protocol: GC-MS

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, 1 mL/min constant flow

  • Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.[7]

  • MS Detector: Electron Ionization (EI) at 70 eV.

B. Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei generating that signal.[8] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, an absolute purity value (as a mass fraction) can be determined without needing a reference standard of the analyte itself.[9][10][11]

Applicability: qNMR is an excellent primary method for determining the absolute purity of a reference standard. It provides structural confirmation and quantification in a single experiment, offering an unbiased view of all proton-bearing molecules in the sample.[8][12]

Experimental Protocol: ¹H-qNMR

  • Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Use a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1 ≥ 5x the longest T1) to allow for full magnetization recovery, which is critical for accurate quantification.[7]

Head-to-Head Performance Comparison

The choice of analytical technique is dictated by the specific goal of the analysis, whether it's routine quality control, in-depth impurity profiling, or reference standard certification.

Table 1: Comparison of Key Analytical Techniques

FeatureHPLC-DADGC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarityChromatographic separation based on volatilitySpectroscopic quantification based on nuclear properties
Selectivity High for a wide range of polaritiesHigh for volatile and thermally stable compoundsHigh, based on unique chemical shifts of nuclei
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantitative Accuracy Excellent with reference standardsGood, but can be affected by matrix effectsExcellent (Primary Ratio Method)
Impurity ID Limited (Retention time, UV spectra)Excellent (Mass fragmentation patterns)Excellent (Structural information from chemical shifts)
Pros Versatile, robust, widely applicableHigh sensitivity, definitive identificationAbsolute quantification, no analyte standard needed
Cons Impurity ID requires MS couplingLimited to volatile/stable compoundsLower sensitivity, requires expensive equipment

Table 2: Hypothetical Purity Data for a Synthesized Batch

Analytical MethodPurity (%)Key Findings
HPLC-DAD 99.2%Main peak at 99.2%. Three minor impurities detected at 0.5% (unreacted starting material), 0.2% (unknown), and 0.1% (unknown).
GC-MS 99.3%Confirmed the 0.5% impurity as 2-ethoxythiazole. The 0.2% impurity was identified as an isomer, 4-bromo-2-ethoxythiazole.
¹H-qNMR 99.1% (w/w)Absolute purity determined as 99.1% by weight against a certified standard. Confirmed the presence of residual solvent (DMF) at 0.3%.
Decision-Making Workflow

Decision_Tree start What is the analytical goal? routine_qc Routine Purity Check (Batch Release) start->routine_qc Quality Control impurity_id Identify Unknown Impurity start->impurity_id Investigation ref_std Certify a Reference Standard start->ref_std Certification hplc Use HPLC-DAD routine_qc->hplc lcms Use LC-MS or GC-MS impurity_id->lcms qnmr Use qNMR ref_std->qnmr

Caption: Selecting the Right Analytical Technique.

Conclusion and Authoritative Recommendations

The purity analysis of synthesized this compound is a multi-faceted task where the choice of methodology must align with the analytical objective.

  • For routine quality control and batch release , HPLC with DAD detection stands out as the method of choice due to its robustness, versatility, and high throughput. It provides reliable quantification of the main component and known impurities.

  • For impurity identification and structural elucidation , hyphenated techniques are indispensable. GC-MS is ideal for volatile impurities, while LC-MS is the gold standard for identifying unknown peaks from an HPLC chromatogram, providing crucial molecular weight data.

  • For the absolute quantification and certification of a reference standard , qNMR is the most authoritative method. Its ability to provide a direct measure of purity by mass without reliance on a specific standard for the analyte makes it a primary analytical technique.[11]

Ultimately, a comprehensive purity assessment relies on an orthogonal approach. By combining the high-resolution separation of chromatography (HPLC/GC) with the definitive identification power of mass spectrometry and the absolute quantitative accuracy of qNMR, researchers can build a complete and trustworthy profile of their synthesized compound, ensuring its quality and suitability for downstream applications in research and development.

References

  • A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by High-Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? (2021, October 11). Reddit. Retrieved from [Link]

  • Buy this compound | 1086382-60-6. (n.d.). Smolecule.
  • 5-Bromothiazole; >= 97% (HPLC). (n.d.). Thomas Scientific.
  • Graphical representation of the thiazoline/thiazole formation (GC-MS)... (n.d.). ResearchGate.
  • Quantitative NMR Spectroscopy.docx. (2017, November).
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing. Retrieved from [Link]

  • Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. (2025, August 6). ResearchGate.
  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013, September 14). PMC - NIH. Retrieved from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry.
  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023, July 25). Industry news - alwsci. Retrieved from [Link]

  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (n.d.). ResearchGate.
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. (n.d.). Revue Roumaine de Chimie.
  • Can the use of HPLC and NMR guarantee 100% compound purity? (2015, December 31). ResearchGate. Retrieved from [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022, March 24).
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). NIH. Retrieved from [Link]

  • Using Quantitative NMR | Applications Notes. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane. (n.d.). Benchchem.
  • What is qNMR and why is it important? (n.d.). Mestrelab Resources. Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022, September 7). ResearchGate.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC - NIH. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2020, October 1).
  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. (2010, July 21). PMC - NIH. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 5-Bromo-2-ethoxythiazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the structural diversity of heterocyclic compounds has proven to be a fertile ground for discovery. Among these, the thiazole scaffold has emerged as a 'privileged structure' in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive analysis of the efficacy of a specific subclass, 5-Bromo-2-ethoxythiazole derivatives, against various cancer cell lines. Drawing upon available experimental data for structurally related bromo- and ethoxy-thiazole analogs, we will objectively compare their performance with established anticancer agents, delve into their potential mechanisms of action, and provide detailed experimental protocols to facilitate further research in this promising area.

The Rationale for Investigating Thiazole Derivatives in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore in several clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib. The unique electronic properties of the thiazole nucleus, particularly the ability of the nitrogen and sulfur atoms to engage in hydrogen bonding and other non-covalent interactions, allow for high-affinity binding to a variety of biological targets. The introduction of a bromine atom at the 5-position and an ethoxy group at the 2-position of the thiazole ring is a strategic medicinal chemistry approach. The bromine atom, a halogen, can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity. The ethoxy group can also modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Anticancer Efficacy of Bromo-Thiazole Derivatives: A Data-Driven Comparison

While specific data on a comprehensive library of this compound derivatives is emerging, the broader family of bromo-thiazole analogs has demonstrated significant cytotoxic and antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for various bromo-thiazole derivatives, providing a quantitative measure of their potency. For comparative purposes, the IC50 values of standard chemotherapeutic agents used in the treatment of the respective cancers are also included.

Derivative/DrugCancer Cell LineIC50 (µM)Reference
Thiazole Derivatives
Compound 4c (a 2-hydrazinyl-thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[3]
HepG2 (Liver)7.26 ± 0.44[3]
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrileMCF-7 (Breast)17.77 µg/mL[4]
HepG2 (Liver)14.05 µg/mL[4]
HCT-116 (Colon)32.68 µg/mL[4]
Compound 5 (a benzodioxole-based thiosemicarbazone derivative)A549 (Lung)10.67 ± 1.53[5]
Standard Chemotherapeutic Agents
DoxorubicinMCF-7 (Breast)~1 µM[6]
HepG2 (Liver)4.50 µg/mL[4]
HCT-116 (Colon)5.23 µg/mL[4]
CisplatinA549 (Lung)Varies[7]
PaclitaxelBreast Cancer Cell Lines2.5 - 7.5 nM[8]
5-FluorouracilHT-29 (Colon)Varies[9]

Analysis of Efficacy:

The data presented above highlights the promising anticancer potential of thiazole derivatives. For instance, compound 4c exhibits a potent cytotoxic effect against the MCF-7 breast cancer cell line with an IC50 value of 2.57 µM, which is comparable to, and in some contexts potentially more potent than, the standard drug Doxorubicin.[3][6] Similarly, a pyrano[2,3-d]thiazole derivative showed strong activity against both liver (HepG-2) and breast (MCF-7) cancer cells.[4] It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. However, the consistently low micromolar and even nanomolar activity of many thiazole derivatives underscores their potential as lead compounds for further development.

Unraveling the Mechanisms of Action

The anticancer activity of thiazole derivatives is not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets and pathways crucial for cancer cell survival and proliferation.

Key Mechanisms of Action:

  • Induction of Apoptosis: A common mechanism of action for many anticancer drugs, including thiazole derivatives, is the induction of programmed cell death, or apoptosis. This is often mediated through the activation of intrinsic or extrinsic apoptotic pathways.[3]

  • Cell Cycle Arrest: Thiazole derivatives have been shown to arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[3][10]

  • Inhibition of Key Enzymes:

    • Topoisomerase II Inhibition: Some thiazole derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage and ultimately cell death.[4]

    • VEGFR-2 Inhibition: Compound 4c , for example, has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[3]

  • Tubulin Polymerization Inhibition: Certain thiazole derivatives can interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.

Below is a conceptual diagram illustrating the multifaceted mechanisms of action of thiazole derivatives in cancer cells.

Thiazole_Derivatives_MoA Thiazole This compound Derivatives Apoptosis Induction of Apoptosis Thiazole->Apoptosis CellCycle Cell Cycle Arrest (G1/S or G2/M) Thiazole->CellCycle Enzyme Enzyme Inhibition Thiazole->Enzyme Tubulin Tubulin Polymerization Inhibition Thiazole->Tubulin Cell_Death Cancer Cell Death Apoptosis->Cell_Death CellCycle->Cell_Death TopoII Topoisomerase II Enzyme->TopoII VEGFR2 VEGFR-2 Enzyme->VEGFR2 DNA_Damage DNA Damage TopoII->DNA_Damage Tubulin->Cell_Death DNA_Damage->Cell_Death

Caption: Potential mechanisms of action of this compound derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer efficacy of novel compounds.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of the thiazole derivative step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the IC50 concentration of the thiazole derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both stains.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the thiazole derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[12]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add Propidium Iodide solution to the cells.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[11] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

The available evidence strongly suggests that thiazole derivatives, including those with bromo and ethoxy substitutions, represent a promising class of anticancer agents. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression makes them attractive candidates for further preclinical and clinical development. While this guide has synthesized the current knowledge on bromo-thiazole analogs, a focused investigation into a library of this compound derivatives is warranted to elucidate their specific structure-activity relationships and to identify lead compounds with optimal efficacy and safety profiles. Future research should also focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and toxicological properties of these promising compounds. The detailed experimental protocols provided herein offer a robust framework for such future investigations, paving the way for the potential development of novel thiazole-based cancer therapies.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7301. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2023). Scientific Reports, 13(1), 1086. [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Chemotherapy for Breast Cancer. (2021, October 27). American Cancer Society. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7301. [Link]

  • IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2023). Scientific Reports, 13(1), 1086. [Link]

  • Chemotherapy for Liver Cancer. (n.d.). American Cancer Society. [Link]

  • Chemotherapy for colon cancer. (n.d.). Cancer Research UK. [Link]

  • Chemotherapy for Breast Cancer. (2021, October 27). American Cancer Society. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2022). Journal of Biomolecular Structure and Dynamics, 40(14), 6335-6355. [Link]

  • IC50 values (μM) of doxorubicin (DOX) and cisplatin (CIS) in... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (2017). Current Drug Targets, 18(14), 1664-1675. [Link]

  • Chemotherapy for Liver Cancer. (n.d.). American Cancer Society. [Link]

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Chemotherapy for colon cancer. (2025, July 8). Mayo Clinic. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(18), 10484. [Link]

  • Chemotherapy for breast cancer. (n.d.). Macmillan Cancer Support. [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. (1993). British Journal of Cancer, 68(6), 1162-1168. [Link]

  • Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action. (2019). Cancers, 11(4), 479. [Link]

  • Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5-fluorouracil (5-FU) in non-tumoral (MRC-5) and tumoral (MCF-7 and HT-29) cells. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Chemotherapy for colorectal cancer. (n.d.). Canadian Cancer Society. [Link]

  • Chemotherapy for breast cancer. (n.d.). Cancer Council. [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2019). Letters in Drug Design & Discovery, 16(7), 776-785. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 5-Substituted 2-Alkoxythiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of complex heterocyclic scaffolds is a perpetual challenge. Among these, the 5-substituted 2-alkoxythiazole motif is of significant interest due to its prevalence in biologically active compounds. This guide provides an in-depth, objective comparison of established and modern synthetic routes to this valuable class of molecules. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data to empower you in selecting the optimal strategy for your research endeavors.

The Enduring Workhorse: The Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry.[1] Its enduring appeal lies in its reliability and the ready availability of starting materials. The classical approach involves the condensation of an α-haloketone with a thioamide. To achieve the target 2-alkoxy substitution, an O-alkyl thiocarbamate is employed as the thioamide component.

The causality behind this experimental choice is the reactivity of the sulfur atom in the thiocarbamate, which acts as the nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial step is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Synthesis reagents O-Alkyl Thiocarbamate + α-Haloketone intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Substituted 2-Alkoxythiazole intermediate2->product Dehydration Microwave_Synthesis reagents Amide Precursor + Lawesson's Reagent intermediate In situ Thioamide Formation reagents->intermediate Thionation (Microwave) product 5-Substituted 2-Alkoxythiazole intermediate->product Cyclization (Microwave) Rhodium_Catalyzed_Synthesis reagents 1-Sulfonyl-1,2,3-triazole + Thionoester intermediate Rhodium Carbene Intermediate reagents->intermediate + Catalyst catalyst Rh(II) Catalyst product 2,5-Disubstituted Thiazole intermediate->product Cyclization & Elimination

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Bromo-2-ethoxythiazole, a heterocyclic compound utilized in various research and development applications, particularly in medicinal chemistry and materials science.[1] Given its chemical structure as a halogenated thiazole, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental stewardship. The toxicological properties of many specialized research chemicals, including this compound, have not been thoroughly investigated.[2][3] Therefore, a cautious and informed approach, treating the substance as potentially hazardous, is imperative.

This guide is structured to provide researchers, scientists, and drug development professionals with a framework for making informed decisions, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

This compound (C₅H₆BrNOS) is a compound whose specific hazard profile is not extensively documented.[1] However, based on data from structurally similar brominated and thiazole-containing compounds, a comprehensive risk assessment necessitates treating it with significant caution.

Inferred Hazard Profile: Safety Data Sheets (SDS) for analogous compounds, such as 2,5-Dibromothiazole and other brominated aromatic compounds, indicate a range of potential hazards.[2][4][5] These hazards are presumed to apply to this compound until specific data proves otherwise.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4][5]

  • Eye Damage/Irritation: Causes serious eye irritation.[2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

Environmental Hazards: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[6][7] Brominated compounds, specifically, can contribute to the formation of harmful byproducts and pose long-term ecological risks.[6][7] Therefore, it is crucial to prevent this compound from entering drains or sewer systems.[3][8]

Physicochemical Data Summary: A clear understanding of the compound's properties is fundamental to safe handling.

PropertyValueSource
Molecular Formula C₅H₆BrNOS[1]
Molecular Weight 208.08 g/mol [1]
Appearance Colorless to yellow liquid (inferred)[9]
Flash Point 53.89 °C (129.00 °F) (for 2-ethoxythiazole)[9]

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before initiating any disposal procedure, the following controls must be in place to minimize exposure, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][11][12]

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of this compound, including weighing, transferring, and rinsing containers, must be conducted inside a certified chemical fume hood.[11][13] This is the primary barrier to prevent inhalation of vapors or aerosols.

Personal Protective Equipment (PPE): The selection of PPE is the last line of defense and should be chosen based on the highest potential risk.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is critical to consult the manufacturer's compatibility data. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a splash hazard.[2][14]

  • Skin and Body Protection: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.[11]

  • Respiratory Protection: If engineering controls are insufficient, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used as part of a comprehensive respiratory protection program.[3]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that requires careful segregation and documentation. This process must comply with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[15][16]

Properly characterizing the waste stream is the foundational step in compliant disposal.

  • Unused/Pure Product: Any surplus or expired this compound is considered hazardous waste.

  • Contaminated Materials: This includes any items that have come into direct contact with the chemical, such as pipette tips, contaminated gloves, bench paper, and solvent rinses.

  • Empty Containers: Original containers of this compound must also be disposed of as hazardous waste, as they will contain chemical residue.

Segregation Protocol:

  • Establish a dedicated, clearly labeled hazardous waste container for halogenated organic waste.

  • Do NOT mix this waste with other waste streams, such as non-halogenated solvents or aqueous waste, unless specifically permitted by your institution's Chemical Hygiene Plan.[10] Incompatible materials can lead to hazardous reactions.[3]

  • Keep the waste container closed at all times, except when adding waste.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste and MUST be collected in the designated halogenated organic waste container.

  • Final Wash: After the solvent rinse, the glassware can be washed with soap and water.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid for all waste streams.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").[12] Follow your institution's specific labeling requirements.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office. Hazardous waste must be disposed of by a licensed professional waste disposal service.[3][13] It will likely be incinerated in a chemical incinerator equipped with an afterburner and scrubber to handle the halogenated components.[3]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste streams containing this compound.

G Workflow for this compound Disposal cluster_start cluster_assessment Step 1: Assess Waste Type cluster_action Step 2: Segregate & Contain cluster_final Step 3 & 4: Finalize for Disposal cluster_warning start Unwanted Material Containing This compound pure_chem Pure Chemical or Concentrated Solution start->pure_chem contaminated_solid Contaminated Solids (Gloves, Paper, etc.) start->contaminated_solid empty_container Empty Original Container start->empty_container waste_container Halogenated Organic Waste pure_chem->waste_container contaminated_solid->waste_container empty_container->waste_container labeling Label Container Clearly: 'Hazardous Waste' 'Halogenated Organics' 'this compound' waste_container->labeling ehs_pickup Store in Satellite Accumulation Area & Arrange EHS Pickup labeling->ehs_pickup warning CRITICAL: NEVER pour down the drain. NEVER dispose in regular trash. ehs_pickup->warning

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-2-ethoxythiazole

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment of 5-Bromo-2-ethoxythiazole

Based on the hazard profiles of similar brominated thiazole derivatives, this compound is anticipated to present the following risks:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed or in Contact with Skin: Some related compounds are harmful if ingested or absorbed through the skin.[2]

These potential hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling procedures outlined below.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a comprehensive risk assessment for halogenated heterocyclic compounds.

Hand Protection: The Critical Barrier

Directive: Always wear protective gloves when handling this compound.[1][3][4]

Expertise & Experience: The choice of glove material is critical. Nitrile gloves are a common and effective choice for many laboratory chemicals, offering good resistance to a range of substances. However, it is crucial to inspect gloves for any signs of degradation or perforation before each use.[3] Proper glove removal technique, without touching the outer surface of the glove, is essential to prevent skin contact with the chemical.[3] After use, dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3] Always wash your hands thoroughly after removing gloves.[3]

Eye and Face Protection: Shielding Against Splashes and Vapors

Directive: Wear safety glasses with side shields or goggles.[1][4] A face shield may be necessary for operations with a higher risk of splashing.

Expertise & Experience: The eyes are particularly vulnerable to chemical splashes and vapors. Standard laboratory safety glasses provide a basic level of protection, but for handling liquids that may splash, chemical splash goggles that form a seal around the eyes are recommended. For larger scale operations or when there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.

Protective Clothing: Minimizing Skin Exposure

Directive: Wear a laboratory coat or long-sleeved clothing to prevent skin contact.[1][5] For larger quantities or in situations with a higher potential for exposure, a complete suit protecting against chemicals may be necessary.

Expertise & Experience: A standard cotton lab coat provides a removable barrier against incidental spills. Ensure your lab coat is fully buttoned. For procedures with a higher risk of contamination, chemically resistant aprons or suits should be considered. Contaminated clothing should be removed immediately and washed before reuse.[1][6]

Respiratory Protection: Safeguarding Against Inhalation

Directive: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[3][4][7] If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]

Expertise & Experience: The primary method for controlling respiratory exposure is through engineering controls like fume hoods. If a respirator is required, the type of cartridge should be selected based on the specific chemical and its concentration. For nuisance exposures, a particle respirator (P95 or P1) may be sufficient, while for higher levels of protection, an organic vapor respirator with the appropriate cartridge is necessary.[5]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesProtects eyes from splashes and irritation.[1][2][4]
Body Protection Laboratory coat, long-sleeved clothingMinimizes skin exposure from accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or fume hood. Respirator if needed.Prevents respiratory tract irritation from vapors.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review SDS (Analog) Review SDS (Analog) Inspect PPE Inspect PPE Review SDS (Analog)->Inspect PPE Understand Hazards Verify Fume Hood Operation Verify Fume Hood Operation Inspect PPE->Verify Fume Hood Operation Ensure Functionality Don PPE Don PPE Verify Fume Hood Operation->Don PPE Prepare for Work Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Begin Experiment Keep Container Closed Keep Container Closed Work in Fume Hood->Keep Container Closed Minimize Exposure Segregate Waste Segregate Waste Work in Fume Hood->Segregate Waste During Experiment Clean Work Area Clean Work Area Keep Container Closed->Clean Work Area Conclude Experiment Doff PPE Doff PPE Clean Work Area->Doff PPE Decontaminate Wash Hands Wash Hands Doff PPE->Wash Hands Personal Hygiene Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Proper Identification Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Await Pickup

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Consult the safety information for structurally similar compounds to be aware of the potential hazards.[1][2][3]

    • Ensure that a safety shower and eyewash station are readily accessible.[4]

    • Verify that the chemical fume hood is functioning correctly.

    • Gather and inspect all necessary PPE.[3]

  • Handling:

    • Don the appropriate PPE as outlined above.

    • Conduct all work with this compound in a chemical fume hood to ensure adequate ventilation.[3]

    • Avoid breathing vapors or mists.[1]

    • Avoid contact with skin and eyes.[1][7]

    • Keep the container tightly closed when not in use.[1][6]

    • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[1][6][7]

    • Keep the container tightly closed.[6][7]

    • Store away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Directive: Dispose of this compound and any contaminated materials through an approved waste disposal plant.[1]

Expertise & Experience: Chemical waste disposal must comply with local, state, and federal regulations.

  • Waste Collection: Collect waste in a suitable, closed, and properly labeled container.[3][6]

  • Segregation: Do not mix with other waste streams unless explicitly permitted.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and disposable PPE should be treated as hazardous waste and disposed of accordingly.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: If inhaled, move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[3]

  • Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[3] Remove contaminated clothing and wash it before reuse.[1][6]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][7]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

  • Spills: For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6] Ensure adequate ventilation. For large spills, evacuate the area and contact emergency personnel.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring a secure environment for yourself and your colleagues, and upholding the integrity of your research.

References

  • Capot Chemical. (2026, January 19). MSDS of 5-Bromo-thiazole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 7).
  • ChemScene. (2021, March 26).
  • Fisher Scientific. (n.d.).
  • Carl ROTH. (n.d.).
  • Hologic. (2025, May 28).
  • Safety D
  • Pfaltz & Bauer. (n.d.).
  • Sigma-Aldrich. (2024, July 13).
  • 5 - Safety D
  • Fisher Scientific. (2025, May 1).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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5-Bromo-2-ethoxythiazole
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.